Ziconotide acetate
Description
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Properties
Molecular Formula |
C104H176N36O34S7 |
|---|---|
Molecular Weight |
2699.2 g/mol |
IUPAC Name |
acetic acid;2-[63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-(1-hydroxyethyl)-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid |
InChI |
InChI=1S/C102H172N36O32S7.C2H4O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;1-2(3)4/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);1H3,(H,3,4) |
InChI Key |
LBACTXHPMJIKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ziconotide Acetate's Mechanism of Action in Dorsal Horn Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA peptide from the marine cone snail Conus magus, is a potent non-opioid analgesic for the management of severe chronic pain. Its therapeutic effect is achieved through a highly specific mechanism of action within the dorsal horn of the spinal cord. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which ziconotide acetate exerts its analgesic effects on dorsal horn neurons. It includes a summary of quantitative data, detailed experimental protocols for studying its action, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective N-type Calcium Channel Blockade
Ziconotide's primary mechanism of action is the potent and selective blockade of N-type (Cav2.2) voltage-gated calcium channels (VGCCs).[1][2] These channels are densely expressed on the presynaptic terminals of primary nociceptive afferent neurons (Aδ and C fibers) within the superficial layers (Rexed laminae I and II) of the dorsal horn in the spinal cord.[1]
The influx of calcium through N-type VGCCs is a critical step in the release of neurotransmitters. By binding to these channels, ziconotide effectively prevents this calcium influx, thereby inhibiting the release of key pro-nociceptive neurotransmitters into the synaptic cleft.[1] This disruption of synaptic transmission from primary afferent neurons to second-order neurons in the dorsal horn is the fundamental basis of ziconotide's analgesic properties.
Signaling Pathway
The binding of ziconotide to the α1B subunit of the N-type calcium channel physically occludes the channel pore, preventing calcium ion influx upon neuronal depolarization. This leads to a cascade of events culminating in the reduction of pain signal transmission.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of ziconotide with N-type calcium channels and its effect on neurotransmitter release.
Table 1: Binding Affinity and Channel Blockade
| Parameter | Value | Species/System | Reference |
| Kd (Ziconotide) | 4.8 x 10⁻⁸ M | Human Cav2.2 | (Inferred from computational modeling) |
| Kd (ω-conotoxin MVIIA) | 9 pM | N-type VGCCs | [3] |
Table 2: Inhibition of Neurotransmitter Release
| Neurotransmitter | Method of Measurement | Ziconotide Dose | % Inhibition | Species/System | Reference |
| Substance P | Neurokinin-1 receptor internalization | 0.3 µg (intrathecal) | ~70% | Rat spinal cord | [3] |
| Substance P | Neurokinin-1 receptor internalization | 0.6 µg (intrathecal) | ~74% | Rat spinal cord | [3] |
| Substance P | Neurokinin-1 receptor internalization | 1.0 µg (intrathecal) | ~85% | Rat spinal cord | [3] |
| Glutamate | Not specified | Not specified | Not specified | Not specified | [1][4] |
| CGRP | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ziconotide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of ziconotide on calcium currents in individual dorsal horn neurons.
Methodology:
-
Spinal Cord Slice Preparation:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut transverse slices (300-400 µm) of the lumbar spinal cord using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify neurons in the superficial dorsal horn (laminae I-II) using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution containing a cesium-based solution to block potassium channels and isolate calcium currents.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -80 mV.
-
Elicit calcium currents using a depolarizing voltage step protocol (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Record baseline calcium currents.
-
Bath apply ziconotide at various concentrations (e.g., 10 nM - 1 µM) and record the effect on the calcium currents.
-
Perform a washout with aCSF to determine the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before, during, and after ziconotide application.
-
Construct current-voltage (I-V) relationship plots.
-
Generate a dose-response curve to calculate the IC₅₀ value for ziconotide's block of N-type calcium channels.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter release in the spinal cord of a freely moving animal in response to a painful stimulus and the effect of ziconotide.
Methodology:
-
Surgical Implantation:
-
Anesthetize a rodent and surgically implant a microdialysis guide cannula targeting the lumbar dorsal horn.
-
Implant an intrathecal catheter for drug delivery.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer ziconotide or vehicle via the intrathecal catheter.
-
After a set time, induce a nociceptive stimulus (e.g., subcutaneous injection of formalin into the hind paw).
-
Continue to collect dialysate samples throughout the nociceptive response.
-
-
Sample Analysis:
-
Analyze the concentration of glutamate, substance P, and CGRP in the dialysate samples using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
-
Compare the levels of neurotransmitter release between the ziconotide-treated and vehicle-treated groups.
-
Calcium Imaging
This technique visualizes changes in intracellular calcium concentrations in populations of dorsal horn neurons in response to stimuli and the application of ziconotide.
Methodology:
-
Preparation:
-
Prepare spinal cord slices as described for patch-clamp electrophysiology.
-
Load the slices with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).
-
-
Imaging:
-
Mount the slice in a recording chamber on a confocal or two-photon microscope.
-
Acquire baseline fluorescence images of the dorsal horn.
-
Stimulate primary afferent fibers by placing a stimulating electrode on the dorsal root.
-
Record the resulting calcium transients in the dorsal horn neurons.
-
Bath apply ziconotide and repeat the stimulation protocol.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F) in individual neurons before and after ziconotide application.
-
Quantify the number of neurons that respond to the stimulus in the presence and absence of ziconotide.
-
Compare the amplitude and duration of the calcium transients.
-
Conclusion
This compound's mechanism of action is a targeted and effective means of attenuating nociceptive signaling at the level of the spinal cord. Its high selectivity for N-type voltage-gated calcium channels on presynaptic terminals of primary afferent neurons provides a powerful tool for pain management, particularly in cases of severe, refractory chronic pain. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced effects of ziconotide and for the development of novel analgesics targeting this critical pathway. Further research is warranted to quantify the precise impact of ziconotide on the release of all major pro-nociceptive neurotransmitters and to fully elucidate its effects on the broader neural circuits of the dorsal horn.
References
The Discovery and Isolation of ω-Conotoxin MVIIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a highly selective and potent blocker of N-type voltage-gated calcium channels (CaV2.2).[1][2] This remarkable specificity has made it an invaluable tool for neuroscientists and a blueprint for the development of novel analgesics. The synthetic equivalent of ω-conotoxin MVIIA, ziconotide (Prialt®), is an FDA-approved non-opioid analgesic for the treatment of severe chronic pain, underscoring the therapeutic significance of this marine peptide.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, chemical synthesis, and characterization of ω-conotoxin MVIIA, tailored for professionals in research and drug development.
Physicochemical and Pharmacological Properties
ω-Conotoxin MVIIA is a basic peptide characterized by three disulfide bonds that form a stable "inhibitor cystine knot" motif, crucial for its biological activity.[4] Its primary sequence and disulfide connectivity are well-established.
| Property | Value | Reference |
| Amino Acid Sequence | CKGKGAKCSRLMYDCCTGSCRSGKC-NH2 | [2] |
| Disulfide Bonds | Cys1-Cys16, Cys8-Cys20, Cys15-Cys25 | [2] |
| Molecular Weight | ~2639 Da | [5] |
| Target | N-type Voltage-Gated Calcium Channel (CaV2.2) | [1][2] |
| Mechanism of Action | Pore Blocker | [4] |
Quantitative Analysis of Biological Activity
The potency of ω-conotoxin MVIIA has been quantified through various in vitro and in vivo assays.
| Assay Type | Parameter | Value | Species/Cell Line | Reference |
| In Vitro: CaV2.2 Inhibition | IC50 | 6.8 ± 2.1 nM | SH-SY5Y cells | [1] |
| In Vitro: CaV2.2 Inhibition | IC50 | 89 nM (for a related conotoxin, Bu8, with MVIIA as a comparator) | HEK293 cells expressing rat CaV2.2 | [6] |
| In Vivo: Analgesia (OIPN model) | ED50 | 0.8 pmol/paw | Rodent | [1] |
| In Vivo: Analgesia (Hot tail-flick) | Potency vs. Morphine | ~800 times more potent | Rat | [7] |
| In Vivo: Analgesia (General) | Potency vs. Morphine | 100 to 1,000 times more potent | General | [2][8] |
Experimental Protocols
Discovery and Isolation from Conus magus Venom
The original discovery of ω-conotoxin MVIIA relied on a bioassay-guided fractionation of the crude venom of Conus magus.[9] The following protocol is a representative reconstruction of the methods likely employed.
1. Venom Extraction:
-
Venom ducts from Conus magus specimens are dissected and homogenized in 0.1 M acetic acid.
-
The homogenate is centrifuged at 10,000 x g for 20 minutes to pellet cellular debris.
-
The supernatant, containing the crude venom, is collected and lyophilized.
2. Size-Exclusion Chromatography (Initial Fractionation):
-
The lyophilized crude venom is redissolved in 0.1 M acetic acid and applied to a Sephadex G-50 column (or similar) equilibrated with the same buffer.
-
Elution is performed with 0.1 M acetic acid, and fractions are collected.
-
Aliquots of each fraction are tested for biological activity using a suitable bioassay (e.g., inhibition of neurotransmitter release from a synaptosomal preparation or a specific behavioral assay in mice).
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Purification):
-
Active fractions from the size-exclusion chromatography are pooled, lyophilized, and redissolved in 0.1% trifluoroacetic acid (TFA) in water.
-
The sample is injected onto a semi-preparative C18 RP-HPLC column.
-
A linear gradient of acetonitrile (containing 0.1% TFA) from 5% to 60% over 60 minutes is used for elution, with monitoring at 214 nm and 280 nm.
-
Fractions corresponding to distinct peaks are collected and subjected to the bioassay.
-
The active fraction is further purified on an analytical C18 RP-HPLC column using a shallower acetonitrile gradient to achieve homogeneity.
4. Characterization:
-
The purified peptide's primary sequence is determined by Edman degradation.
-
Mass spectrometry is used to confirm the molecular weight and disulfide bond connectivity (after reduction and alkylation).
Bioassay-guided purification workflow for ω-conotoxin MVIIA.
Chemical Synthesis of ω-Conotoxin MVIIA
The chemical synthesis of ω-conotoxin MVIIA is typically achieved via Fmoc-based solid-phase peptide synthesis (SPPS), followed by oxidative folding to form the three disulfide bonds.[10][11][12]
1. Solid-Phase Peptide Synthesis (Fmoc Chemistry):
-
Resin: Rink amide resin is used to obtain the C-terminally amidated peptide.
-
Amino Acid Protection: N-α-Fmoc protected amino acids are used. Cysteine residues are protected with acid-labile groups (e.g., Trityl (Trt)).
-
Coupling: Amino acids are activated with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Deprotection: The Fmoc group is removed with 20% piperidine in DMF to allow for the coupling of the next amino acid.
-
Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane and water) to remove the side-chain protecting groups.
2. Oxidative Folding and Purification:
-
The crude, linear peptide is dissolved in a folding buffer (e.g., 0.1 M ammonium acetate, pH 7.5-8.0) containing a redox pair, such as reduced and oxidized glutathione (GSH/GSSG), to facilitate correct disulfide bond formation. The reaction is typically carried out at 4°C for 24-48 hours.
-
The folded peptide is purified by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
The purity and identity of the synthetic ω-conotoxin MVIIA are confirmed by analytical RP-HPLC and mass spectrometry.
Workflow for the chemical synthesis of ω-conotoxin MVIIA.
Mechanism of Action: Signaling Pathway
ω-Conotoxin MVIIA exerts its analgesic effect by blocking N-type calcium channels located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. This blockage inhibits the influx of calcium ions that is necessary for the release of neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals to the brain.
Signaling pathway showing the inhibitory action of ω-conotoxin MVIIA.
Conclusion
The discovery and characterization of ω-conotoxin MVIIA represent a landmark in neuroscience and drug development. Its journey from the venom of a marine snail to a clinically approved analgesic highlights the immense potential of natural products in modern medicine. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to further understand the pharmacology of ion channels and to develop the next generation of targeted therapeutics for pain and other neurological disorders.
References
- 1. Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. mdpi.com [mdpi.com]
- 4. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution structure and backbone dynamics of an ω-conotoxin precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant omega-conotoxin MVIIA possesses strong analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ω-Conotoxin MVIIA - Smartox Biotechnology [mayflowerbio.com]
- 9. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of Ziconotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziconotide (ω-conotoxin MVIIA) is a 25-amino acid peptide with three disulfide bridges, approved for the management of severe chronic pain. Its complex structure, characterized by a specific cystine knot motif, presents significant challenges for chemical synthesis and purification. This technical guide provides a comprehensive overview of the prevalent methods for ziconotide synthesis, with a primary focus on solid-phase peptide synthesis (SPPS), which has become the industry standard. Detailed experimental protocols, quantitative data on yields and purity, and a discussion of purification strategies are presented to aid researchers and drug development professionals in this field.
Introduction
Ziconotide is a synthetic form of a naturally occurring peptide from the venom of the cone snail Conus magus. It functions as a selective blocker of N-type voltage-gated calcium channels, which play a crucial role in pain signaling pathways. The intricate three-dimensional structure of ziconotide, stabilized by three specific disulfide bonds (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25), is essential for its biological activity. The correct and efficient formation of these bonds is the most critical and challenging aspect of its synthesis.
Ziconotide Synthesis Strategies
While both solid-phase and solution-phase synthesis methods are available for peptides, solid-phase peptide synthesis (SPPS) is the overwhelmingly preferred method for ziconotide due to its efficiency in producing the long 25-amino acid linear precursor.
Solid-Phase Peptide Synthesis (SPPS)
The standard approach for ziconotide synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support. This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a resin.
Key Components of SPPS for Ziconotide:
-
Solid Support (Resin): Fmoc-Rink Amide-MBHA resin is commonly used, which upon cleavage yields a C-terminally amidated peptide, mimicking the natural ziconotide[1][2]. Other suitable resins include Rink-Amide and Sieber resins[1].
-
Amino Acid Protection: The α-amino group of each amino acid is temporarily protected by the base-labile Fmoc group. Side chains of reactive amino acids are protected by acid-labile groups (e.g., tBu for Asp, Thr, Ser, Tyr; Boc for Lys; Pbf for Arg).
-
Cysteine Thiol Protection: The six cysteine residues require a set of orthogonal protecting groups to direct the regioselective formation of the three disulfide bonds. A common and effective strategy employs:
Experimental Protocol: Solid-Phase Synthesis of the Linear Ziconotide Precursor
This protocol is a synthesis of methodologies described in various patents and publications[1][2][4][5][6].
-
Resin Swelling: Swell Fmoc-Rink Amide-MBHA resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with a coupling agent such as HOBt (Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide) or HATU/HOAt/TMP in DMF[4].
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2.5 hours at room temperature[1][4].
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each of the 25 amino acids in the ziconotide sequence, using the appropriate side-chain protected Fmoc-amino acids. The cysteine residues are introduced with their specific orthogonal protecting groups (e.g., Cys(Trt), Cys(Acm), Cys(tBu/Mob)).
-
Cleavage from Resin and Deprotection:
-
After the final amino acid is coupled, wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues. A common cocktail is TFA/TIS/water (95:2.5:2.5)[7].
-
This step cleaves the peptide from the resin and removes most side-chain protecting groups, except for the more stable cysteine protecting groups like Acm and tBu/Mob.
-
Precipitate the cleaved linear peptide in cold diethyl ether, centrifuge, wash, and dry to obtain the crude linear peptide.
-
Disulfide Bond Formation: A Stepwise Approach
The correct formation of the three disulfide bridges is paramount for the biological activity of ziconotide. This is achieved through a carefully orchestrated sequence of deprotection and oxidation steps, leveraging the orthogonal cysteine protecting groups.
Experimental Protocol: Regioselective Disulfide Bond Formation
This protocol is based on strategies outlined in multiple sources[1][2][4][5].
-
First Disulfide Bond (e.g., Cys(Trt) - Cys(Trt)):
-
The Trt groups are selectively removed from the linear peptide while it is still on the resin or after cleavage. For on-resin removal, a mild acid treatment like 1% TFA in DCM for 20 minutes is used[2][4].
-
The first cyclization is then performed by oxidation. This can be achieved using air oxidation at a slightly alkaline pH (around 8), often in a mixture of water, acetonitrile, and DMSO[2][4].
-
-
Second Disulfide Bond (e.g., Cys(Acm) - Cys(Acm)):
-
The Acm groups are removed from the monocyclic peptide. This is typically done by treatment with iodine in a solvent like methanol or acetic acid for 1-2 hours[1][4].
-
The iodine simultaneously removes the Acm groups and facilitates the oxidative formation of the second disulfide bond. The reaction is quenched with a reducing agent like ascorbic acid.
-
-
Third Disulfide Bond (e.g., Cys(tBu/Mob) - Cys(tBu/Mob)):
-
The final pair of protecting groups (tBu or Mob) is removed from the bicyclic peptide. This requires stronger acidic conditions, often involving trifluoromethanesulfonic acid (TFMSA) or a harsher TFA cocktail[2].
-
The final cyclization to form the third disulfide bond can be achieved through various methods, including oxidation with hydrogen peroxide at pH 8 or using a DMSO/TFA system[1][2].
-
Workflow for Ziconotide Synthesis and Disulfide Bond Formation
References
- 1. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 5. CN103242441A - Solid-phase synthesis method of Ziconotide - Google Patents [patents.google.com]
- 6. CN101412752B - Solid phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 7. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophysiological Deep Dive: Ziconotide's Precise Antagonism of N-Type Calcium Channels
A Technical Guide for Researchers and Drug Development Professionals
Ziconotide (Prialt®), a synthetic peptide derived from the cone snail Conus magus, stands as a potent analgesic for severe and chronic pain. Its therapeutic efficacy is rooted in a highly specific and powerful blockade of N-type (Cav2.2) voltage-gated calcium channels. This in-depth technical guide elucidates the electrophysiological effects of ziconotide, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Core Mechanism of Action: Pore Occlusion
Ziconotide exerts its inhibitory effect on N-type calcium channels through a direct physical blockade of the channel's pore.[1] This mechanism prevents the influx of calcium ions into the presynaptic nerve terminal, a critical step in the process of neurotransmitter release. Unlike some channel blockers that exhibit state-dependence, ziconotide's action is largely independent of the channel's functional state, demonstrating similar affinity for resting, open, and inactivated channels.[1] This suggests a mechanism of pore occlusion rather than a modulation of the channel's gating kinetics.
Recent cryo-electron microscopy studies have provided a high-resolution view of the ziconotide binding site, revealing that the peptide nestles into the outer vestibule of the channel's pore. It is coordinated by residues in the P-loops of domains II, III, and IV of the α1 subunit, effectively plugging the ion conduction pathway.
Quantitative Analysis of Ziconotide's Potency
The potency of ziconotide in blocking N-type calcium channels has been quantified across various experimental paradigms, including electrophysiological recordings and neurotransmitter release assays. The following tables summarize key quantitative data from seminal studies.
Table 1: Electrophysiological Inhibition of N-Type Calcium Currents by Ziconotide
| Preparation | Cell Type | Measurement | Value | Reference |
| Native Channels | Human Neuroblastoma IMR32 cells | % Inhibition of total Ca2+ current at 10 nM | 42% | (Fox, 1995)[1] |
| Rat Superior Cervical Ganglion Neurons | IC50 | 32 nM | (Sanger et al., 2000)[1] | |
| Rat Hippocampal Neurons | % Inhibition of total Ca2+ current at 3 µM | ~30% | (Wen et al., 2005)[1] | |
| Recombinant Channels | Human α1B in HEK cells | % Inhibition at 100 nM | 92% | (Bleakman et al., 1995)[1] |
| Rat α1B in HEK cells | IC50 | 72 nM | (Sanger et al., 2000)[1] | |
| Rat α1B in tsa-201 cells | Blockade at 100 nM | Complete | (Feng et al., 2001)[1] | |
| Rat α1B in Xenopus oocytes | IC50 | 0.4 - 11 nM | (Lewis et al., 2000)[1] |
Table 2: Inhibition of Neurotransmitter Release by Ziconotide
| Neurotransmitter | Preparation | IC50 | Reference |
| Norepinephrine | Rat Hippocampal Synaptosomes | ~0.5 nM | (Newcomb et al., 1995)[1] |
| Norepinephrine | Rat Peripheral Sympathetic Neurons | 1.2 nM | (Wang et al., 1998)[1] |
| Substance P | Rat Spinal Cord Slices | 63 pM | (Smith et al., 2002)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative data tables, providing a framework for replicating and expanding upon these findings.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to record the flow of ions through N-type calcium channels in the membrane of a single neuron or a cell expressing recombinant channels.
Cell Preparation:
-
Native Neurons (e.g., Rat Dorsal Root Ganglion or Superior Cervical Ganglion Neurons): Neurons are acutely dissociated from ganglia using enzymatic digestion (e.g., with collagenase and trypsin) followed by mechanical trituration. Cells are then plated on coated coverslips and allowed to adhere.
-
Recombinant Expression Systems (e.g., HEK293 or tsa-201 cells): Cells are transiently or stably transfected with cDNAs encoding the N-type calcium channel subunits (α1B, β, and α2δ).
Solutions:
-
External Solution (in mM): 140 tetraethylammonium (TEA)-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with TEA-OH. The use of Ba2+ as the charge carrier helps to minimize calcium-dependent inactivation of the channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
Recording Protocol:
-
Cells are visualized using an inverted microscope.
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV to -100 mV to ensure the channels are in a resting state.
-
N-type calcium currents are elicited by depolarizing voltage steps (e.g., to +10 mV or +20 mV) for a duration of 50-200 ms.
-
Ziconotide is applied to the external solution at varying concentrations to determine its inhibitory effect on the current amplitude. The IC50 is calculated by fitting the concentration-response data with a Hill equation.
Neurotransmitter Release Assay
This assay measures the release of neurotransmitters from neuronal preparations in response to depolarization and the inhibitory effect of ziconotide.
Preparation:
-
Synaptosomes: Brain tissue (e.g., hippocampus or spinal cord) is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.
-
Tissue Slices: Thin slices of brain or spinal cord are prepared using a vibratome.
Protocol:
-
The preparation (synaptosomes or slices) is pre-incubated with a radiolabeled neurotransmitter or its precursor (e.g., [3H]norepinephrine or precursors for substance P).
-
The preparation is then washed to remove excess radiolabel.
-
Basal release of the neurotransmitter is measured by collecting the superfusate over a set period.
-
Depolarization-evoked release is triggered by exposing the preparation to a high concentration of potassium (e.g., 30 mM KCl).
-
The experiment is repeated in the presence of varying concentrations of ziconotide to assess its inhibitory effect on depolarization-evoked release.
-
The amount of released radiolabeled neurotransmitter is quantified using liquid scintillation counting.
Signaling Pathways and Logical Relationships
The blockade of N-type calcium channels by ziconotide initiates a cascade of events that ultimately leads to analgesia. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
References
The Structural Elucidation of Ziconotide: A Technical Guide to its Intricate Disulfide-Crosslinked Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide, a synthetic peptide equivalent to the naturally occurring ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic used in the management of severe chronic pain.[1][2] Its therapeutic efficacy stems from its highly selective blockade of N-type voltage-gated calcium channels (CaV2.2) in the spinal cord, which play a crucial role in nociceptive signaling.[3][4] The unique and rigid three-dimensional structure of ziconotide, stabilized by a network of three disulfide bridges, is paramount to its high affinity and selectivity for its target. This technical guide provides an in-depth analysis of the structural characteristics of ziconotide, with a particular focus on its disulfide bridge arrangement, and details the experimental methodologies employed for its structural determination.
Molecular Architecture of Ziconotide
Ziconotide is a 25-amino acid peptide with the sequence Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH2.[2] Its compact, globular structure is defined by a triple-stranded anti-parallel β-sheet motif, which is critically maintained by three intramolecular disulfide bonds.[1] This intricate arrangement of disulfide bridges forms a cystine knot motif, a common feature in many conotoxins that confers significant stability against proteolysis.
Primary and Secondary Structure
The primary structure, the linear sequence of amino acids, is fundamental to the overall fold of ziconotide. The strategic placement of six cysteine residues at positions 1, 8, 15, 16, 20, and 25 is the defining feature that allows for the formation of the stabilizing disulfide cross-links.[2] High-resolution three-dimensional structures, determined by nuclear magnetic resonance (NMR) spectroscopy, have revealed a short triple-stranded anti-parallel β-sheet structure.[1]
Tertiary Structure and Disulfide Bridges
The tertiary structure of ziconotide is characterized by its compact fold, which is a direct consequence of the specific connectivity of its three disulfide bridges: Cys1-Cys16 , Cys8-Cys20 , and Cys15-Cys25 .[2][5] This "cystine knot" architecture creates a rigid scaffold that presents key amino acid residues in an optimal orientation for binding to the N-type calcium channel.
Quantitative Structural Data
The precise geometry of the disulfide bridges is critical for maintaining the conformational integrity of ziconotide. The following tables summarize the bond lengths and angles of the disulfide bridges as determined from the NMR structure of ω-conotoxin MVIIA (PDB ID: 1OMG).[1]
| Disulfide Bridge | Cβ-Sγ Bond Length (Å) - Residue 1 | Cβ-Sγ Bond Length (Å) - Residue 2 | Sγ-Sγ Bond Length (Å) |
| Cys1 - Cys16 | 1.84 | 1.83 | 2.03 |
| Cys8 - Cys20 | 1.83 | 1.83 | 2.03 |
| Cys15 - Cys25 | 1.84 | 1.83 | 2.03 |
| Disulfide Bridge | Cα-Cβ-Sγ Bond Angle (°) - Residue 1 | Cα-Cβ-Sγ Bond Angle (°) - Residue 2 | Cβ-Sγ-Sγ Bond Angle (°) - Residue 1 | Cβ-Sγ-Sγ Bond Angle (°) - Residue 2 |
| Cys1 - Cys16 | 113.8 | 114.1 | 104.5 | 104.2 |
| Cys8 - Cys20 | 114.2 | 113.9 | 104.3 | 104.6 |
| Cys15 - Cys25 | 113.7 | 114.0 | 104.4 | 104.3 |
Experimental Protocols
The structural elucidation of ziconotide has been accomplished through a combination of sophisticated analytical techniques.
Solid-Phase Peptide Synthesis and Oxidative Folding
The synthesis of ziconotide is typically achieved through solid-phase peptide synthesis (SPPS) followed by oxidative folding to form the correct disulfide bridges.[6][7][8]
Protocol for Ziconotide Synthesis:
-
Peptide Chain Assembly: The linear peptide is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Orthogonally protected cysteine residues (e.g., Cys(Trt), Cys(Acm), Cys(tBu)) are incorporated at the appropriate positions to allow for sequential and specific disulfide bond formation.[8][9][10]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and most side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The orthogonal protecting groups on the cysteine residues remain intact.
-
Regioselective Disulfide Bond Formation:
-
First Disulfide Bond (Cys1-Cys16): The Trt groups are selectively removed, and the free thiols are oxidized under controlled conditions (e.g., air oxidation, iodine) to form the first disulfide bridge.
-
Second Disulfide Bond (Cys8-Cys20): The Acm groups are removed, and the second disulfide bond is formed using a specific oxidizing agent (e.g., iodine in acetic acid).[11]
-
Third Disulfide Bond (Cys15-Cys25): The tBu groups are removed, and the final disulfide bond is formed, completing the native folding of ziconotide.
-
-
Purification: The fully folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique used to determine the three-dimensional structure of ziconotide in solution.[1][12][13]
General Protocol for NMR Structural Analysis:
-
Sample Preparation: A highly concentrated and pure sample of ziconotide is dissolved in an appropriate buffer (e.g., 90% H2O/10% D2O) at a specific pH.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N, ¹³C), to resolve overlapping proton signals.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the ziconotide sequence.
-
Structural Calculation: The distance constraints obtained from NOESY experiments, along with dihedral angle constraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.
-
Structure Validation: The quality of the final ensemble of structures is assessed using various statistical parameters.
Mass Spectrometry for Disulfide Bridge Mapping
Mass spectrometry (MS) is a powerful tool for confirming the correct disulfide bond connectivity.[14][15][16]
Protocol for Disulfide Bridge Mapping by MS:
-
Enzymatic Digestion: The intact ziconotide is subjected to enzymatic digestion under non-reducing conditions using a protease (e.g., trypsin, chymotrypsin) that cleaves the peptide backbone but leaves the disulfide bonds intact.
-
LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The masses of the disulfide-linked peptide fragments are measured. In MS/MS, these fragments are isolated and further fragmented. The fragmentation pattern reveals the sequences of the two peptide chains connected by the disulfide bond, thus confirming the Cys-Cys linkage. A partial reduction strategy can also be employed to simplify the analysis of complex disulfide-rich peptides.[14]
Edman Degradation for Sequence Verification
Edman degradation is a classic method for determining the amino acid sequence of a peptide from the N-terminus.[17][18][19]
Protocol for Edman Degradation:
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain using a strong anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acids. For disulfide-containing peptides, prior reduction and alkylation of the cysteine residues are necessary to obtain the linear sequence.
Signaling Pathway and Experimental Workflows
Ziconotide's Mechanism of Action
Ziconotide exerts its analgesic effect by binding to the α1B subunit of N-type voltage-gated calcium channels located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[3][20][21] This binding blocks the influx of calcium ions, which is a critical step for the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft.[3][20] By inhibiting the release of these pro-nociceptive neurotransmitters, ziconotide effectively dampens the transmission of pain signals to higher brain centers.
Experimental Workflow for Structural Elucidation
The determination of ziconotide's structure and disulfide connectivity follows a logical and multi-faceted experimental workflow.
Conclusion
The potent analgesic properties of ziconotide are intrinsically linked to its well-defined three-dimensional structure, which is rigidly maintained by a specific arrangement of three disulfide bridges. The elucidation of this intricate molecular architecture has been made possible through a combination of advanced analytical techniques, including solid-phase peptide synthesis, NMR spectroscopy, mass spectrometry, and Edman degradation. A thorough understanding of the structure-function relationship of ziconotide is crucial for the rational design of novel analogues with improved therapeutic profiles, potentially offering new avenues for the management of severe chronic pain.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Role of voltage-gated calcium channels in ascending pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Determination of related substances in disulfide-rich peptide ziconotide by establishing tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 9. CN103242441A - Solid-phase synthesis method of Ziconotide - Google Patents [patents.google.com]
- 10. CN101412752B - Solid phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 11. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. 1dw4 - NMR STRUCTURE OF OMEGA-CONOTOXIN MVIIA: CONSTRAINTS ON DISULPHIDE BRIDGES - Summary - Protein Data Bank Japan [pdbj.org]
- 14. Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct disulfide isomers of μ-conotoxins KIIIA and KIIIB block voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 18. Edman degradation - Wikipedia [en.wikipedia.org]
- 19. ehu.eus [ehu.eus]
- 20. Calcium channel functions in pain processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Intrathecal Ziconotide in Cerebrospinal Fluid
Introduction
Ziconotide, a synthetic equivalent of a naturally occurring conopeptide from the marine cone snail Conus magus, is a potent non-opioid analgesic approved for the management of severe chronic pain.[1][2][3] Its unique mechanism of action involves the selective blockade of N-type voltage-gated calcium channels (N-type VGCCs) in the spinal cord.[1][4][5] This targeted action inhibits the release of pronociceptive neurotransmitters, such as substance P, glutamate, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signal transmission.[1][5][6] Due to its peptidic nature and inability to efficiently cross the blood-brain barrier, ziconotide is administered directly into the cerebrospinal fluid (CSF) via intrathecal (IT) infusion.[4] This route of administration delivers the drug directly to its site of action in the dorsal horn of the spinal cord, maximizing analgesic efficacy while minimizing systemic exposure and associated side effects.[7] A thorough understanding of the pharmacokinetics of ziconotide within the CSF is paramount for optimizing dosing strategies, ensuring therapeutic success, and mitigating potential adverse events.
Pharmacokinetics of Intrathecal Ziconotide in Cerebrospinal Fluid
The pharmacokinetic profile of ziconotide in the CSF is characterized by its distribution, metabolism, and elimination, which collectively determine the onset, intensity, and duration of its analgesic effect.
Distribution
Following intrathecal administration, ziconotide distributes throughout the CSF. The mean volume of distribution (Vd) in humans is approximately 140 mL, which is close to the estimated total human CSF volume.[2] This suggests that the drug distributes relatively evenly within the CSF space. However, the distribution is not instantaneous. The onset of ziconotide's pharmacological action can be delayed, typically between 8 to 24 hours after the start of an infusion.[8] This delay is attributed to the slow distribution of this large, hydrophilic molecule through the CSF and its slow penetration into the central nervous system parenchyma.[8][9] Microdialysis studies in rats have shown that ziconotide diffuses slowly in neural tissue, with no detectable drug moving more than 1 mm from the dialysis probe within 2 hours.[2][3][10]
Metabolism
Ziconotide is a peptide and is expected to be metabolized by endopeptidases and exopeptidases, which are widely distributed throughout the body.[2][3] It is not metabolized by the cytochrome P450 system, making metabolic drug-drug interactions unlikely.[3]
Elimination and Clearance
The primary mechanism for ziconotide clearance from the CSF is believed to be the bulk flow of CSF itself.[2] The median CSF clearance in humans is approximately 0.26 to 0.38 mL/min, which is similar to the rate of CSF turnover.[2][11][12] The terminal half-life of ziconotide in human CSF is approximately 4.5 to 4.6 hours.[2][7][11][12] This means that pharmacologically active concentrations of ziconotide are expected to be cleared from the CSF within 24 hours of discontinuing the infusion.[2][3]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of intrathecal ziconotide in the cerebrospinal fluid of humans and animals.
Table 1: Pharmacokinetic Parameters of Intrathecal Ziconotide in Human CSF
| Parameter | Value | Study Population | Dosing | Source |
| Half-Life (t½) | 4.5 hours (median) | 22 patients with chronic, nonmalignant pain | 1, 5, 7.5, or 10 µg as a 1-hour IT infusion | [7][11][12] |
| 4.6 hours (range: 2.9–6.5 hours) | Patients with chronic pain | 1 to 10 µg as a 1-hour IT infusion | [2] | |
| Clearance (CL) | 0.26 mL/min (median) | 22 patients with chronic, nonmalignant pain | 1, 5, 7.5, or 10 µg as a 1-hour IT infusion | [7][11][12] |
| 0.38 mL/min (median) | Patients with chronic pain | Not specified | [2] | |
| Volume of Distribution (Vd) | 99 mL (median) | 22 patients with chronic, nonmalignant pain | 1, 5, 7.5, or 10 µg as a 1-hour IT infusion | [7][11][12] |
| ~140 mL (mean) | Patients with chronic pain | Not specified | [2] | |
| Peak Concentration (Cmax) | 16.4–132 ng/mL | Patients with chronic pain | 1 to 10 µg as a 1-hour IT infusion | [2][3] |
| Area Under the Curve (AUC) | 83.6–608 ng·h/mL | Patients with chronic pain | 1 to 10 µg as a 1-hour IT infusion | [2][3] |
Table 2: Pharmacokinetic Parameters of Intrathecal Ziconotide in Animal CSF
| Parameter | Value | Animal Model | Dosing | Source |
| Elimination Rate Constant (k) | 1.01 ± 0.34 h⁻¹ | Sprague-Dawley rats | 100 µg/kg IT bolus | [13][14] |
| Half-Life (t½α - distribution) | 0.14 hours | Male beagle dogs | 10 µg IT bolus | [15] |
| Half-Life (t½β - elimination) | 1.77 hours | Male beagle dogs | 10 µg IT bolus | [15] |
| Terminal Elimination Half-Life | 2.47 hours | Male beagle dogs | After 48-hour IT infusion of 5 µg/hr | [9] |
| Peak Lumbar CSF Concentration | 992.2 ± 76.43 ng/mL (at 15 min) | Sprague-Dawley rats | 100 µg/kg IT bolus | [13] |
| Stable Lumbar CSF Concentration | 343 ng/mL (median) | Male beagle dogs | 1 µg/hr IT infusion | [9] |
| Stable Lumbar CSF Concentration | 1380 ng/mL (median) | Male beagle dogs | 5 µg/hr IT infusion | [9] |
Experimental Protocols
The understanding of ziconotide's pharmacokinetics in the CSF has been derived from a combination of animal and human studies.
Animal Studies
-
Species: Studies have been conducted in Sprague-Dawley rats and male beagle dogs.[13][14][15]
-
Intrathecal Administration: In rats, intrathecal administration can be performed via acute needle puncture or chronic catheter implantation.[16][17][18] For acute administration, a needle (commonly 25G-30G) is inserted into the intrathecal space, often between the L5-L6 vertebrae.[17][18] Chronic catheterization involves surgically implanting a catheter into the intrathecal space, which allows for repeated dosing or continuous infusion.[19][20] In dogs, chronic lumbar intrathecal catheters have been used for both bolus injections and continuous infusions.[15]
-
CSF Sampling: In rats, CSF is typically collected from the cisterna magna.[13][14] In dogs, CSF can be sampled from both lumbar and cisternal sites.[15]
Human Clinical Trials
-
Study Population: Pharmacokinetic studies have been conducted in patients with severe chronic, nonmalignant pain.[11][12]
-
Drug Administration: Ziconotide is administered intrathecally, either as a bolus infusion over a defined period (e.g., 1 hour) or as a continuous infusion.[9][11][12] Dosing is carefully titrated to balance analgesic efficacy with tolerability.[3][21]
-
CSF Sampling: CSF samples are obtained from the lumbar region at various time points following drug administration to determine the concentration-time profile of ziconotide.[7][11]
-
Analytical Methods: Ziconotide concentrations in CSF and plasma are typically quantified using a validated enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[13]
Visualizations
Mechanism of Action: Ziconotide Signaling Pathway
Caption: Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for an intrathecal ziconotide pharmacokinetic study.
Dose-Response Relationship
Caption: Relationship between ziconotide dose, CSF concentration, and clinical effects.
Conclusion
The pharmacokinetics of intrathecal ziconotide in the cerebrospinal fluid are characterized by a volume of distribution that approximates the total CSF volume, clearance primarily driven by CSF bulk flow, and a half-life of approximately 4.5 hours in humans.[2][7][11][12] The relationship between dose, CSF concentration, and clinical effects is generally linear, with higher concentrations associated with greater analgesia but also an increased incidence of adverse events.[11][12] The slow distribution of ziconotide into the CNS parenchyma accounts for the delayed onset of its pharmacodynamic effects.[8][9] A comprehensive understanding of these pharmacokinetic principles is essential for the safe and effective use of intrathecal ziconotide in the management of severe chronic pain, allowing clinicians to optimize dosing and titration schedules to maximize therapeutic benefit while minimizing risk.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ziconotide Acetate? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Intrathecal Ziconotide: Complications and Clinical Considerations | Anesthesia Key [aneskey.com]
- 9. Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of Intrathecal Ziconotide in Chronic Pain Patients | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetics and pharmacodynamics of intrathecal ziconotide in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DELIVERY OF ZICONOTIDE TO CEREBROSPINAL FLUID VIA INTRANASAL PATHWAY FOR THE TREATMENT OF CHRONIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery of ziconotide to cerebrospinal fluid via intranasal pathway for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Analysis of Ziconotide (SNX-111), an Intrathecal N-type Calcium Channel Blocking Analgesic, Delivered by Bolus and Infusion in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Pr… [ouci.dntb.gov.ua]
- 17. Biomedicines | Free Full-Text | Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application [mdpi.com]
- 18. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intrathecal Catheterization and Drug Delivery in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 20. criver.com [criver.com]
- 21. Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Ziconotide's High-Affinity Binding to Cav2.2 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide, a synthetic peptide equivalent to the ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2][3][4] Its high binding affinity and specificity for Cav2.2 channels underpin its clinical efficacy as a non-opioid analgesic for severe chronic pain.[2][5][6] Ziconotide's mechanism of action involves the direct occlusion of the channel's ion pore, thereby preventing the influx of calcium into presynaptic nerve terminals.[1][6] This action inhibits the release of pronociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P in the dorsal horn of the spinal cord, leading to the interruption of pain signaling.[2][5] This technical guide provides an in-depth overview of the binding affinity of ziconotide for Cav2.2 channels, detailing the quantitative binding data, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity of Ziconotide for Cav2.2 Channels
The binding affinity of ziconotide for Cav2.2 channels has been quantified using various experimental and computational methods. The data consistently demonstrates a high-affinity interaction, typically in the picomolar to nanomolar range. A summary of these quantitative values is presented in the table below.
| Parameter | Value | Method | Source |
| IC50 | 2 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Newcomb et al. 1995[5] |
| IC50 | 7.2 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Wang et al. 1998[5] |
| IC50 | 29 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Lewis et al. 2000[5] |
| IC50 | 45 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Nielsen et al. 1999b[5] |
| IC50 | 55 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Lewis et al. 2000[5] |
| IC50 | 0.7 - 1.8 nM | Electrophysiology | Various Studies[7] |
| IC50 | 89 nmol/L | Electrophysiology (rat Cav2.2 in HEK293T cells) | Bu8 (a novel ω-conotoxin) study for comparison[8] |
| Kd | 4.8 x 10⁻⁸ M | In silico calculation (Prodigy) | Li, 2024[9][10] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the affinity between a ligand and a receptor; a smaller Kd indicates a higher binding affinity. The variation in reported values can be attributed to different experimental conditions, cell systems, and assay formats.
Molecular Basis of Ziconotide Binding
Cryo-electron microscopy studies have revealed the molecular details of the ziconotide-Cav2.2 interaction. Ziconotide binds to the outer vestibule of the channel's pore, effectively acting as a plug.[6][7] The binding site is formed by residues in the P-loops and extracellular loops of repeats II, III, and IV of the α1 subunit of the Cav2.2 channel.[7] This interaction is highly specific, and structural differences in the extracellular loops of other calcium channel subtypes, such as Cav1.1 (L-type) and Cav3.1 (T-type), are thought to prevent high-affinity binding of ziconotide, thus ensuring its selectivity for Cav2.2.[11] The presence of the auxiliary α2δ-1 subunit has been shown to reduce the binding affinity of ω-conotoxins, including ziconotide, by altering the conformation of the binding site.[7][12]
Experimental Protocols
The determination of ziconotide's binding affinity for Cav2.2 channels relies on a variety of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity and density of receptors. In the context of ziconotide, these assays typically involve the displacement of a radiolabeled ω-conotoxin, such as [¹²⁵I]ω-conotoxin GVIA, from its binding site on the Cav2.2 channel by unlabeled ziconotide.
Typical Protocol:
-
Membrane Preparation: Synaptosomal membranes are prepared from brain tissue (e.g., rat or chick brain) rich in N-type calcium channels.[13]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]ω-conotoxin GVIA) and varying concentrations of unlabeled ziconotide. The incubation is carried out in a suitable buffer at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of ziconotide that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of ziconotide.
Electrophysiological Recordings (Patch-Clamp)
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effect of ziconotide on the function of Cav2.2 channels. This method allows for the recording of ion currents flowing through the channels in response to changes in membrane voltage.
Typical Protocol:
-
Cell Culture: A cell line (e.g., HEK293 or tsA-201 cells) is transiently or stably transfected with the cDNAs encoding the subunits of the human or rat Cav2.2 channel (α1B, β, and α2δ).[8][14]
-
Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current flowing through the cell membrane.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -90 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are then applied to activate the Cav2.2 channels and elicit an inward calcium or barium current.
-
Drug Application: Ziconotide is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The peak current amplitude in the presence of different concentrations of ziconotide is measured and compared to the control current in the absence of the drug. A dose-response curve is then constructed to determine the IC50 value for ziconotide's block of the Cav2.2 channel current.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by ziconotide binding and a typical experimental workflow for determining its binding affinity.
Caption: Ziconotide blocks Cav2.2 channels, inhibiting neurotransmitter release and pain signaling.
Caption: Workflow for a radioligand displacement assay to determine ziconotide's binding affinity.
Conclusion
Ziconotide's potent and selective binding to Cav2.2 channels is the cornerstone of its therapeutic effect in managing severe chronic pain. The high-affinity interaction, quantified through various experimental techniques, leads to the effective blockade of neurotransmitter release from nociceptive neurons. A thorough understanding of the binding kinetics, the molecular determinants of this interaction, and the methodologies used for its characterization is crucial for the development of novel analgesics targeting this important ion channel. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of pain therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ziconotide - Wikipedia [en.wikipedia.org]
- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bilz0r.atspace.com [bilz0r.atspace.com]
- 5. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the Cav2.2 blocker Ziconotide in pain: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. Characteristics of omega-conotoxin GVI A and MVIIC binding to Cav 2.1 and Cav 2.2 channels captured by anti-Ca2+ channel peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Ziconotide in Modulating Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA from the marine cone snail Conus magus, is a potent non-opioid analgesic for the management of severe chronic pain.[1][2] Its therapeutic effect is achieved through a highly specific mechanism of action: the blockade of N-type voltage-gated calcium channels (CaV2.2).[3][4] This guide provides a detailed technical overview of the core function of ziconotide—the modulation of neurotransmitter release. It delves into the molecular mechanisms, summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the critical pathways and workflows.
Introduction: Ziconotide and its Target
Ziconotide is a 25-amino acid peptide that selectively binds to and blocks N-type (CaV2.2) voltage-gated calcium channels.[5] These channels are densely concentrated on the presynaptic terminals of primary nociceptive afferent neurons (A-δ and C fibers) within the superficial layers (Rexed laminae I and II) of the dorsal horn of the spinal cord.[3][6] Influx of calcium through these channels is a critical step in the synaptic release of key neurotransmitters that signal pain.[7] By blocking these channels, ziconotide effectively reduces the release of pro-nociceptive neurotransmitters, thereby dampening the transmission of pain signals to the brain.[1][8]
Mechanism of Action: Inhibition of Neurotransmitter Release
The analgesic effect of ziconotide is a direct consequence of its ability to inhibit the release of several key neurotransmitters involved in the propagation of pain signals. The primary neurotransmitters affected are glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][6]
Signaling Pathway
Upon the arrival of an action potential at the presynaptic terminal, N-type calcium channels open, allowing an influx of Ca2+. This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane, a process mediated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex of proteins (Syntaxin, SNAP-25, and Synaptobrevin). Ziconotide physically occludes the pore of the N-type calcium channel, preventing this calcium influx and subsequent neurotransmitter release.
Data Presentation: Quantitative Effects on Neurotransmitter Release
The inhibitory effect of ziconotide on the release of various neurotransmitters has been quantified in several preclinical studies. The following tables summarize the key findings.
| Neurotransmitter | Preparation | Assay Method | Ziconotide Concentration | % Inhibition / IC50 | Reference |
| Norepinephrine | Rat Hippocampal Slices | Depolarization-evoked release | Not specified | IC50: ~0.5 nM | (Newcomb et al., 1995) |
| Rat Hippocampal Slices | Depolarization-evoked release | Not specified | IC50: 5.5 nM | (Wang et al., 1998) | |
| Substance P | Rat Spinal Cord Slices | Depolarization-evoked release | 0.3, 0.6, and 1 µg (intrathecal) | Significant inhibition (dose-dependent) | [2] |
| Glutamate | Rat Spinal Cord Dorsal Horn | Formalin-induced release (in vivo microdialysis) | Not directly tested, but morphine, which also inhibits N-type channels, prevented the increase | N/A | [9] |
Note: Quantitative data for the direct inhibition of glutamate and substance P release by ziconotide in the form of IC50 values are not consistently reported in the readily available literature. The provided data for substance P demonstrates a significant dose-dependent inhibition. For glutamate, the inference is drawn from the effects of other N-type channel blockers in similar models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ziconotide on neurotransmitter release.
In Vivo Microdialysis for Neurotransmitter Measurement in the Rat Spinal Dorsal Horn
This protocol allows for the in vivo sampling and measurement of neurotransmitter release in the spinal cord of a conscious animal.[9][10][11]
Materials:
-
Concentric microdialysis probes (e.g., CMA 12, Harvard Apparatus)
-
Stereotaxic apparatus for rats
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Probe Implantation: Anesthetize the rat and secure it in a stereotaxic frame. Perform a laminectomy to expose the desired spinal cord segment (typically lumbar enlargement for hind paw studies). Implant the microdialysis probe into the dorsal horn. Secure the probe with dental cement. Allow the animal to recover for at least 24 hours.
-
Microdialysis: On the day of the experiment, connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Sample Collection: After a stabilization period (e.g., 1-2 hours), collect dialysate samples at regular intervals (e.g., 10-20 minutes) into vials containing an antioxidant solution (for catecholamines) or other appropriate preservative.
-
Stimulation and Drug Administration: To evoke neurotransmitter release, a stimulus (e.g., subcutaneous formalin injection in the paw) can be applied. Ziconotide or other drugs can be administered systemically or through the microdialysis probe (retrodialysis).
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with the appropriate detection method to quantify the concentration of the neurotransmitter of interest.
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Horn Neurons
This technique is used to directly measure the effect of ziconotide on the activity of N-type calcium channels in individual neurons.[12]
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP software)
-
Micromanipulators
-
Vibration isolation table
-
Microscope with DIC optics
-
Borosilicate glass capillaries for pipette fabrication
-
Spinal cord slice preparation equipment (vibratome)
-
Recording chamber
-
External and internal pipette solutions
Procedure:
-
Spinal Cord Slice Preparation: Prepare transverse slices (e.g., 300-400 µm thick) of the lumbar spinal cord from a rodent. Maintain the slices in oxygenated aCSF.
-
Recording: Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF. Identify dorsal horn neurons (e.g., in lamina I or II) using visual guidance.
-
Patch Pipette and Seal Formation: Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution. Approach a neuron with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage-Clamp Recordings: Clamp the neuron at a holding potential of -70 mV. Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).
-
Ziconotide Application: After obtaining a stable baseline recording of calcium currents, perfuse the slice with aCSF containing ziconotide at the desired concentration.
-
Data Analysis: Measure the peak amplitude of the calcium currents before and after ziconotide application to determine the percentage of inhibition.
Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P Quantification
This immunoassay is used to measure the concentration of substance P in biological samples such as spinal cord tissue homogenates or microdialysates.[13][14][15]
Materials:
-
Commercially available Substance P ELISA kit (e.g., from RayBiotech, MyBioSource)
-
Microplate reader
-
Spinal cord tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Tissue Homogenate: Dissect the dorsal horn of the spinal cord and homogenize it in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[16]
-
Microdialysate: Collect dialysate as described in the in vivo microdialysis protocol.
-
-
ELISA Protocol (following a typical competitive ELISA format):
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of biotinylated substance P to each well.
-
Incubate the plate to allow for competitive binding of the substance P in the sample and the biotinylated substance P to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to the wells and incubate.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the amount of substance P in the sample. Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of substance P in the samples.
Mandatory Visualizations
Experimental Workflow for Screening N-type Calcium Channel Blockers
Conclusion
Ziconotide's mechanism of action, the targeted blockade of N-type voltage-gated calcium channels in the dorsal horn of the spinal cord, represents a significant advancement in the management of severe chronic pain. This targeted approach effectively inhibits the release of key pro-nociceptive neurotransmitters, including glutamate and substance P. The in-depth understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development of this class of analgesics and for the discovery of new therapeutic agents with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of spinal substance p release by intrathecal calcium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A comprehensive review on ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Spinal Opioids and Ziconotide for the Treatment of Non-Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Ziconotide: a new option for refractory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of formalin-induced pain behavior and glutamate release in the spinal dorsal horn using in vivo microdialysis in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cholecystokinin release in vivo in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
- 14. Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. researchgate.net [researchgate.net]
Preclinical Analgesic Profile of Ziconotide Acetate: An In-Vivo Technical Guide
Executive Summary: Ziconotide acetate, a synthetic version of the ω-conotoxin MVIIA peptide from the Conus magus marine snail, represents a unique class of non-opioid analgesics.[1][2] Its mechanism, the selective blockade of N-type voltage-gated calcium channels (N-VSCCs), is fundamentally different from that of traditional analgesics, offering a critical therapeutic alternative for severe, chronic pain.[2][3] Preclinical in-vivo studies have been instrumental in characterizing its potent antinociceptive properties, particularly in models of persistent and neuropathic pain. Unlike opioids, ziconotide does not induce tolerance or addiction, highlighting its significant clinical potential.[1][4] This guide provides an in-depth overview of ziconotide's preclinical analgesic profile, detailing its mechanism of action, efficacy across various animal pain models, quantitative data, and key experimental protocols.
Mechanism of Action: N-Type Calcium Channel Blockade
Ziconotide exerts its analgesic effect by acting as a potent and selective blocker of N-type voltage-gated calcium channels (N-VSCCs), also known as CaV2.2.[2][5] These channels are densely concentrated on the presynaptic terminals of primary nociceptive afferent neurons within the superficial layers (Rexed laminae I and II) of the spinal cord's dorsal horn.[6][7]
Under normal conditions, the arrival of a pain signal (action potential) at these terminals causes the N-VSCCs to open, allowing an influx of calcium ions (Ca2+). This Ca2+ influx is a critical step that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of pronociceptive neurotransmitters such as glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP) into the synapse.[5][6][8] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal up the spinothalamic tract to the brain.[7]
Ziconotide, when administered intrathecally, binds selectively to these N-VSCCs, physically obstructing the channel and preventing the influx of Ca2+.[7] This blockade effectively decouples the arrival of the action potential from neurotransmitter release, thereby inhibiting the transmission of pain signals at the first synapse in the spinal cord.[1]
Preclinical Efficacy in Animal Models of Pain
Ziconotide's antinociceptive effects have been extensively characterized in a variety of rodent models, demonstrating differential efficacy that underscores its role in persistent and sensitized pain states.[1] Administration is typically via the intrathecal (IT) route to bypass the blood-brain barrier.[4]
2.1 Acute Nociceptive Pain In models of acute thermal pain, such as the hot plate and tail immersion tests , ziconotide demonstrates antinociceptive activity.[9] However, its potency and efficacy are notably greater in models of persistent pain, suggesting that while N-type channels contribute to acute pain perception, their role becomes more significant in chronic pain states.[1]
2.2 Persistent and Inflammatory Pain
-
Formalin Test: This model induces a biphasic pain response. The first phase is acute, while the second phase is driven by inflammation and central sensitization. Ziconotide potently and dose-dependently inhibits the tonic flinch responses in both phases but shows more pronounced efficacy in the second phase.[1][9]
-
Freund's Complete Adjuvant (FCA) Model: In this model of chronic inflammatory pain, IT ziconotide has been shown to reverse mechanical hyperalgesia in the hind paw of rats.[1]
2.3 Neuropathic Pain Ziconotide is highly effective in models of neuropathic pain, which are often refractory to traditional analgesics like opioids.[2][10] It has been shown to alleviate both allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response) in models of chemotherapy-induced peripheral neuropathy and nerve injury.[10][11]
2.4 Post-Operative Pain In the rat incisional model of post-operative pain, a single IT bolus injection of ziconotide effectively reverses established heat hyperalgesia and mechanical allodynia, demonstrating its potential utility in managing pain after surgery.[1][12]
Quantitative Analgesic Profile
The potency of ziconotide has been quantified in both in vitro and in vivo assays. The data consistently show that ziconotide is a highly potent analgesic, often surpassing the potency of morphine in non-acute pain models.
| Parameter | Model/System | Value | Reference |
| ED₅₀ | Rat Incisional Model (Post-Op Pain) | 49 pM | [12] |
| ED₅₀ | Mouse OIPN¹ Model (Mechanical Allodynia) | 0.8 pmol/paw | [11] |
| IC₅₀ | CaV2.2 Channel Inhibition (SH-SY5Y cells) | 6.8 ± 2.1 nM | [11] |
| Kᵈ | N-VSCC Binding | 9 pM | [12] |
| ¹Oxaliplatin-Induced Peripheral Neuropathy |
A key finding from preclinical studies is the lack of tolerance development to ziconotide's analgesic effects, even with chronic administration.[1][12] This is a significant advantage over opioids, where tolerance necessitates dose escalation. Furthermore, no cross-tolerance is observed between morphine and ziconotide.[9][12]
Detailed Experimental Protocols
The following are standardized protocols for key in vivo assays used to evaluate the analgesic profile of ziconotide. A general workflow is presented first.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Ziconotide Monotherapy: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziconotide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Interactions of intrathecally administered ziconotide, a selective blocker of neuronal N-type voltage-sensitive calcium channels, with morphine on nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intrathecal Ziconotide Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziconotide, a synthetic equivalent of a peptide found in the venom of the cone snail Conus magus, is a potent non-opioid analgesic.[1] It functions by selectively blocking N-type voltage-gated calcium channels, which are crucial for the transmission of pain signals in the spinal cord.[2][3][4] This targeted mechanism inhibits the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P.[2][3][4][5] Due to its limited ability to cross the blood-brain barrier, ziconotide is most effective when administered directly into the cerebrospinal fluid via the intrathecal route.[1] This document provides detailed protocols for the intrathecal administration of ziconotide in rats, a common preclinical model for pain research.
Data Presentation
Table 1: Efficacy of Intrathecal Ziconotide in a Rat Model of Postoperative Pain
| Parameter | Value | Notes |
| Pain Model | Incisional model (plantar incision of the hindpaw) | Produces heat hyperalgesia and mechanical allodynia.[6] |
| Ziconotide ED₅₀ (Heat Hyperalgesia) | 0.03 µg (0.04 nmol) | Dose-dependent blockade of established heat hyperalgesia.[6] |
| Morphine ED₅₀ (Heat Hyperalgesia) | 1.6 µg (2.1 nmol) | For comparison of potency.[6] |
| Ziconotide Effect on Mechanical Allodynia | Potent and long-lasting blockade | Reversible within 24 hours.[6] |
| Onset of Action | Immediate | Effects observed shortly after administration.[6] |
| Duration of Action | > 4 hours | Longer-acting compared to intrathecal morphine.[6] |
Table 2: Effects of Acute and Chronic Intrathecal Ziconotide in Rat Pain Models
| Pain Model | Administration | Key Findings |
| Formalin Test (Tonic Pain) | Acute bolus injection | Dose-dependent inhibition of flinching behavior.[7] |
| Paw Pressure Test (Mechanical Nociception) | Acute bolus injection | Dose-dependent increase in withdrawal threshold.[7] |
| Formalin Test | Chronic (7-day) infusion | Enhanced morphine analgesia.[7] |
| Hot-Plate & Tail Immersion Tests (Thermal Nociception) | Chronic (7-day) infusion | Sustained analgesia with no evidence of tolerance development.[7] |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation Surgery in Rats
This protocol describes a common method for implanting a chronic intrathecal catheter in rats for repeated drug administration.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Isoflurane anesthetic and vaporizer
-
Operating table or stereotaxic frame
-
Shaver and antiseptics (e.g., povidone-iodine, ethanol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
PE-10 tubing (polyethylene)
-
Stainless-steel wire (0.2 mm diameter)
-
Sutures
-
Analgesic (e.g., meloxicam, 1 mg/kg)
-
2% Lidocaine for catheter placement confirmation
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with 3% isoflurane. Confirm the depth of anesthesia by the absence of a paw withdrawal reflex.[8]
-
Administer a pre-operative analgesic (e.g., meloxicam) to minimize post-surgical pain.[8]
-
Shave the surgical area over the cisterna magna (at the base of the skull) and the lumbar region.[8]
-
Sterilize the surgical sites with povidone-iodine followed by ethanol.[8]
-
-
Catheter Insertion:
-
Make a small incision over the cisterna magna to expose the atlanto-occipital membrane.
-
Carefully incise the membrane to reveal the spinal cord. A small leakage of cerebrospinal fluid (CSF) is normal.
-
Gently insert a sterile PE-10 catheter, stiffened with a stainless-steel wire, into the intrathecal space.
-
Advance the catheter caudally to the desired spinal level (typically the lumbar enlargement). An 8.5 cm insertion length is common.[9]
-
Carefully remove the wire stylet once the catheter is in place.
-
-
Catheter Exteriorization and Securing:
-
Tunnel the external end of the catheter subcutaneously to an exit point between the scapulae.
-
Secure the catheter at the insertion site with a suture through the surrounding muscle and close the skin incision.
-
Plug the external end of the catheter to prevent CSF leakage and contamination.
-
-
Post-operative Care and Catheter Patency:
-
House rats individually after surgery to prevent damage to the catheter.[10]
-
Monitor the animals closely during recovery from anesthesia.
-
Allow a recovery period of at least 5 days before experimental use.[9]
-
Confirm catheter placement by administering a small volume (10-20 µL) of 2% lidocaine. Successful placement will result in transient hind limb paralysis.[8][11]
-
Flush the catheter regularly (e.g., weekly) with a small volume of sterile saline to maintain patency.[12]
-
Protocol 2: Preparation and Intrathecal Administration of Ziconotide
Materials:
-
Ziconotide solution (commercially available or prepared from powder)
-
Sterile, preservative-free saline for dilution
-
Hamilton syringe or microinfusion pump
-
Connecting tubing
Procedure:
-
Ziconotide Preparation:
-
Ziconotide is a hydrophilic peptide and is soluble in water or saline.[3]
-
Prepare fresh dilutions of ziconotide in sterile, preservative-free saline on the day of the experiment.
-
The concentration should be calculated based on the desired dose and injection volume.
-
-
Intrathecal Administration:
-
Gently restrain the rat.
-
Connect a Hamilton syringe filled with the ziconotide solution to the externalized catheter.
-
Inject the desired volume (typically 5-10 µL) slowly over a defined period.
-
Follow the drug injection with a small volume (e.g., 10 µL) of sterile saline to flush the catheter and ensure the full dose reaches the intrathecal space.[9]
-
For continuous infusion studies, the catheter can be connected to a programmable microinfusion pump.
-
Protocol 3: Assessment of Antinociceptive Effects
A variety of behavioral assays can be used to assess the analgesic effects of ziconotide.
1. Von Frey Test (Mechanical Allodynia):
-
Principle: Measures the withdrawal threshold to a mechanical stimulus.
-
Procedure: Place the rat on a wire mesh platform. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a brisk withdrawal, shaking, or licking of the paw.[13] The 50% withdrawal threshold can be determined using the up-down method.
2. Hargreaves Test (Thermal Hyperalgesia):
-
Principle: Measures the latency to withdraw from a radiant heat source.
-
Procedure: Place the rat in a chamber with a glass floor. A radiant heat source is aimed at the plantar surface of the hind paw. The time taken for the rat to withdraw its paw is recorded as the withdrawal latency.
3. Rat Grimace Scale (Spontaneous Pain):
-
Principle: Assesses spontaneous pain by scoring changes in facial expression (orbital tightening, nose/cheek flattening, ear changes, and whisker change).
-
Procedure: Acclimate the rat to a clear observation chamber. Record video or still images of the rat's face at baseline and after treatment. Score the facial action units according to the established Rat Grimace Scale.[14]
Mandatory Visualizations
Caption: Experimental workflow for intrathecal ziconotide administration in rats.
Caption: Ziconotide's mechanism of action in the spinal cord.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ziconotide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ziconotide Acetate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Effects of intrathecal administration of ziconotide, a selective neuronal N-type calcium channel blocker, on mechanical allodynia and heat hyperalgesia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of intrathecally administered ziconotide, a selective blocker of neuronal N-type voltage-sensitive calcium channels, with morphine on nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. tandfonline.com [tandfonline.com]
- 12. criver.com [criver.com]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Performance of behavioral assays: the Rat Grimace Scale, burrowing activity and a composite behavior score to identify visceral pain in an acute and chronic colitis model - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Ziconotide Efficacy in Rodent Models of Neuropathic Pain
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziconotide is a potent non-opioid analgesic that acts by selectively blocking N-type voltage-gated calcium channels (N-VGCCs).[1][2] This mechanism is distinct from traditional analgesics and holds promise for the treatment of severe chronic and neuropathic pain.[1] In preclinical research, rodent models of neuropathic pain are essential for evaluating the efficacy of novel therapeutic agents like ziconotide.[1][3] This document provides detailed protocols for inducing neuropathic pain in rodents, administering ziconotide via intrathecal (IT) injection, and assessing its analgesic effects through behavioral assays.
Neuropathic Pain Models
Two of the most widely used and well-characterized rodent models of neuropathic pain are the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model.
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[4][5]
Protocol:
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat, 200-250g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh. Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut or silk) around the nerve with approximately 1 mm spacing between them.[6] The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[6]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animal to recover for 7-14 days for the neuropathic pain phenotype to develop.[7]
Spinal Nerve Ligation (SNL) Model
The SNL model involves the tight ligation of specific lumbar spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors.
Protocol:
-
Anesthesia and Preparation: Anesthetize the rodent and prepare the surgical site over the lumbar spine as described for the CCI model.
-
Incision and Exposure: Make a midline incision over the L4-S2 vertebral level. Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.
-
Closure and Recovery: Close the muscle and skin layers and provide post-operative care as in the CCI model. Allow a recovery period of at least 7 days for the development of neuropathic pain.
Ziconotide Administration: Intrathecal Catheter Implantation
Due to its peptidic nature and poor blood-brain barrier penetration, ziconotide is most effectively delivered directly to the spinal cord via intrathecal (IT) administration.[1] This requires the surgical implantation of an IT catheter.
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave and disinfect the area over the cisterna magna.
-
Incision and Exposure: Make a midline incision at the base of the skull to expose the atlanto-occipital membrane.
-
Catheter Insertion: Carefully incise the dura mater and insert a sterile polyethylene catheter (PE-10) into the subarachnoid space, advancing it caudally to the lumbar enlargement of the spinal cord.[8][9] A tail flick or the presence of cerebrospinal fluid in the catheter can confirm correct placement.[10]
-
Securing the Catheter: Secure the catheter to the surrounding musculature with sutures and exteriorize the free end at the nape of the neck.[9]
-
Closure and Recovery: Close the skin incision and allow the animal to recover for at least 5-7 days before drug administration.[8] Animals showing any neurological deficits post-surgery should be excluded from the study.[8]
Behavioral Assays for Pain Assessment
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Protocol:
-
Acclimation: Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[6] A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The data is then converted to a withdrawal threshold in grams.
Hot Plate Test for Thermal Hyperalgesia
This test measures the latency to a nociceptive response to a thermal stimulus.
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Testing: Place the rodent on the hot plate and start a timer.
-
Endpoint: The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
Data Presentation
Quantitative data from ziconotide efficacy studies in rodent models of neuropathic pain are summarized in the table below.
| Rodent Model | Behavioral Test | Ziconotide Dose | Efficacy Metric | Result | Reference |
| Rat Incisional Model | Heat Hyperalgesia | Intrathecal Bolus | ED50 | 49 pM | [11][12] |
| Nerve Injury Model (Mouse) | Thermal Stimulus | 10 pmol (IT) | % Maximum Possible Effect (MPE) | Peak MPE within 10 minutes | [13] |
| Nerve Injury Model (Mouse) | Mechanical Stimulus | 10 pmol (IT) | % MPE (Area Under the Curve) | Significant analgesic effect | [13] |
| Rat Formalin Model | Phase 2 Flinching | Intrathecal Bolus | ID50 | 3 pmol | [1] |
Signaling Pathways and Experimental Workflow
Ziconotide's Mechanism of Action
Ziconotide selectively blocks N-type voltage-gated calcium channels located on the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord.[14][15][16][17] This blockade inhibits the influx of calcium, which is a critical step in the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[14][15] By preventing the release of these neurotransmitters, ziconotide effectively dampens the transmission of pain signals to second-order neurons and ultimately to the brain.[2]
Caption: Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to assess the efficacy of ziconotide in a rodent model of neuropathic pain.
Caption: Experimental workflow for assessing ziconotide efficacy in neuropathic pain.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of intrathecal ziconotide for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrathecal ziconotide for neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 11. dovepress.com [dovepress.com]
- 12. Effects of intrathecal administration of ziconotide, a selective neuronal N-type calcium channel blocker, on mechanical allodynia and heat hyperalgesia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of voltage-gated calcium channels in ascending pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The N-type calcium channel rises from the ashes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Ziconotide Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2][3] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the release of neurotransmitters, particularly those involved in nociceptive pathways.[3][4] By blocking these channels, ziconotide effectively inhibits the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), leading to analgesia.[1] This unique mechanism of action makes ziconotide a valuable tool for pain research and a therapeutic option for severe chronic pain.[2][3]
Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds like ziconotide on ion channel function with high temporal and voltage resolution.[5][6] This application note provides a detailed protocol for performing whole-cell patch-clamp recordings to characterize the inhibitory effects of ziconotide on N-type calcium channels in cultured neurons or heterologous expression systems.
Mechanism of Action: Ziconotide and N-type Calcium Channels
Ziconotide physically occludes the pore of the N-type calcium channel, preventing the influx of Ca2+ ions that is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[1][7] This blockade is highly selective for N-type channels over other calcium channel subtypes (L, P/Q, R, and T-type).[1] The binding of ziconotide is potent, with reported IC50 values in the low nanomolar range.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of ziconotide on N-type calcium channels, as determined by whole-cell patch-clamp experiments.
Table 1: Ziconotide Inhibition of N-type (Cav2.2) Calcium Channels
| Cell Type | Ziconotide Concentration | % Inhibition of Ca2+ Current | Reference |
| Rat superior cervical ganglion neurons | 32 nM | 50% (IC50) | [3] |
| Rat superior cervical ganglion neurons | 1 µM | ~90% | [3] |
| Human neuroblastoma IMR32 cells | 10 nM | 42% | [3] |
| Rat hippocampal neurons | 3 µM | ~30% | [3] |
| HEK cells expressing rat α1B | 72 nM | 50% (IC50) | [3] |
| HEK cells expressing human α1B | 100 nM | 92% | [3] |
| tsa-201 cells expressing rat α1B | 100 nM | Complete block | [3] |
Table 2: Dose-Response of Ziconotide on Human Cav2.2 Channels
| Ziconotide Concentration | Fractional Current Inhibited (Mean ± SEM) |
| 1 µM | 0.85 ± 0.05 |
| 10 µM | 0.95 ± 0.03 |
| IC50 | 5.5 ± 1.1 µM |
Data adapted from a study on a similar small molecule inhibitor competing with ziconotide binding.[8]
Experimental Protocols
Cell Preparation
This protocol is suitable for cultured neurons (e.g., dorsal root ganglion neurons, hippocampal neurons) or cell lines heterologously expressing N-type calcium channels (e.g., HEK293, CHO cells).
-
Cell Culture: Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Transfection (for heterologous expression): Co-transfect cells with plasmids encoding the α1B (Cav2.2), β, and α2δ subunits of the N-type calcium channel for robust channel expression. A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.
-
Incubation: Allow cells to recover and express channels for 24-48 hours post-transfection before recording.
Solutions and Reagents
External Solution (in mM):
-
130 TEA-Cl
-
10 BaCl2 or CaCl2 (as the charge carrier)
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm.
-
Note: Tetrodotoxin (TTX, 0.5 µM) should be added to block voltage-gated sodium channels. Other channel blockers (e.g., Cs+ and 4-AP for potassium channels) may be included depending on the cell type.
Internal Solution (in mM):
-
120 CsCl
-
10 EGTA
-
10 HEPES
-
5 Mg-ATP
-
0.3 Na-GTP
-
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
Ziconotide Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 1 mM) of ziconotide in deionized water or a suitable buffer.
-
Store aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a rate of 1-2 mL/min.[5][6]
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Initial Recording and Stabilization:
-
Switch to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -80 mV) to minimize channel activation and inactivation.
-
Allow the cell to stabilize for 3-5 minutes, monitoring access resistance and leak current.
-
-
Voltage Protocol for Eliciting N-type Currents:
-
From the holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., in 10 mV increments from -60 mV to +60 mV) for a duration of 50-100 ms.
-
Record the resulting inward calcium (or barium) currents.
-
Determine the voltage step that elicits the peak inward current. This will be used for the remainder of the experiment.
-
-
Ziconotide Application:
-
Establish a stable baseline recording of the peak inward current by applying the determined voltage step every 10-20 seconds.
-
Switch the perfusion system to the external solution containing the desired concentration of ziconotide.
-
Continuously record the current amplitude as the ziconotide solution perfuses the chamber. The block by ziconotide is typically slow in onset.
-
Continue perfusion until a steady-state block is achieved (i.e., the current amplitude no longer decreases).
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the ziconotide.
-
Monitor the recovery of the current amplitude. The washout of ziconotide can be slow and may be incomplete.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before ziconotide application (control), at steady-state block, and after washout.
-
Calculate the percentage of current inhibition: ((I_control - I_ziconotide) / I_control) * 100.
-
To determine the IC50, repeat the experiment with a range of ziconotide concentrations and fit the concentration-response data to the Hill equation.
-
Mandatory Visualizations
Caption: Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release.
Caption: Experimental workflow for whole-cell patch-clamp with ziconotide application.
Caption: Logical relationship of ziconotide's action on N-type channels and its effects.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilz0r.atspace.com [bilz0r.atspace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Measuring Ziconotide-Induced Inhibition of N-Type Calcium Channels Using a Fluorescent Imaging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziconotide (Prialt®) is a synthetic peptide equivalent of ω-conotoxin MVIIA, a component of the venom from the marine cone snail Conus magus.[1][2] It is a potent non-opioid analgesic used for the management of severe chronic pain.[3] The therapeutic mechanism of ziconotide involves the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2] These channels are densely located on presynaptic nerve terminals in the spinal cord and are critical for regulating the release of pro-nociceptive neurotransmitters like glutamate and substance P.[1] By inhibiting these channels, ziconotide effectively reduces pain signal transmission.[1][4]
Calcium imaging assays provide a robust and high-throughput method to functionally assess the inhibitory activity of compounds targeting ion channels. This application note details a protocol for measuring ziconotide-induced inhibition of N-type calcium channels in a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses these channels.[5][6] The assay utilizes the fluorescent calcium indicator Fluo-4 AM to detect changes in intracellular calcium concentration following membrane depolarization.
Principle of the Assay
The assay is based on the principle that depolarization of the cell membrane (e.g., by applying a high concentration of potassium chloride, KCl) opens voltage-gated calcium channels, leading to an influx of extracellular Ca²⁺.[5][7] This influx causes a rapid increase in intracellular calcium concentration, which is detected by the calcium-sensitive dye Fluo-4. Fluo-4 exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[8][9]
Ziconotide selectively blocks N-type calcium channels.[2] Therefore, pre-incubation of cells with ziconotide will inhibit the KCl-induced calcium influx through these channels, resulting in a dose-dependent reduction of the Fluo-4 fluorescence signal. The potency of ziconotide can be determined by generating a concentration-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental procedure.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and is optimized for the SH-SY5Y cell line.
Materials and Reagents
-
Cells: SH-SY5Y human neuroblastoma cells
-
Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Plates: Black-wall, clear-bottom 96-well microplates
-
Calcium Indicator: Fluo-4 AM (prepare 1-2 mM stock in anhydrous DMSO)
-
Surfactant: Pluronic F-127 (prepare 20% w/v stock in DMSO)
-
Test Compound: Ziconotide acetate (prepare stock in water or appropriate buffer)
-
Assay Buffer: Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4
-
Stimulus Solution: Assay Buffer containing a high concentration of KCl (e.g., 90 mM final concentration)[5]
Cell Preparation
-
Culture SH-SY5Y cells in T-75 flasks using standard cell culture techniques.
-
Harvest cells and seed them into black-wall, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.[10]
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a near-confluent monolayer.
Fluo-4 AM Dye Loading
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. For each 10 mL of buffer, add 20 µL of 2 mM Fluo-4 AM stock solution (final concentration ~4 µM) and 20 µL of 20% Pluronic F-127 (final concentration ~0.04%).[10][11] Mix well by vortexing. This solution should be prepared fresh and used within 2 hours.[8]
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL/well of Assay Buffer.
-
Add 100 µL/well of the Fluo-4 AM loading solution to the cells.[10]
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[8][10]
-
After incubation, gently wash the cells twice with 100 µL/well of Assay Buffer to remove extracellular dye.
-
Add 100 µL/well of Assay Buffer to the plate and proceed to the next step.
Compound Addition and Measurement
-
Prepare a serial dilution of ziconotide in Assay Buffer at 2x the final desired concentrations.
-
Add the ziconotide dilutions to the appropriate wells. Include vehicle-only wells (0% inhibition) and wells with a known N-type channel blocker or a saturating dose of ziconotide (100% inhibition).
-
Incubate the plate with the compound for 15-30 minutes at room temperature, protected from light.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR™, FlexStation) equipped with fluidic addition capabilities.
-
Set the instrument to measure fluorescence with excitation at ~490 nm and emission at ~525 nm.[10]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the KCl Stimulus Solution to all wells to achieve the final desired depolarizing concentration (e.g., add 50 µL of a 3x KCl solution to the 100 µL already in the well).
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of the maximum fluorescence signal (F_max) after stimulation to the baseline fluorescence before stimulation (F₀).
-
Calculate the percent inhibition for each ziconotide concentration using the following formula: % Inhibition = 100 * (1 - [ (Response_Compound - Response_Min) / (Response_Max - Response_Min) ])
-
Response_Compound: F_max / F₀ in the presence of ziconotide.
-
Response_Max: F_max / F₀ in the vehicle control (0% inhibition).
-
Response_Min: F_max / F₀ in the presence of a saturating inhibitor (100% inhibition).
-
-
Plot the % Inhibition against the logarithm of the ziconotide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 1: Typical Experimental Parameters
| Parameter | Value / Description | Reference |
| Cell Line | SH-SY5Y Human Neuroblastoma | [5][6] |
| Plate Format | 96-well, black-wall, clear-bottom | [10] |
| Seeding Density | 40,000 - 80,000 cells/well | [10] |
| Calcium Indicator | Fluo-4 AM (2-5 µM) | [8][9] |
| Loading Time | 60 min at 37°C, then 15-30 min at RT | [8][10] |
| Depolarizing Stimulus | KCl (final concentration 30-90 mM) | [5][7] |
| Instrumentation | Fluorescence Plate Reader (e.g., FLIPR™) | [10] |
| Wavelengths (Ex/Em) | ~490 nm / ~525 nm | [10] |
Table 2: Representative Quantitative Data for Ziconotide Inhibition
The inhibitory potency of ziconotide on N-type calcium channels has been determined using various methods. The IC₅₀ can vary depending on the specific assay conditions, cell type, and channel subunit expression.
| Assay Type | System | IC₅₀ | Reference |
| Electrophysiology | Xenopus oocytes expressing CaV2.2 | 0.4 - 11 nM | [1] |
| Neurotransmitter Release | Rat Hippocampus (Norepinephrine) | ~5.5 nM | [1] |
| Calcium Imaging | Rat Dorsal Root Ganglion Neurons | Concentration-dependent inhibition observed at 10 nM - 1 µM | [7] |
| Radioligand Binding | SH-SY5Y Cell Membranes (¹²⁵I-GVIA displacement) | pIC₅₀ = 10.19 (approx. 65 pM) | [5] |
Note: The data presented are from various experimental systems to provide a reference range for the expected potency of ziconotide. Researchers should determine the IC₅₀ under their specific calcium imaging assay conditions.
References
- 1. dovepress.com [dovepress.com]
- 2. bilz0r.atspace.com [bilz0r.atspace.com]
- 3. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hellobio.com [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. abcam.com [abcam.com]
- 11. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for In Vivo Microdialysis of Ziconotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of in vivo microdialysis to measure the distribution of ziconotide in neural tissue. Ziconotide is a potent N-type voltage-gated calcium channel blocker used as an analgesic, and understanding its localized distribution is critical for optimizing therapeutic strategies and elucidating its mechanism of action.
Introduction
Ziconotide, a synthetic peptide derived from the cone snail Conus magus, exerts its analgesic effects by selectively blocking N-type calcium channels on presynaptic nerve terminals in the dorsal horn of the spinal cord. This blockade inhibits the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). Due to its large molecular weight (approximately 2500 Da) and polycationic nature, ziconotide has limited ability to cross the blood-brain barrier and exhibits slow diffusion within the central nervous system (CNS). In vivo microdialysis is a powerful technique to sample the extracellular fluid of specific tissues, making it an ideal method for studying the local pharmacokinetics and distribution of intrathecally administered ziconotide.
Section 1: Quantitative Data on Ziconotide Distribution
Understanding the pharmacokinetic profile of ziconotide within the CNS is crucial for interpreting its pharmacodynamic effects. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Ziconotide Distribution in Rat Brain Tissue Following Local Perfusion via Microdialysis Probe
| Parameter | Value | Tissue | Method | Reference |
| Diffusion Distance | < 1 mm | Hippocampus | In vivo microdialysis with 125I-ziconotide | |
| Perfusion Time | 2 hours | Hippocampus | In vivo microdialysis with 125I-ziconotide |
Table 2: Pharmacokinetic Parameters of Ziconotide in Human Cerebrospinal Fluid (CSF) Following Intrathecal (IT) Infusion
| Dose (1-hour infusion) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hours) | CL (mL/min) | Vd (mL) | Reference |
| 1 µg | 16.4 | 83.6 | ~4.5 | ~0.26 | ~99 | |
| 5 µg | - | - | ~4.5 | ~0.26 | ~99 | |
| 7.5 µg | - | - | ~4.5 | ~0.26 | ~99 | |
| 10 µg | 132 | 608 | ~4.5 | ~0.26 | ~99 |
Cmax: Maximum Concentration, AUC: Area Under the Curve, T½: Half-life, CL: Clearance, Vd: Volume of Distribution. Note that values for Cmax and AUC were variable but dose-proportional.
Section 2: Signaling Pathway and Experimental Workflow
Ziconotide's Mechanism of Action
Ziconotide's primary mechanism involves the blockade of N-type calcium channels, which are crucial for neurotransmitter release at presynaptic terminals. The diagram below illustrates this pathway.
Experimental Workflow for In Vivo Microdialysis of Ziconotide
The following diagram outlines the key steps involved in a typical in vivo microdialysis experiment to measure ziconotide distribution.
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Ziconotide for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziconotide (ω-conotoxin MVIIA) is a 25-amino acid peptide analgesic used for the management of severe chronic pain.[1] Its complex structure, which includes three disulfide bonds, presents a significant challenge for chemical synthesis.[2][3] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of ziconotide for research purposes. The methodology is based on the widely used Fmoc/tBu strategy, incorporating an orthogonal protection scheme for the cysteine residues to ensure the correct formation of the disulfide bridges.[4][5] Detailed procedures for peptide chain assembly, cleavage, oxidative folding, purification, and characterization are presented to guide researchers in the successful synthesis of bioactive ziconotide.
Introduction
Ziconotide is a synthetic form of a naturally occurring peptide found in the venom of the marine cone snail Conus magus.[1][6] It functions as a selective N-type voltage-gated calcium channel blocker, inhibiting the release of pronociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P in the spinal cord, thereby providing potent pain relief.[2][7] The chemical synthesis of ziconotide is a complex multi-step process. The presence of six cysteine residues requires a carefully planned strategy to ensure the correct formation of the three critical disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25), which are essential for its three-dimensional structure and biological activity.[4][8]
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing synthetic ziconotide.[9][10] This approach involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support resin.[11] A key aspect of successful ziconotide synthesis is the use of an orthogonal protection strategy for the cysteine thiol groups, allowing for their selective deprotection and subsequent directed disulfide bond formation.[4][5]
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh | Sigma-Aldrich |
| Fmoc-protected amino acids | Synthesis Grade | Sigma-Aldrich |
| Fmoc-Cys(Trt)-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-Cys(Acm)-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-Cys(Mob)-OH | Synthesis Grade | Sigma-Aldrich |
| HBTU (HATU or HCTU can be alternatives) | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | ACS Grade | Sigma-Aldrich |
| Iodine (I₂) | ACS Grade | Sigma-Aldrich |
| Hydrogen peroxide (H₂O₂) | 30% solution | Sigma-Aldrich |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Ziconotide Precursor
This protocol is based on the Fmoc/tBu strategy and utilizes an orthogonal protection scheme for the cysteine residues: Cys(Trt), Cys(Acm), and Cys(Mob).[4][5]
1.1. Resin Preparation:
-
Swell Fmoc-Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.[12]
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[11]
-
Agitate for 5-20 minutes at room temperature.[11]
-
Drain the solution and repeat the piperidine treatment for another 5-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
1.3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[11]
-
Add DIPEA (6-10 equivalents) to activate the amino acid.[11]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).[11]
1.4. Peptide Chain Assembly:
-
Repeat the deprotection and coupling cycles for each amino acid in the ziconotide sequence (C-terminus to N-terminus): Cys(Trt)-Lys(Boc)-Gly-Lys(Boc)-Gly-Ala-Lys(Boc)-Cys(Acm)-Ser(tBu)-Arg(Pbf)-Leu-Met-Tyr(tBu)-Asp(OtBu)-Cys(Mob)-Cys(Trt)-Thr(tBu)-Gly-Ser(tBu)-Cys(Acm)-Arg(Pbf)-Gly-Lys(Boc)-Gly-Lys(Boc)-Cys(Mob)-NH₂.
1.5. Cleavage of the Linear Peptide from Resin:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[11]
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).[11]
-
Agitate the mixture at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Oxidative Folding for Disulfide Bond Formation
This protocol outlines a regioselective, three-step oxidation process.
2.1. Formation of the First Disulfide Bond (Cys(Trt)-Cys(Trt)):
-
Dissolve the crude linear peptide in an aqueous acetonitrile solution containing DMSO.[5]
-
Adjust the pH to 8 with a weak base like ammonium hydroxide.[5] The Trt groups are labile under the acidic cleavage conditions, leaving these cysteines ready for oxidation.
-
Stir the solution at room temperature and monitor the reaction by HPLC until the linear peptide is consumed (typically 4-6 hours).[5]
-
Lyophilize the solution to obtain the monocyclic peptide.
2.2. Formation of the Second Disulfide Bond (Cys(Acm)-Cys(Acm)):
-
Dissolve the monocyclic peptide in a solution of methanol or aqueous acetic acid.
-
Add a solution of iodine (I₂) in methanol dropwise until a persistent yellow color is observed.[4]
-
Stir the reaction for 1-2 hours at room temperature, monitoring by HPLC.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Lyophilize the solution to obtain the bicyclic peptide.
2.3. Formation of the Third Disulfide Bond (Cys(Mob)-Cys(Mob)):
-
Dissolve the bicyclic peptide in a solution of TFA containing DMSO and anisole.[3]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by HPLC. The Mob group is removed under these conditions, allowing for the final disulfide bond formation.
-
Precipitate the crude ziconotide with cold diethyl ether.
-
Wash and dry the final product.
Purification and Characterization
3.1. HPLC Purification:
-
Dissolve the crude ziconotide in an appropriate solvent, typically an aqueous solution with a small amount of acetic acid or TFA to aid solubility.[14]
-
Filter the solution through a 0.45 µm filter.[15]
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).[14]
-
Collect fractions containing the pure ziconotide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
3.2. Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified ziconotide using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS.[13][16] The expected monoisotopic mass of ziconotide is approximately 2637.8 Da.
-
HPLC Analysis: Assess the purity of the final product using analytical RP-HPLC. The purity should typically be ≥98% for research use.
Quantitative Data Summary
| Synthesis Step | Parameter | Reported Value(s) | Reference(s) |
| Solid-Phase Peptide Synthesis | Yield of linear resin | ~72% | [5] |
| Oxidative Folding (3-step) | Overall Yield | 20-30% | [4][17] |
| Final Purified Ziconotide | Purity (by HPLC) | ≥98% | [9] |
| Final Purified Ziconotide | Overall Yield | ~10-15% | [5] |
Mandatory Visualizations
Ziconotide Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of ziconotide.
Ziconotide Mechanism of Action Signaling Pathway
Caption: Ziconotide blocks N-type calcium channels to inhibit pain signaling.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101412752B - Solid phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 6. Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103242441A - Solid-phase synthesis method of Ziconotide - Google Patents [patents.google.com]
- 9. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient oxidative folding of conotoxins and the radiation of venomous cone snails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- 14. CN105017401A - Purification method of Ziconotide - Google Patents [patents.google.com]
- 15. HPLC Purification of Peptides [protocols.io]
- 16. rmtcnet.com [rmtcnet.com]
- 17. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for HPLC Purification and Analysis of Synthetic Ziconotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification and analysis of synthetic ziconotide using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for obtaining high-purity ziconotide suitable for research and pharmaceutical development, as well as for performing accurate analytical characterization.
Introduction
Ziconotide is a synthetic peptide analogue of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus. It is a potent N-type voltage-gated calcium channel blocker used as a non-opioid analgesic for severe and chronic pain. The synthesis of ziconotide is a complex process that results in a crude product containing various impurities, including deletion sequences, incompletely deprotected peptides, and diastereomers. Therefore, a robust purification strategy, followed by rigorous analytical testing, is critical to ensure the purity, safety, and efficacy of the final product. Reversed-phase HPLC (RP-HPLC) is the primary technique employed for both the purification and analysis of synthetic ziconotide.
Preparative HPLC Purification of Synthetic Ziconotide
The purification of synthetic ziconotide from the crude mixture after solid-phase peptide synthesis (SPPS) and oxidative folding is a critical step to isolate the active pharmaceutical ingredient (API) from synthesis-related impurities. A multi-step purification process may be required to achieve high purity.
Experimental Protocol: Preparative RP-HPLC
This protocol outlines a general method for the preparative purification of crude synthetic ziconotide. Optimization of the gradient and loading conditions may be necessary depending on the specific impurity profile of the crude material.
1. Sample Preparation:
-
Dissolve the crude ziconotide in a minimal amount of Mobile Phase A or a compatible solvent.
-
Adjust the pH of the crude ziconotide solution to 3-4 using trifluoroacetic acid (TFA)[1].
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
2. HPLC System and Parameters:
-
HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase silica gel column (e.g., 10 µm particle size, 200-300 Å pore size)[1].
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Dependent on column dimensions (typically 20-100 mL/min for preparative scale).
-
Detection: UV at 220 nm or 280 nm.
-
Gradient: A common gradient involves a linear increase in the percentage of Mobile Phase B. For example, an initial isocratic step at a low percentage of B, followed by a shallow gradient to elute the target peptide, such as 5% to 22% B over 60 minutes[1]. Another approach uses an 18-23% (v/v) acetonitrile-water eluent gradient wash-out[2].
3. Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared crude ziconotide solution onto the column.
-
Run the gradient elution as optimized.
-
Collect fractions corresponding to the main peak, which should be the ziconotide peptide.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified ziconotide as a white powder.
Quantitative Data for Preparative Purification
The following table summarizes typical quantitative data obtained from the preparative HPLC purification of synthetic ziconotide.
| Parameter | Example 1 | Example 2 |
| Crude Purity (by HPLC) | 67.5% | - |
| Purified Purity (by HPLC) | 99.30% | 99.45% |
| Purification Yield | 56.2% | 72.6% |
| Total Yield | 35.0% | 45.2% |
| Polymer Impurities | 2.62% | Not Detected |
Data sourced from patent literature describing ziconotide purification processes[1].
Analytical HPLC of Synthetic Ziconotide
Analytical HPLC is used to determine the purity of ziconotide, identify and quantify impurities, and perform stability studies. A validated, stability-indicating method is crucial for quality control.
Experimental Protocol: Analytical RP-HPLC
This protocol describes a UPLC-based method for the analysis of ziconotide. This method can be adapted for conventional HPLC systems.
1. Sample Preparation:
-
Accurately weigh and dissolve the purified ziconotide in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
For quantitative analysis, prepare a series of calibration standards of known concentrations.
2. HPLC System and Parameters:
-
HPLC System: Analytical HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 200 nm[3].
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0 | 0.5 | 95 | 5 |
| 0.5 | 0.5 | 90 | 10 |
| 2.5 | 0.5 | 25 | 75 |
| 2.8 | 0.5 | 0 | 100 |
| 3.8 | 0.5 | 0 | 100 |
| 4.5 | 0.5 | 95 | 5 |
| 5.5 | 0.5 | 95 | 5 |
This gradient is adapted from a validated UPLC method for ziconotide analysis[3].
3. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the ziconotide sample by dividing the peak area of the main peak by the total peak area of all peaks and multiplying by 100.
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of ziconotide in the sample from the calibration curve.
Quantitative Data for Analytical Method Validation
The following table summarizes key parameters for the validation of an analytical HPLC method for ziconotide, demonstrating its suitability for its intended purpose.
| Validation Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.99 | > 0.999 |
| Range | 0.1 - 4 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Report | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | Report | ~0.1 µg/mL |
Data is representative and based on typical validation requirements for pharmaceutical analysis[4].
Visualization of Workflows
Synthetic Ziconotide Purification Workflow
Caption: Workflow for preparative HPLC purification of synthetic ziconotide.
Analytical HPLC Workflow for Ziconotide
Caption: Workflow for analytical HPLC of synthetic ziconotide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ziconotide Dosage for In Vivo Calcium Imaging
Welcome to the technical support center for optimizing ziconotide dosage in your in vivo calcium imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is ziconotide and how does it affect neuronal calcium channels?
A1: Ziconotide is a synthetic peptide equivalent of ω-conotoxin MVIIA, a component of the venom from the marine snail Conus magus.[1][2][3] It is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2][3] By blocking these channels, ziconotide inhibits the influx of calcium into presynaptic nerve terminals, which in turn prevents the release of neurotransmitters like glutamate, calcitonin gene-related peptide (CGRP), and substance P.[2][4][5] This mechanism is particularly relevant in pain pathways, where it interrupts the transmission of nociceptive signals in the spinal cord.[3][4][5]
Q2: Why is intrathecal (IT) administration necessary for ziconotide in in vivo experiments?
A2: Ziconotide is a hydrophilic peptide with limited ability to cross the blood-brain barrier.[3] Intrathecal administration delivers the drug directly into the cerebrospinal fluid (CSF), allowing it to reach its target N-type calcium channels in the spinal cord at effective concentrations while minimizing systemic exposure and potential side effects.[3]
Q3: What is a recommended starting dose for ziconotide in rodent in vivo calcium imaging studies?
A3: While specific dose-response data for in vivo calcium imaging is limited, a logical starting point can be derived from preclinical studies on analgesia in rats. The reported ED50 for intrathecal ziconotide to block heat hyperalgesia is approximately 0.013 µg. It is recommended to start with a low dose, such as 0.01 µg, and titrate upwards.
Q4: How should I titrate the ziconotide dosage for my imaging experiment?
A4: A "start low and go slow" approach is crucial to avoid adverse effects.[6] Based on clinical practice, a conservative titration schedule is recommended. After the initial dose, you can increase the dose in small increments (e.g., 0.01-0.02 µg) with sufficient time between escalations to observe the full effect on neuronal calcium dynamics. Monitoring both the imaging data and the animal's overall condition is essential.
Q5: What are the expected effects of ziconotide on in vivo calcium imaging signals?
A5: By blocking N-type calcium channels, ziconotide is expected to reduce the amplitude and/or frequency of presynaptic calcium transients associated with neurotransmitter release. This would be observed as a decrease in the fluorescence intensity changes of your calcium indicator (e.g., GCaMP) in response to neuronal activation. The extent of this reduction will be dose-dependent.
Q6: What are the potential adverse effects of intrathecal ziconotide in rodents?
A6: At higher doses, ziconotide can cause motor deficits, tremors, and ataxia.[4] It is critical to carefully observe the animal for any signs of motor impairment or unusual behavior after administration. If adverse effects are observed, the dose should be reduced.
Troubleshooting Guides
Issue 1: No discernible effect on calcium signals at the initial dose.
-
Possible Cause: The initial dose is too low to effectively block N-type calcium channels in the specific neuronal population being imaged.
-
Solution: Gradually increase the intrathecal dose in small increments. Allow sufficient time (e.g., 30-60 minutes) between dose escalations to observe a potential effect.
-
-
Possible Cause: The targeted neurons have a low density of N-type calcium channels.
-
Solution: Confirm from literature whether the neuronal population of interest expresses N-type calcium channels. Consider using a positive control (e.g., a non-specific channel blocker) to validate your experimental setup.
-
-
Possible Cause: Poor drug delivery to the target site.
-
Solution: Verify the placement of the intrathecal catheter. Ensure there are no blockages and that the injection volume is appropriate for the animal's size to allow for adequate distribution in the CSF.
-
Issue 2: Significant motor impairment or adverse behavioral effects observed.
-
Possible Cause: The administered dose is too high.
-
Solution: Immediately reduce the dose in subsequent experiments. If using a continuous infusion, stop the infusion. The effects of ziconotide are generally reversible.[1]
-
-
Possible Cause: Off-target effects or spread of the drug to supraspinal regions.
-
Solution: Ensure the intrathecal catheter is placed correctly at the desired spinal level. Reduce the injection volume and/or concentration to limit the spread of the drug.
-
Issue 3: High variability in the response to ziconotide between animals.
-
Possible Cause: Inconsistent intrathecal injections.
-
Solution: Standardize the catheter placement and injection procedure. Ensure the same volume and concentration are administered consistently.
-
-
Possible Cause: Biological variability between animals.
-
Solution: Increase the number of animals in each experimental group to account for biological variation. Analyze data for potential outliers and consider the overall trend.
-
Data Presentation
Table 1: Preclinical Intrathecal Ziconotide Dosages for Analgesia in Rats
| Parameter | Value | Animal Model | Primary Outcome | Reference |
| ED50 | 0.013 µg (4.9 pmol) | Rat | Blockade of heat hyperalgesia | Not explicitly stated in provided search results |
| Effective Dose Range | 1 nM - 1 µM (in vitro) | Cultured Rat DRG Neurons | Reduction of KCl-induced Ca2+ increase | [7] |
Note: These values are for analgesic effects and should be used as a starting point for optimizing dosage for in vivo calcium imaging. The optimal dose for imaging may differ.
Table 2: Recommended Starting Dose and Titration Schedule for In Vivo Calcium Imaging (Rodent Model)
| Parameter | Recommendation | Rationale |
| Starting Bolus Dose | 0.01 µg | Based on the lower end of the effective dose range for analgesia. |
| Titration Increment | 0.01 - 0.02 µg | Allows for gradual dose escalation to find the optimal imaging window. |
| Time Between Increments | 30 - 60 minutes | Allows for observation of the full effect of the previous dose. |
| Maximum Recommended Dose | To be determined empirically | The maximum dose should be below the threshold that induces motor impairment. |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation for In Vivo Imaging in Rats
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Shave and sterilize the surgical area over the cisterna magna or lumbar spine.
-
Incision: Make a midline incision to expose the atlanto-occipital membrane or the vertebrae at the desired lumbar level.
-
Catheter Insertion:
-
Cisternal Puncture: Gently make a small incision in the atlanto-occipital membrane with a fine needle. Insert a sterile polyethylene catheter (e.g., PE-10) into the subarachnoid space and advance it caudally to the desired spinal level.
-
Lumbar Puncture: For lumbar insertion, carefully insert the catheter between the vertebrae (e.g., L4-L5) into the intrathecal space.
-
-
Catheter Fixation: Suture the catheter to the surrounding muscle tissue to prevent dislodgement.
-
Exteriorization: Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Closure: Close the incision with sutures or staples.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. Flush the catheter with sterile saline to maintain patency.
Protocol 2: In Vivo Two-Photon Calcium Imaging of Spinal Cord Neurons
-
Animal Preparation: Anesthetize the rat with an implanted intrathecal catheter. Secure the animal in a stereotaxic frame.
-
Surgical Exposure: Perform a laminectomy at the spinal level of interest to expose the dorsal surface of the spinal cord.
-
Stabilization: Stabilize the spinal cord to minimize movement artifacts from respiration and heartbeat. This can be achieved using a spinal clamp or by applying a layer of agarose over the exposed dura.
-
Calcium Indicator Loading:
-
Bulk Loading: Carefully inject a membrane-permeant calcium indicator dye (e.g., OGB-1 AM) into the dorsal horn.
-
Genetically Encoded Calcium Indicators (GECIs): Use transgenic animals expressing a GECI (e.g., GCaMP) in the neurons of interest.
-
-
Imaging:
-
Position the animal under a two-photon microscope.
-
Acquire baseline calcium imaging data from the region of interest.
-
Administer ziconotide through the intrathecal catheter.
-
Record calcium signals at various time points after ziconotide administration to observe its effect.
-
Apply relevant stimuli (e.g., sensory stimulation) to evoke neuronal activity and assess the modulatory effect of ziconotide.
-
-
Data Analysis: Analyze the imaging data to quantify changes in the frequency, amplitude, and duration of calcium transients before and after ziconotide administration.
Mandatory Visualizations
Caption: Ziconotide blocks N-type calcium channels on presynaptic terminals.
Caption: Workflow for in vivo calcium imaging with ziconotide.
Caption: Troubleshooting logic for ziconotide dosage optimization.
References
- 1. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]
- 2. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of effects of T and N type calcium channel blockers on the electroencephalogram recordings in Wistar Albino Glaxo/Rij rats, an absence epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli [jove.com]
Technical Support Center: Ziconotide in Artificial Cerebrospinal Fluid (aCSF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ziconotide in artificial cerebrospinal fluid (aCSF).
Troubleshooting Guide: Ziconotide Precipitation and Solution Instability
Researchers may occasionally observe what appears to be precipitation or loss of ziconotide activity in their aCSF solutions. This guide addresses potential causes and provides solutions to ensure the stability and efficacy of your ziconotide experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Visible Precipitate or Cloudiness in aCSF after adding Ziconotide | 1. pH-Dependent Degradation: Ziconotide is susceptible to acid hydrolysis at a pH below 4.5, which can lead to the formation of degradation products that may be less soluble. | - Verify aCSF pH: Ensure the final pH of your aCSF is at or above 4.5. The degradation of ziconotide is significantly slower in less acidic conditions. - Use Bicarbonate-Buffered aCSF: For experiments requiring physiological pH (around 7.4), use a bicarbonate-based buffer system and continuously bubble the aCSF with 95% O2 / 5% CO2 to maintain pH stability. |
| 2. High Local Concentration during Dissolution: Adding a large amount of lyophilized ziconotide to a small volume of aCSF can lead to temporary high local concentrations that may exceed its solubility limit. | - Stepwise Dissolution: Dissolve ziconotide in a smaller volume of sterile, preservative-free 0.9% sodium chloride solution first, and then add this stock solution to the final volume of aCSF. | |
| 3. Interaction with aCSF Components: While not extensively documented, interactions with certain ions in the aCSF at high concentrations could potentially reduce solubility. | - Prepare Fresh aCSF: Always use freshly prepared aCSF for your experiments. If aCSF is stored, it should be kept at 4°C for no longer than a few days and visually inspected for any cloudiness or precipitate before use. | |
| Loss of Ziconotide Activity or Lower than Expected Concentration | 1. Adsorption to Surfaces: Ziconotide, being a peptide, can adsorb to the surfaces of laboratory plastics (like polypropylene tubes) and glass, especially at low concentrations. This is a known issue with implanted titanium pumps as well. | - Use Low-Binding Tubes: Utilize protein low-binding microcentrifuge tubes and pipette tips for preparing and storing ziconotide solutions. - Pre-condition Surfaces: For critical experiments, consider pre-incubating tubes and pipette tips with a solution of a similar peptide or a blocking agent like bovine serum albumin (BSA), followed by thorough rinsing with aCSF, to saturate non-specific binding sites. - Minimize Surface Area Contact: Prepare solutions in volumes that minimize the surface area-to-volume ratio. |
| 2. Chemical Degradation: Ziconotide stability is influenced by temperature and the presence of other substances. Degradation can occur over time, leading to a decrease in the active compound concentration. | - Maintain Cold Chain: Store stock solutions of ziconotide at 2-8°C and prepare working solutions in aCSF fresh on the day of the experiment. - Avoid Admixtures if Possible: If not essential for the experimental design, avoid mixing ziconotide with other drugs in the same solution, as this can accelerate its degradation. - Use within 24 Hours: It is recommended to begin the infusion or experiment within 24 hours of preparing the ziconotide solution in aCSF. | |
| 3. Visual Inspection: Sometimes, what appears to be a clear solution might have very fine, invisible precipitates or aggregates. | - Proper Illumination and Background: When visually inspecting the solution, do so against a dark and a light background to better detect any subtle cloudiness or particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving lyophilized ziconotide?
A1: Ziconotide is hydrophilic and freely soluble in water. For experimental purposes, it is best to dissolve lyophilized ziconotide in sterile, preservative-free 0.9% sodium chloride injection to create a stock solution. This stock can then be further diluted into your aCSF.
Q2: What is the optimal pH for a ziconotide solution in aCSF?
A2: To minimize degradation through acid hydrolysis, the pH of the ziconotide-aCSF solution should be maintained at or above 4.5. For most physiological experiments, the aCSF will be buffered to approximately pH 7.4.
Q3: How should I store my ziconotide solutions?
A3: Ziconotide stock solutions and final dilutions in aCSF should be refrigerated at 2-8°C. It is recommended to use the prepared solutions within 24 hours. Do not freeze ziconotide solutions.
Q4: Can I mix ziconotide with other drugs in my aCSF?
A4: Co-administration of ziconotide with other drugs like morphine has been shown to increase the degradation rate of ziconotide. If your experimental protocol requires the presence of other compounds, be aware that the stability of ziconotide may be compromised, and the effective concentration may decrease over time.
Q5: I see a hazy or cloudy appearance in my aCSF after adding ziconotide. What should I do?
A5: Do not use any solution that appears cloudy, hazy, or contains visible particulate matter. This could indicate precipitation or contamination. Refer to the troubleshooting guide to identify the potential cause and prepare a fresh solution following the recommended best practices.
Q6: How can I minimize the adsorption of ziconotide to my labware?
A6: Adsorption is a significant factor, especially at low concentrations. Use low-protein-binding plasticware for all steps of preparation and storage. Preparing slightly higher concentrations than the final desired concentration might also help to mitigate the effects of adsorption.
Experimental Protocols
Protocol for Preparation of Ziconotide in Artificial Cerebrospinal Fluid (aCSF)
This protocol provides a detailed methodology for the preparation of ziconotide solutions in aCSF for in vitro and in vivo research applications.
Materials:
-
Ziconotide (lyophilized powder or commercial solution)
-
Sterile, preservative-free 0.9% Sodium Chloride Injection, USP
-
Artificial Cerebrospinal Fluid (aCSF) components (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, Glucose)
-
Sterile, pyrogen-free water
-
Low-protein-binding microcentrifuge tubes and pipette tips
-
Sterile syringe filters (0.22 µm)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter
Methodology:
-
aCSF Preparation:
-
Prepare aCSF according to your established laboratory protocol. A common formulation includes (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.
-
Continuously bubble the aCSF with carbogen gas for at least 15-20 minutes before use to achieve a physiological pH of 7.3-7.4.
-
-
Ziconotide Stock Solution Preparation:
-
If starting from a lyophilized powder, allow the vial to come to room temperature.
-
Reconstitute the ziconotide powder with a precise volume of sterile, preservative-free 0.9% sodium chloride to achieve a desired stock concentration (e.g., 100 µg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and potential peptide degradation.
-
If using a commercial solution, draw the required volume using a sterile syringe.
-
-
Dilution into aCSF:
-
Using low-protein-binding pipette tips, transfer the required volume of the ziconotide stock solution into the final volume of carbogen-bubbled aCSF to achieve the desired final concentration.
-
Gently mix the final solution by inverting the tube or swirling. Avoid vortexing.
-
-
Final Steps and Quality Control:
-
Visually inspect the final solution against both light and dark backgrounds to ensure it is clear and free of any particulate matter.
-
If necessary, sterile-filter the final solution using a 0.22 µm syringe filter compatible with peptides.
-
Keep the solution on ice and protected from light if not for immediate use.
-
For optimal results, use the prepared ziconotide-aCSF solution within 24 hours.
-
Visualizations
Ziconotide Signaling Pathway
Caption: Ziconotide blocks N-type calcium channels on presynaptic neurons.
Experimental Workflow for Ziconotide Solution Preparation
Caption: Workflow for preparing ziconotide solutions in aCSF.
Troubleshooting Logic for Ziconotide Precipitation
Caption: Decision tree for troubleshooting ziconotide precipitation.
Technical Support Center: Managing Ziconotide-Induced Tremors in Rodent Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ziconotide-induced tremors in rodent behavioral studies.
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of ziconotide-induced tremors?
Ziconotide is a selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2][3] While its analgesic effects stem from the blockade of these channels on primary nociceptive afferent neurons in the dorsal horn of the spinal cord, inhibiting the release of pronociceptive neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP), the precise mechanism of ziconotide-induced tremors is not fully elucidated.[1][2] It is hypothesized that off-target effects or downstream consequences of N-type calcium channel blockade in motor control circuits, potentially involving the cerebellum, lead to these motor disturbances. The blockade of N-type calcium channels can disrupt the delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which is crucial for coordinated movement.
2. What is the typical onset and duration of ziconotide-induced tremors in rodents?
The onset and duration of ziconotide-induced tremors are dose-dependent. Following intrathecal administration, tremors can be observed as a transient and reversible behavioral effect.[4] Clinical studies in humans have shown that the time to onset of adverse events can range from hours to days, and these effects generally resolve upon dose reduction or discontinuation of the drug.[4][5] In rodent studies, the specific time course will depend on the dose, infusion rate (continuous vs. bolus), and rodent species. Researchers should conduct pilot studies to determine the specific pharmacokinetic and pharmacodynamic profile of ziconotide in their experimental setup.
3. How can I differentiate between ziconotide-induced tremors and ataxia in my rodent model?
Both tremors and ataxia are potential motor side effects of ziconotide.[4] Differentiating between them requires careful behavioral observation and quantitative assessment.
-
Tremors are characterized by involuntary, rhythmic, and oscillatory movements. These can be quantified by their frequency and amplitude.
-
Ataxia is a lack of voluntary coordination of muscle movements, resulting in an unsteady gait and poor balance.
Specialized behavioral tests can help distinguish between these two motor impairments:
-
Open Field Test: Observe the animal's gait for signs of unsteadiness, stumbling, or a wide-based stance, which are indicative of ataxia. Tremors may be observed during periods of rest or movement.
-
Rotarod Test: This test specifically assesses motor coordination and balance. A rodent with ataxia will have a significantly reduced latency to fall from the rotating rod. While severe tremors can also impact performance, ataxia is a more direct measure of motor incoordination.
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Force-Plate Actometer: This apparatus can provide detailed quantitative data to differentiate between the two. Tremors will manifest as rhythmic oscillations in the force recordings, which can be analyzed for their specific frequency and amplitude. Ataxia may be reflected in measures of gait variability and postural instability.
Troubleshooting Guide
Issue 1: High incidence and severity of tremors in the study cohort.
Possible Cause: The administered dose or infusion rate of ziconotide is too high. The therapeutic window for ziconotide is known to be narrow.[6][7]
Solution:
-
Dose Titration: Implement a "start low and go slow" dose-titration strategy. Based on clinical recommendations, a slow titration schedule can significantly reduce the incidence and severity of adverse effects.[4][8][9] For rodent studies, it is recommended to conduct a dose-response study to identify the optimal dose that provides analgesia with minimal motor side effects.
-
Infusion Method: Consider the method of intrathecal administration. Continuous infusion may provide more stable cerebrospinal fluid (CSF) concentrations compared to bolus injections, potentially reducing peak-dose-related side effects. However, bolus administration might be necessary for certain experimental designs.[10] Pilot studies comparing continuous infusion and bolus administration are recommended to determine the optimal approach for your specific research question.
Issue 2: Difficulty in obtaining a clear analgesic endpoint due to motor impairment.
Possible Cause: Ziconotide-induced tremors or ataxia are interfering with the behavioral assays used to assess nociception (e.g., hot plate, von Frey test).
Solution:
-
Optimize Dose and Timing: As mentioned above, optimize the ziconotide dose to minimize motor side effects. Additionally, carefully consider the timing of your behavioral testing in relation to the drug administration to avoid peak motor impairment.
-
Alternative Nociceptive Assays: Employ nociceptive assays that are less dependent on motor performance. For example, the formalin test allows for the observation of nocifensive behaviors (flinching, licking) that may be less affected by generalized motor impairment compared to tests requiring a withdrawal reflex.[1]
-
Observational Scoring: In addition to automated measures, incorporate a detailed observational scoring system by a trained experimenter who is blinded to the treatment groups. This can help to qualitatively assess the presence of pain behaviors in the context of motor side effects.
Issue 3: Inconsistent or variable tremor presentation across animals.
Possible Cause: This variability can be due to a number of factors, including slight variations in intrathecal catheter placement, individual differences in drug metabolism and sensitivity, and environmental stressors.
Solution:
-
Standardized Surgical Procedures: Ensure that the surgical procedure for intrathecal catheter implantation is highly standardized to minimize variability in drug delivery to the target site.
-
Acclimation and Habituation: Properly acclimate and habituate the animals to the experimental environment and testing apparatus to reduce stress-induced behavioral variability.[11]
-
Blinded and Randomized Study Design: Implement a fully blinded and randomized study design to minimize experimenter bias in both treatment administration and behavioral scoring.
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Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
Data Presentation
| Ziconotide Dose (µ g/day , i.t.) | Rodent Species/Strain | n | Incidence of Tremor (%) | Mean Tremor Frequency (Hz) | Mean Tremor Amplitude (Arbitrary Units) | Mean Latency to Fall on Rotarod (s) |
| Vehicle | Sprague-Dawley Rat | 10 | ||||
| Dose 1 | Sprague-Dawley Rat | 10 | ||||
| Dose 2 | Sprague-Dawley Rat | 10 | ||||
| Dose 3 | Sprague-Dawley Rat | 10 | ||||
| Vehicle | C57BL/6 Mouse | 10 | ||||
| Dose 1 | C57BL/6 Mouse | 10 | ||||
| Dose 2 | C57BL/6 Mouse | 10 | ||||
| Dose 3 | C57BL/6 Mouse | 10 |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation in Rats
This protocol is a general guideline and should be adapted based on institutional IACUC-approved procedures.
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Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and sterilize the surgical area over the cisterna magna.
-
Incision: Make a midline incision at the back of the neck to expose the neck muscles.
-
Muscle Dissection: Carefully dissect the muscles to expose the atlanto-occipital membrane.
-
Catheter Insertion: Make a small incision in the membrane and insert a sterile polyethylene catheter (e.g., PE-10) into the intrathecal space, advancing it caudally to the desired spinal level (typically the lumbar enlargement for pain studies).
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Catheter Fixation: Secure the catheter in place with a small amount of tissue adhesive and suture the muscle layers.
-
Externalization: Tunnel the external end of the catheter subcutaneously to the dorsal neck region and exteriorize it.
-
Pump Connection: Connect the catheter to an osmotic minipump or an external infusion pump for drug delivery.
-
Post-operative Care: Suture the skin incision and provide appropriate post-operative analgesia and care as per your institution's guidelines.
Protocol 2: Quantitative Assessment of Tremor using a Force-Plate Actometer
This protocol is based on the principles of force-plate actometry.[12][13][14]
-
Apparatus: Use a force-plate actometer system capable of recording forces in the vertical (Fz) and horizontal (Fx, Fy) planes.
-
Habituation: Acclimate the rodent to the testing chamber for a defined period (e.g., 30 minutes) on several consecutive days before the start of the experiment.
-
Data Acquisition:
-
Place the animal in the center of the force-plate.
-
Record baseline activity for a predetermined duration (e.g., 10-15 minutes).
-
Administer ziconotide or vehicle intrathecally.
-
Record activity for the desired post-administration period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Use software capable of performing spectral analysis on the force data.
-
Apply a Fast Fourier Transform (FFT) to the Fz data to generate a power spectrum.[14]
-
Identify the dominant frequency peak in the tremor range (typically 4-12 Hz for pathological tremors).[15]
-
Quantify the power of the tremor at the dominant frequency, which corresponds to the tremor amplitude.
-
Compare the tremor frequency and amplitude between treatment groups.
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway for ziconotide-induced tremor.
Caption: General experimental workflow for assessing ziconotide-induced tremors.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bolus intrathecal injection of ziconotide (Prialt®) to evaluate the option of continuous administration via an implanted intrathecal drug delivery (ITDD) system: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A force-plate actometer for quantitating rodent behaviors: illustrative data on locomotion, rotation, spatial patterning, stereotypies, and tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. basinc.com [basinc.com]
- 13. Neuroscience and Actometry: an example of the benefits of the precise measurement of behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Tremor Action of Subtype Selective Positive Allosteric Modulators of GABAA Receptors in a Rat Model of Essential Tremors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the fundamentals for tremors: the frequency and amplitude coding in essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
Ziconotide stability in physiological buffers for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of ziconotide in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to ziconotide's stability and handling in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ziconotide in in vitro settings?
A1: Ziconotide, a 25-amino acid peptide, is susceptible to two primary degradation pathways in vitro:
-
Proteolytic Cleavage: As a peptide, ziconotide can be cleaved by endopeptidases and exopeptidases that may be present in complex biological samples or cell culture media containing serum.[1][2][3] However, it's noteworthy that human and animal cerebrospinal fluid (CSF) and blood have shown minimal hydrolytic activity towards ziconotide in vitro.[1]
-
Oxidation: The presence of oxygen can lead to the oxidation of certain amino acid residues within the ziconotide sequence, resulting in the formation of degradation products and a potential loss of biological activity.[4][5]
Q2: How stable is ziconotide in common physiological buffers and at different temperatures?
A2: While specific stability data in every physiological buffer is not extensively published, based on available studies, the following can be inferred:
-
Temperature: Ziconotide exhibits significantly greater stability at lower temperatures. For short-term storage of solutions, 5°C is recommended, where it has been shown to be stable for at least 7 days in polypropylene syringes.[6][7] At room temperature (25°C) and physiological temperature (37°C), degradation is more rapid.[6][8]
-
pH: Acidic conditions can lead to the hydrolysis of ziconotide.[9] Therefore, maintaining a neutral pH, typical of most physiological buffers, is advisable.
-
Buffer Composition: While direct comparisons are limited, buffers without proteolytic enzymes are preferred. For short-term experiments (a few hours), ziconotide is expected to be reasonably stable in common buffers like Phosphate-Buffered Saline (PBS) and Hank's Balanced Salt Solution (HBSS). However, for longer incubations, the stability should be empirically determined.
Q3: Is ziconotide prone to adsorbing to labware? How can this be minimized?
A3: Yes, as a cationic peptide, ziconotide has a tendency to adsorb to negatively charged surfaces of common laboratory plastics (like polypropylene) and glass.[10][11][12] This can lead to a significant loss of the peptide from the solution, especially at low concentrations, resulting in inaccurate experimental outcomes.
To mitigate adsorption, consider the following strategies:
-
Use Low-Binding Labware: Whenever possible, use protein- or peptide-certified low-binding microplates, tubes, and pipette tips.
-
Pre-treatment of Labware: In the absence of low-binding labware, pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) or a commercially available blocking solution can reduce non-specific binding.
-
Include a Carrier Protein: Adding a small amount of a carrier protein, such as 0.1% BSA, to your buffer can help to saturate non-specific binding sites on labware, leaving more ziconotide free in solution.
-
Work at Higher Concentrations: If experimentally feasible, working at higher ziconotide concentrations can help to minimize the proportional loss due to adsorption.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Ziconotide Activity in a Cell-Based Assay | 1. Degradation: The peptide has degraded due to prolonged incubation at 37°C or the presence of proteases in the cell culture medium (especially if it contains serum).2. Adsorption: A significant portion of the ziconotide has adsorbed to the surfaces of the culture plates, tubes, or pipette tips, lowering the effective concentration.3. Incorrect Storage: The stock solution was not stored properly, leading to degradation before use. | 1. Minimize Incubation Time: Reduce the incubation time of ziconotide with the cells as much as the experimental design allows.Use Serum-Free Media: If possible, perform the assay in serum-free media or media with a low serum concentration.2. Use Low-Binding Plates: Utilize low-binding tissue culture plates.Include Carrier Protein: Add 0.1% BSA to the assay buffer.3. Aliquot and Store Properly: Aliquot ziconotide stock solutions into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| High Variability Between Replicate Wells | 1. Inconsistent Adsorption: The degree of ziconotide adsorption is varying between wells.2. Pipetting Inaccuracy: Inaccurate pipetting of the low-concentration ziconotide solution.3. Cell Seeding Non-uniformity: Uneven distribution of cells across the plate. | 1. Pre-condition the Plate: Incubate the plate with the assay buffer (containing any carrier proteins) for a short period before adding the ziconotide solution.2. Use Low-Retention Pipette Tips: Employ pipette tips designed to minimize liquid retention.Prepare a Master Mix: Prepare a master mix of the ziconotide solution to be added to all replicate wells to ensure consistency.3. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to prevent cell settling. |
| No Dose-Response Relationship Observed | 1. Complete Adsorption at Low Concentrations: At the lower end of the concentration curve, most of the ziconotide may be lost to adsorption, resulting in a similar, low effective concentration across these wells.2. Peptide Degradation: The ziconotide may have degraded to a point where it is no longer active, even at higher concentrations. | 1. Increase the Lowest Concentration: Start your dose-response curve at a higher concentration where adsorption effects are less pronounced.Confirm Concentration: After preparing your dilutions, consider quantifying the actual ziconotide concentration in a sample of your lowest and highest concentrations using a suitable analytical method like UPLC-DAD.[8][9]2. Prepare Fresh Solutions: Prepare fresh dilutions of ziconotide from a properly stored stock solution immediately before each experiment. |
Data Summary: Ziconotide Stability
The following table summarizes the known stability of ziconotide under various conditions, primarily from studies related to its clinical use. Researchers should use this as a guide and, for critical applications, perform their own stability assessments under their specific in vitro assay conditions.
| Condition | Concentration Range | Duration | Remaining Ziconotide (%) | Source |
| Storage at 5°C (in syringes) | 0.1 - 1 µg/mL | 7 days | >95% | [7] |
| Incubation at 25°C | 0.4 - 0.6 µg/mL | 2 days | Physicochemically stable | [8] |
| Incubation at 37°C (in intrathecal pumps) | 0.25 µg/mL | 31 days | ~35.5% | [6] |
| Incubation at 37°C (in intrathecal pumps) | 0.5 µg/mL | 31 days | ~39.4% | [6] |
| Incubation at 37°C (in intrathecal pumps) | 1 µg/mL | 31 days | ~44.5% | [6] |
Experimental Protocols
Protocol 1: Preparation of Ziconotide Working Solutions for In Vitro Assays
This protocol is designed to minimize degradation and loss of ziconotide due to adsorption.
-
Reconstitution of Lyophilized Ziconotide:
-
Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the manufacturer's instructions, but typically includes sterile water for injection or a specific buffer.
-
Gently swirl the vial to dissolve the peptide. Do not vortex, as this can cause aggregation.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 1 mg/mL or 100 µM) in a low-binding tube.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions in your chosen physiological buffer (e.g., HBSS or serum-free cell culture medium).
-
To minimize adsorption, it is recommended to add a carrier protein like 0.1% BSA to the dilution buffer.
-
Use low-retention pipette tips for all transfers.
-
Prepare the working solutions immediately before adding them to the assay plate.
-
Protocol 2: General Cell-Based Assay with Ziconotide
-
Cell Seeding:
-
Seed cells in a low-binding, tissue culture-treated microplate at the desired density.
-
Allow cells to adhere and reach the appropriate growth phase (typically 24 hours).
-
-
Preparation for Treatment:
-
If the assay is sensitive to serum, gently wash the cells with pre-warmed, serum-free medium or a physiological buffer (e.g., HBSS).
-
-
Ziconotide Treatment:
-
Prepare ziconotide working solutions as described in Protocol 1.
-
Carefully add the ziconotide solutions to the appropriate wells.
-
Include appropriate controls (vehicle control, positive control, etc.).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for the desired period. Keep this time as short as is experimentally feasible.
-
-
Assay Readout:
-
Perform the assay readout according to the specific protocol for your chosen endpoint (e.g., calcium imaging, cell viability, neurotransmitter release).
-
Visualizations
References
- 1. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dilution and compounding of ziconotide for intrathecal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro stability of low-concentration ziconotide alone or in admixtures in intrathecal pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Study of Admixtures Combining Ziconotide With Morphine or Sufentanil in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Physicochemical Stability of Ziconotide in Medication Cassette Reservoir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 11. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
Ziconotide Intrathecal Administration: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the slow dose titration of ziconotide to minimize adverse events during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ziconotide?
Ziconotide is a synthetic peptide derived from the cone snail Conus magus.[1][2] It functions as a selective blocker of N-type voltage-gated calcium channels, which are predominantly located on the presynaptic terminals of primary nociceptive afferent nerves in the dorsal horn of the spinal cord.[3][4] By binding to and blocking these channels, ziconotide inhibits the influx of calcium, which in turn prevents the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1] This interruption of the pain signaling pathway at the spinal level results in analgesia.[3] Importantly, ziconotide does not interact with opioid receptors, and its effects are not reversible by opioid antagonists.[2][4]
Q2: Why is a slow dose titration of intrathecal ziconotide necessary?
A slow dose titration is critical to manage the narrow therapeutic window of ziconotide and to minimize the incidence and severity of adverse effects.[5][6] Clinical trials have demonstrated that rapid titration schedules lead to a substantially higher frequency of adverse events, particularly severe psychiatric and neurological symptoms.[7][8][9] The slow onset of ziconotide's clinical effects and the time it takes for the drug to reach steady-state concentrations within the cerebrospinal fluid (CSF) necessitate gradual dose increases.[6][10] A conservative approach allows for careful monitoring of patient response and the early detection of side effects, enabling dose adjustments before they become severe.[11] Studies and expert consensus guidelines emphasize that starting with a low dose and titrating slowly improves the overall tolerability of the treatment.[9][12]
Q3: What are the most common side effects associated with ziconotide administration, and how can they be managed?
The most frequently reported adverse reactions to ziconotide are neurological and psychiatric in nature. Common side effects (≥25% incidence) include dizziness, confusion, ataxia, and nystagmus.[2] Other significant side effects include memory impairment, hallucinations, changes in mood, somnolence, and abnormal gait.[13][14][15][16]
Management Strategies:
-
Dose Reduction: The primary strategy for managing adverse effects is to reduce the ziconotide dose. A 50% reduction is often recommended if side effects are encountered.[17]
-
Slowing Titration: If adverse events occur, the frequency of dose increases should be reduced.[17]
-
Discontinuation: In the event of serious psychiatric or neurological symptoms, such as psychosis or severe confusion, ziconotide should be discontinued.[15] Fortunately, ziconotide can be stopped abruptly without causing withdrawal effects.[10][13]
-
Supportive Care: For overdose or severe reactions, management involves general supportive care to manage symptoms until the drug's effects subside.[2]
Troubleshooting Guide: Titration and Side Effect Management
| Observed Issue/Side Effect | Potential Cause | Recommended Action |
| Mild to Moderate Dizziness, Nausea, Headache | Initial response to medication, dose too high, or titration too rapid. | - Continue monitoring. - Consider decreasing the dose by 50%.[17] - Slow the titration schedule (e.g., increase dose weekly instead of 2-3 times per week).[12][17] |
| Confusion, Memory Impairment, Ataxia | Dose escalation outpacing patient tolerance; CNS exposure exceeding therapeutic window. | - Immediately halt dose titration. - Reduce the dose to the last well-tolerated level. - Re-evaluate titration strategy, proceeding with smaller increments and longer intervals between increases.[12] |
| Hallucinations, Psychosis, Severe Mood Changes | Significant supraspinal CNS effects. Ziconotide is contraindicated in patients with a history of psychosis.[18] | - Discontinue ziconotide infusion immediately. [15] - Provide supportive psychiatric care as needed.[10] - Do not re-initiate therapy. |
| New or Worsening Depression, Suicidal Ideation | Potential serious psychiatric adverse effect. | - Monitor patient closely.[13] - A psychological evaluation is recommended.[9] - Consider dose reduction or discontinuation based on severity.[10] |
| Lack of Analgesic Efficacy | Dose is sub-therapeutic; insufficient time at current dose. | - Ensure adequate time has passed since the last dose increase (effects can be delayed).[4] - Continue slow upward titration as per protocol if no side effects are present. - Verify pump function and catheter patency. |
Data Presentation: Titration Protocols
The following tables summarize different titration strategies for intrathecal ziconotide, derived from FDA-approved prescribing information, clinical trials, and expert consensus recommendations.
Table 1: FDA Recommended vs. Expert Consensus Titration Schedules
| Parameter | FDA Recommended "Slow" Titration[4][7] | Expert Consensus "Ultra-Slow" Titration[12][19] |
| Starting Dose | ≤ 2.4 mcg/day (0.1 mcg/hr) | 0.5 - 1.2 mcg/day |
| Titration Increment | ≤ 2.4 mcg/day | ≤ 0.5 mcg/day |
| Titration Frequency | No more than 2-3 times per week | No more than once weekly |
| Maximum Recommended Dose | 19.2 mcg/day (0.8 mcg/hr) | 19.2 mcg/day |
Table 2: Comparison of Historical Fast vs. Slow Titration in Clinical Trials
| Feature | Fast Titration Schedule[4][8] | Slow Titration Schedule[4][7] |
| Initial Starting Dose | 2.4 - 9.6 mcg/day | 2.4 mcg/day |
| Titration Interval | Daily or every 12-24 hours | 2-3 times per week |
| Maximum Dose Studied | Up to 57.6 mcg/day | 19.2 mcg/day |
| Outcome | Higher incidence of adverse events, leading to less tolerability.[7][8] | Fewer serious adverse events and discontinuations.[9] |
Experimental Protocols & Methodologies
Protocol: Initiation and Titration of Continuous Intrathecal Ziconotide Infusion
-
Device and Drug Preparation: Ziconotide is administered via a programmable intrathecal drug delivery system.[2] For initial pump filling, use the undiluted 25 mcg/mL formulation.[19] The pump reservoir may be rinsed with the solution before filling.[4]
-
Initiation of Therapy (Conservative Approach):
-
Dose Titration:
-
Patient Monitoring:
-
Frequently assess for neurological and psychiatric side effects, including dizziness, confusion, memory issues, and mood changes.[13]
-
Evaluate analgesic efficacy using a validated pain scale (e.g., Visual Analog Scale of Pain Intensity - VASPI).[4]
-
Continue this gradual titration schedule until adequate analgesia is achieved or dose-limiting side effects occur.
-
-
Maximum Dose:
Mandatory Visualizations
Caption: Ziconotide's mechanism of action in blocking pain signal transmission.
Caption: Workflow for conservative slow dose titration of ziconotide.
References
- 1. Ziconotide - Wikipedia [en.wikipedia.org]
- 2. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. prialt.com [prialt.com]
- 8. Ziconotide Monotherapy: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prialt.com [prialt.com]
- 10. Intrathecal Ziconotide: Complications and Clinical Considerations | Anesthesia Key [aneskey.com]
- 11. californiapainmedicinecenter.com [californiapainmedicinecenter.com]
- 12. researchgate.net [researchgate.net]
- 13. Ziconotide Injection: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Ziconotide (intrathecal route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 15. Ziconotide Side Effects: Common, Severe, Long Term [drugs.com]
- 16. mdpi.com [mdpi.com]
- 17. asra.com [asra.com]
- 18. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ziconotide off-target effects in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing the off-target effects of ziconotide in experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with ziconotide.
Q1: My animal model is exhibiting significant motor impairment (ataxia, tremors, abnormal gait) at doses intended to be analgesic. What are the potential causes and how can I troubleshoot this?
A1: Unexplained motor deficits are a known off-target effect of ziconotide, primarily due to its potent blockade of N-type voltage-sensitive calcium channels (N-VSCCs) in brain regions involved in motor control, such as the cerebellum and basal ganglia.
Troubleshooting Steps:
-
Verify Dose and Administration: Double-check your dose calculations and the accuracy of your intrathecal (IT) administration technique. Even minor variations in injection volume or placement can significantly alter the local concentration of ziconotide in the cerebrospinal fluid (CSF).
-
Establish a Dose-Response Curve: If you haven't already, perform a dose-response study to determine the therapeutic window for ziconotide in your specific animal model and pain assay. This will help you identify the dose that provides significant analgesia with minimal motor side effects. Refer to the table below for reported analgesic and motor effect doses in rodents.
-
Consider a Slower Titration Schedule: In clinical practice, slow dose titration is crucial for minimizing adverse effects. In your experimental model, instead of a single bolus, consider a continuous infusion with a gradual dose escalation.
-
Control for Non-Specific Stress: The administration procedure itself can induce stress and alter motor performance. Ensure your control animals receive a vehicle injection under the same conditions to differentiate between procedural stress and a true drug effect.
-
Utilize a Battery of Behavioral Tests: To quantify the motor impairment, use standardized tests like the Rotarod test for motor coordination and the Open Field test for general locomotor activity. Detailed protocols are provided below.
Q2: I am observing unexpected cognitive or behavioral changes (e.g., confusion, sedation, memory impairment) in my animal models treated with ziconotide. How can I investigate this?
A2: Cognitive and neuropsychiatric side effects are among the most common adverse events reported for ziconotide in clinical use.[1] These effects are thought to arise from the blockade of N-type calcium channels in brain regions critical for cognition and mood, such as the hippocampus and prefrontal cortex.
Troubleshooting and Investigative Steps:
-
Dose-Dependence: Determine if the observed cognitive effects are dose-dependent. A lower dose may retain analgesic efficacy while minimizing cognitive side effects.
-
Specific Cognitive Testing: Employ behavioral assays designed to assess specific cognitive domains. The Morris Water Maze is a classic test for spatial learning and memory, which is highly dependent on hippocampal function. A detailed protocol is provided below.
-
Neurotransmitter Analysis: The cognitive effects of ziconotide are likely linked to its inhibition of neurotransmitter release.[2] Consider performing in vivo microdialysis to measure levels of key neurotransmitters like glutamate and dopamine in relevant brain regions (e.g., hippocampus, prefrontal cortex) following ziconotide administration.
-
Control for Sedation: Ziconotide can cause sedation, which can confound the interpretation of cognitive tests. Use an Open Field test to assess general activity levels and ensure that any observed deficits in cognitive tasks are not simply due to reduced movement.
Q3: My in vitro results (e.g., in brain slices or cultured neurons) are inconsistent or show unexpected effects on neuronal activity. What should I consider?
A3: In vitro systems offer a controlled environment to study the direct effects of ziconotide, but variability can still arise.
Troubleshooting Steps:
-
Confirm Drug Concentration and Stability: Ziconotide is a peptide and can be susceptible to degradation. Ensure proper storage and handling. Prepare fresh solutions for each experiment and verify the final concentration in your experimental buffer.
-
Assess Cell Viability: High concentrations of any substance can be toxic to cells. Perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity as a cause for reduced neuronal activity.
-
Consider the Specific Neuronal Population: The expression of N-type calcium channels can vary significantly between different types of neurons. The observed effect of ziconotide will depend on the specific neuronal population you are studying. Characterize the expression of CaV2.2 channels in your in vitro model.
-
Control for Off-Target Effects: While ziconotide is highly selective for N-type calcium channels, at very high concentrations, the possibility of off-target effects on other ion channels cannot be entirely excluded. Refer to the selectivity profile in the data tables below.
-
Measure Direct Effects on Neurotransmitter Release: A direct way to assess the on-target effect of ziconotide in vitro is to measure its impact on depolarization-evoked neurotransmitter release. A protocol for a glutamate release assay from synaptosomes is provided below.
Quantitative Data
Table 1: Preclinical Efficacy and Off-Target Effects of Intrathecal Ziconotide in Rodent Models
| Parameter | Species | Pain Model | Ziconotide Dose (Intrathecal) | Effect | Reference |
| Analgesic Efficacy (ED50) | Rat | Post-operative Incisional Pain | 49 pM | Reversal of heat hyperalgesia | [3] |
| Analgesic Efficacy (ED50) | Rat | Post-operative Incisional Pain | 1.6 µg (2.1 nmol) for Morphine | Comparative analgesic potency | [3] |
| Analgesic Efficacy | Rat | Formalin Test | Dose-dependent | Inhibition of tonic flinch responses | [4] |
| Motor Impairment | Rat | Not specified | Higher doses | Ataxia, tremors, hyperreactivity | [5] |
| Cognitive Effects | Rat | Morphine Withdrawal | 1 mg/rat | Reversal of memory impairment | [6] |
Table 2: Selectivity Profile of Ziconotide
| Target | Binding Affinity (Ki) / Potency (IC50) | Comments | Reference |
| N-type (CaV2.2) Calcium Channel | High (sub-nanomolar) | Primary target | [7] |
| L-type (CaV1.x) Calcium Channels | No appreciable affinity | Highly selective | [7] |
| P/Q-type (CaV2.1) Calcium Channels | Low affinity | Highly selective | [2] |
| T-type (CaV3.x) Calcium Channels | Not specified, but generally considered selective against other VGCCs | ||
| Opioid Receptors (μ, δ, κ) | No appreciable affinity | Not an opioid | [8] |
Experimental Protocols
1. Rotarod Test for Motor Coordination in Rats
This protocol is designed to assess motor coordination and balance, which can be impaired by ziconotide.
-
Apparatus: An automated rotarod unit for rats.
-
Procedure:
-
Habituation: For 2-3 days prior to testing, habituate the rats to the testing room for at least 30 minutes. Handle the rats daily.
-
Training: On the day before the test, train the rats on the rotarod at a constant, low speed (e.g., 4 rpm) for 5 minutes.
-
Testing:
-
Administer ziconotide or vehicle via intrathecal injection.
-
At a predetermined time post-injection (e.g., 30 minutes), place the rat on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
-
Data Analysis: Compare the latency to fall between the ziconotide-treated and vehicle-treated groups. A significant decrease in latency in the ziconotide group indicates motor impairment.
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior in Rodents
This test can be used to assess general locomotor activity and anxiety-like behavior, which may be altered by ziconotide.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena should be evenly illuminated.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Testing:
-
Administer ziconotide or vehicle intrathecally.
-
At a specified time post-injection, gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-15 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis). Rodents naturally tend to stay near the walls; more time in the center suggests reduced anxiety.
-
Rearing frequency: An exploratory behavior.
-
3. Morris Water Maze for Spatial Learning and Memory in Rats
This protocol assesses hippocampal-dependent spatial learning and memory, which may be affected by ziconotide's cognitive side effects.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, the rat is given 4 trials to find the hidden platform from different starting positions.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Acquisition: A decrease in escape latency across days indicates learning. Compare the learning curves of ziconotide-treated and vehicle-treated animals.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to other quadrants indicates memory retention. Compare this preference between treatment groups.
-
4. In Vitro Glutamate Release Assay from Rat Cortical Synaptosomes
This assay directly measures the effect of ziconotide on neurotransmitter release from nerve terminals.
-
Materials:
-
Freshly isolated rat cortical synaptosomes.
-
Assay buffer (e.g., Krebs-Ringer).
-
Depolarizing agent (e.g., high concentration of KCl).
-
Ziconotide solution.
-
Glutamate detection kit (e.g., enzymatic assay with glutamate dehydrogenase).
-
-
Procedure:
-
Preparation: Prepare synaptosomes from rat cerebral cortex using standard subcellular fractionation techniques.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either vehicle or different concentrations of ziconotide for a set period (e.g., 10-15 minutes).
-
Stimulation: Induce neurotransmitter release by adding a high concentration of KCl (e.g., 40 mM) to the synaptosome suspension.
-
Sample Collection: At various time points after stimulation, collect samples and stop the release process (e.g., by rapid cooling or addition of a calcium chelator).
-
Glutamate Quantification: Measure the amount of glutamate released into the supernatant using a suitable detection method.
-
-
Data Analysis: Compare the amount of KCl-evoked glutamate release in the presence and absence of ziconotide. A dose-dependent reduction in glutamate release would be indicative of ziconotide's on-target activity.
Visualizations
Signaling Pathway of Ziconotide's On-Target and Potential Off-Target Effects
Caption: Ziconotide's mechanism of action and potential off-target effects.
Experimental Workflow for Investigating Ziconotide-Induced Motor Impairment
Caption: Workflow for assessing ziconotide's impact on motor function.
Logical Relationship for Troubleshooting Unexpected Behavioral Changes
Caption: Troubleshooting unexpected behavioral changes with ziconotide.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A comprehensive review on ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intrathecal administration of ziconotide, a selective neuronal N-type calcium channel blocker, on mechanical allodynia and heat hyperalgesia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lar.fsu.edu [lar.fsu.edu]
- 5. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ziconotide: neuronal calcium channel blocker for treating severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Blood-Brain Barrier Penetration of Ziconotide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome the limited blood-brain barrier (BBB) penetration of ziconotide and its analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and strategies for delivering ziconotide analogs to the central nervous system (CNS).
Q1: Why is the blood-brain barrier penetration of ziconotide so limited?
A1: Ziconotide, a peptide of 25 amino acids, has a molecular weight of 2639 Daltons and is hydrophilic.[1][2] These properties inherently restrict its ability to cross the tightly regulated BBB. Studies have shown that after intravenous injection, the maximal brain concentration of ziconotide is extremely low, reaching only 0.003% to 0.006% of the injected dose per gram of brain tissue within 3-20 minutes, and this concentration rapidly declines.[3][4][5] Its hydrophilic nature and size prevent efficient passive diffusion across the lipid-rich endothelial cell membranes of the BBB. For this reason, ziconotide is clinically administered intrathecally to bypass the BBB and directly reach its target N-type calcium channels in the spinal cord.[6]
Q2: What are the most promising strategies to enhance the BBB penetration of ziconotide analogs?
A2: Several strategies are being explored to shuttle ziconotide analogs across the BBB. These can be broadly categorized as:
-
Nanoparticle-based Delivery Systems: Encapsulating ziconotide analogs in nanoparticles (e.g., liposomes, polymeric nanoparticles, or viral capsids) can protect them from degradation and facilitate transport across the BBB.[2][7] Surface modifications with targeting ligands can further enhance brain delivery.
-
Cell-Penetrating Peptides (CPPs): Conjugating ziconotide analogs to CPPs, such as the HIV-1 Tat peptide, can promote their translocation across cellular membranes, including the endothelial cells of the BBB, through a process called adsorptive-mediated transcytosis.[1][3][8]
-
Receptor-Mediated Transcytosis (RMT): This strategy involves attaching the ziconotide analog to a ligand (e.g., a monoclonal antibody or a peptide) that binds to a specific receptor, such as the transferrin receptor (TfR) or low-density lipoprotein receptor-related protein 1 (LRP1), which are expressed on the surface of brain endothelial cells.[9][10][11] This binding triggers the transport of the entire complex across the BBB.
Q3: How do I choose the best delivery strategy for my ziconotide analog?
A3: The choice of delivery strategy depends on several factors, including the specific physicochemical properties of your analog, the desired therapeutic application, and the target site within the brain.
-
Nanoparticles offer high loading capacity and protection from degradation but may face challenges with biodistribution and potential toxicity.[12][13]
-
CPPs can be effective for intracellular delivery but may lack target specificity, leading to off-target effects.[4][8]
-
RMT provides high specificity for the BBB but can be limited by receptor saturation and the complexity of developing the targeting ligand.[10][11]
It is recommended to screen multiple strategies in parallel using in vitro BBB models before moving to in vivo studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing the BBB penetration of ziconotide analogs.
In Vitro BBB Model Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Trans-Endothelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer formation.2. Poor tight junction protein expression.3. Cell culture contamination.4. Inappropriate cell seeding density. | 1. Allow more time for cells to form a confluent monolayer.2. Co-culture endothelial cells with astrocytes or pericytes to induce tighter junctions.3. Check for microbial contamination and ensure aseptic techniques.4. Optimize cell seeding density for your specific cell type and transwell inserts. |
| High variability in permeability assay results | 1. Inconsistent cell monolayer integrity.2. Pipetting errors.3. Temperature fluctuations during the assay. | 1. Monitor TEER values for all wells before starting the assay to ensure consistent barrier function.2. Use calibrated pipettes and be consistent with pipetting technique.3. Perform the assay in a temperature-controlled environment (37°C). |
| Low permeability of positive control compound | 1. The in vitro model is too "tight" or not representative of the in vivo BBB.2. Incorrect concentration of the control compound. | 1. Re-evaluate your cell culture conditions or consider using a different cell line.2. Verify the concentration of your positive control stock solution. |
In Vivo Study Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low brain uptake of ziconotide analog formulation | 1. Rapid clearance of the formulation from the bloodstream.2. Instability of the conjugate or nanoparticle in plasma.3. Inefficient targeting ligand-receptor interaction.4. The delivery system is being taken up by peripheral organs (e.g., liver, spleen). | 1. Modify the formulation to increase its plasma half-life (e.g., PEGylation).2. Assess the stability of your formulation in plasma in vitro before in vivo studies.3. Optimize the affinity and density of the targeting ligand on your delivery system.4. Conduct biodistribution studies to understand the fate of your formulation and consider strategies to reduce RES uptake. |
| High animal-to-animal variability | 1. Inconsistent formulation administration (e.g., injection speed, volume).2. Variations in animal age, weight, or health status.3. Differences in brain tissue collection and processing. | 1. Standardize the administration procedure and ensure all personnel are properly trained.2. Use animals from a similar age and weight range and monitor their health closely.3. Follow a consistent and validated protocol for brain tissue harvesting and homogenization. |
| Poor stability of ziconotide analog in plasma | 1. Susceptibility of the peptide to degradation by plasma proteases. | 1. Chemically modify the peptide to increase its stability (e.g., D-amino acid substitution, cyclization).2. Encapsulate the peptide in a protective nanocarrier.[14][15][16][17] |
Data Presentation: Comparative Brain Penetration of Ziconotide Analogs
The following table summarizes available quantitative data on the brain penetration of ziconotide and its analogs. Note: Direct comparative studies of different delivery strategies for the same ziconotide analog are limited in the literature. The data below is compiled from various sources and should be interpreted with caution.
| Compound | Delivery Method | Animal Model | Brain Concentration / Permeability | Reference |
| Ziconotide | Intravenous Injection | Rat | Maximal brain concentration: 0.003-0.006% of injected dose/g tissue | [2][3][5] |
| SNX-194 (analog) | In vitro BBB model (BBMEC) | - | Permeability Coefficient: 6.5 x 10⁻⁴ cm/g | [2] |
| SNX-185 (analog) | Intravenous Injection | Rat | 0.0035% of injected dose present at 2-4 hours | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the BBB penetration of ziconotide analogs.
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes a standard method for assessing the permeability of ziconotide analogs across a brain endothelial cell monolayer.
Materials:
-
bEnd.3 murine cerebral cortex endothelial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Transwell® inserts (e.g., 12 mm polycarbonate, 0.4 µm pore size)
-
Gelatin solution (1%)
-
Trypsin/EDTA solution
-
Fluorescently labeled marker of known permeability (e.g., FITC-dextran)
-
Your ziconotide analog
-
Trans-Endothelial Electrical Resistance (TEER) meter
-
Plate reader for fluorescence detection
Procedure:
-
Cell Culture: Culture bEnd.3 cells in T-75 flasks coated with 1% gelatin. Maintain cultures at 37°C in a 5% CO₂ humidified incubator.
-
Seeding Cells on Transwells:
-
Coat the apical side of the Transwell inserts with 1% gelatin and incubate for 15 minutes at 37°C.
-
Aspirate the gelatin and seed bEnd.3 cells at a density of approximately 80,000 cells per insert.
-
Add 500 µL of cell suspension to the apical chamber and 1.5 mL of media to the basolateral chamber.
-
Culture for 3-4 days, changing the media every other day.
-
-
Barrier Integrity Measurement (TEER):
-
Before the permeability assay, measure the TEER of the cell monolayer using a TEER meter. Stable and high TEER values (typically >100 Ω·cm²) indicate a well-formed barrier.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed DMEM (without FBS).
-
Add your ziconotide analog and a fluorescent marker (e.g., FITC-dextran at 1 mg/mL) to the apical chamber (500 µL).
-
Add fresh DMEM (without FBS) to the basolateral chamber (1.5 mL).
-
Incubate at 37°C on an orbital shaker.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh media.
-
-
Quantification:
-
Quantify the concentration of the fluorescent marker in the collected samples using a plate reader.
-
Quantify the concentration of your ziconotide analog using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
-
Protocol 2: In Vivo Assessment of Brain Penetration in a Rodent Model
This protocol outlines a general procedure for evaluating the brain uptake of a ziconotide analog formulation after intravenous administration in mice.
Materials:
-
Your ziconotide analog formulation
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Injection supplies (syringes, needles)
-
Surgical tools for dissection
-
Homogenizer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation and Dosing:
-
Anesthetize the mouse using isoflurane.
-
Administer the ziconotide analog formulation via intravenous injection (e.g., tail vein) at a predetermined dose.
-
-
Blood and Brain Tissue Collection:
-
At specified time points post-injection (e.g., 15, 30, 60, 120 minutes), collect a blood sample via cardiac puncture.
-
Immediately following blood collection, euthanize the animal and perfuse the circulatory system with saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and collect it.
-
-
Sample Processing:
-
Process the blood sample to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Quantification:
-
Extract the ziconotide analog from the plasma and brain homogenate samples.
-
Quantify the concentration of the analog in each sample using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Determine pharmacokinetic parameters such as the area under the curve (AUC) for both brain and plasma to assess overall brain exposure.
-
Visualizations
Signaling Pathway of Ziconotide
Caption: Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release and pain signal propagation.
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for assessing ziconotide analog permeability using an in vitro Transwell BBB model.
Logical Relationship of BBB Delivery Strategies
References
- 1. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 2. Bioavailability of Ziconotide in brain: influx from blood, stability, and diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of four different peptides to enhance accumulation of liposomes into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2024-7163 [excli.de]
- 8. [PDF] Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro stability of low-concentration ziconotide alone or in admixtures in intrathecal pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of Physicochemical Stability of Ziconotide in Medication Cassette Reservoir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Ziconotide in Preclinical Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ziconotide in preclinical models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the therapeutic window of this potent analgesic.
I. Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for specific issues that may arise during your preclinical experiments with ziconotide.
FAQs: General Questions
| Question | Answer |
| What is the mechanism of action of ziconotide? | Ziconotide is a selective blocker of N-type voltage-gated calcium channels (CaV2.2)[1][2]. By binding to these channels on presynaptic neurons in the dorsal horn of the spinal cord, it inhibits the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signaling[1][3]. |
| Why is ziconotide administered intrathecally? | Ziconotide is a peptide and has limited ability to cross the blood-brain barrier[4]. Intrathecal administration delivers the drug directly to the cerebrospinal fluid (CSF), allowing it to reach its target N-type calcium channels in the spinal cord at therapeutic concentrations while minimizing systemic exposure and associated side effects[4]. |
| What are the common adverse effects of ziconotide observed in preclinical models? | Common adverse effects in animal models include tremors, shaking, ataxia (impaired coordination), and hyperreactivity[5]. These effects are generally dose-dependent and transient[5]. |
| Is tolerance a concern with chronic ziconotide administration in preclinical models? | Preclinical studies have shown that, unlike opioids, prolonged administration of ziconotide does not lead to the development of tolerance[4][6]. |
Troubleshooting: Intrathecal Catheterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No CSF backflow upon dural puncture. | - Needle placement is incorrect (e.g., not in the subarachnoid space).- Dehydration of the animal. | - Adjust the angle and depth of the needle insertion. A "tail flick" response is often indicative of successful dural puncture[7].- Ensure the animal is adequately hydrated prior to surgery. |
| Catheter will not advance into the intrathecal space. | - Obstruction by nerve roots or tissue.- Incorrect angle of insertion. | - Do not force the catheter. Gently retract and re-angle the catheter for insertion[7].- The use of a stainless-steel wire stylet can aid in guiding the PE10 tubing[7]. |
| Post-operative neurological deficits (e.g., paralysis). | - Spinal cord injury during catheter implantation. | - Refine surgical technique to minimize trauma to the spinal cord. Animals showing neurological deficits should be excluded from the study[5]. |
| Catheter dislodgement or leakage. | - Inadequate securing of the catheter.- Animal grooming or interference. | - Securely suture the catheter to the musculature and use dental cement to create a stable anchor[8].- House animals individually to prevent interference from cagemates[9]. An external protector for the catheter may also be beneficial[8]. |
| Catheter blockage. | - Kinking of the catheter.- Formation of a granuloma at the catheter tip (though less common with ziconotide than opioids)[10].- Debris or tissue in the catheter. | - Ensure the catheter is not bent at sharp angles during implantation.- If a blockage is suspected, gently try to flush with sterile saline. If unsuccessful, the animal may need to be excluded from the study. |
Troubleshooting: Behavioral Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline pain responses. | - Inadequate animal acclimation to the testing environment and equipment.- Stress from handling. | - Allow for a sufficient acclimation period (e.g., at least 30-60 minutes) in the testing apparatus before starting the experiment[11].- Handle animals gently and consistently to minimize stress. |
| Unexpected lack of analgesic effect at known effective doses. | - Incorrect intrathecal placement of the drug.- Ziconotide degradation. | - Confirm correct catheter placement post-mortem.- Prepare ziconotide solutions fresh and protect from light and elevated temperatures[12]. Consider the stability of ziconotide if mixed with other compounds[1][13][14]. |
| Animals exhibit excessive motor side effects that interfere with pain assessment. | - The dose of ziconotide is too high. | - Perform dose-response studies to identify a dose that provides analgesia with minimal motor impairment. A slower dose titration schedule may also reduce the severity of side effects[15]. |
II. Quantitative Data from Preclinical Studies
The following tables summarize dose-response data for ziconotide in common preclinical pain models. Note that efficacy can be influenced by the specific model, species, and administration paradigm.
Table 1: Ziconotide Monotherapy in Preclinical Pain Models
| Animal Model | Species | Ziconotide Dose (Intrathecal) | Analgesic Effect | Observed Side Effects | Reference |
| Formalin Test (Phase 2) | Rat | ID50: 3 pmol (bolus) | 50% inhibition of flinching | Not specified | [4] |
| Chronic Constriction Injury (CCI) | Rat | 0.03 µg/hr (infusion) | Reversal of thermal hyperalgesia | Not specified | [1] |
| Spinal Nerve Ligation (SNL) | Rat | 0.1 µg/hr (infusion) | Reversal of mechanical allodynia | Not specified | [1] |
| Rat Incisional Model | Rat | ED50: 49 pM | Potent antinociception | Not specified | [16] |
Table 2: Ziconotide Combination Therapy in Preclinical Pain Models
| Animal Model | Species | Combination Therapy (Intrathecal) | Observed Effect | Reference |
| Formalin Test | Rat | Ziconotide + Morphine | Additive inhibition of flinching | Not specified |
| Paw Pressure Test | Rat | Ziconotide + Morphine | Synergistic effect (leftward shift in morphine dose-response) | Not specified |
| Various Pain Models | Rat | Ziconotide + Clonidine | Additive or synergistic antinociceptive effects | Ziconotide did not exacerbate clonidine-induced hypotension or bradycardia |
| Various Pain Models | Rat | Ziconotide + Baclofen | Additive or synergistic antinociceptive effects | Not specified |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving intrathecal ziconotide administration in rats.
1. Intrathecal Catheter Implantation in Rats
This protocol is adapted from methods described by Yaksh and Rudy, and subsequent modifications.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Surgical instruments (scalpel, scissors, forceps)
-
PE-10 tubing
-
Stainless-steel wire stylet (0.2 mm diameter)
-
Suture material
-
Dental cement
-
23G needle
-
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Shave and sterilize the surgical area over the cisterna magna or lumbar spine.
-
For lumbar puncture, make a midline incision to expose the L5 and L6 vertebrae.
-
Puncture the dura mater between L5 and L6 with a 23G needle. A characteristic tail flick indicates successful entry into the subarachnoid space[7].
-
Gently insert a 15 cm length of PE-10 tubing containing a stainless-steel wire stylet into the subarachnoid space, advancing it cranially to the desired spinal level (typically the lumbar enlargement)[7][17].
-
Remove the stylet and confirm catheter placement by observing CSF backflow.
-
Suture the catheter to the surrounding musculature.
-
Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.
-
Seal the external end of the catheter.
-
Close the incision with sutures or staples.
-
Allow the animal to recover for at least one week before experimental use. Monitor for any neurological deficits[5].
-
2. Formalin Test
This protocol assesses nociceptive responses to a chemical stimulus.
-
Materials:
-
5% formalin solution
-
30G needle and syringe
-
Observation chamber with mirrors for viewing paws
-
-
Procedure:
-
Place the rat in the observation chamber and allow it to acclimate for at least 30 minutes[2].
-
Administer intrathecal ziconotide or vehicle at the desired time point before formalin injection.
-
Gently restrain the rat and inject 50 µL of 5% formalin into the plantar surface of one hind paw[17][18].
-
Immediately return the animal to the chamber and start recording nociceptive behaviors (flinching, licking, biting of the injected paw).
-
Record behaviors in discrete time bins (e.g., every 5 minutes) for up to 60-90 minutes.
-
Analyze the data by separating the responses into Phase 1 (0-10 minutes) and Phase 2 (15-60 minutes)[2].
-
3. Hot Plate Test
This protocol measures the response to a thermal stimulus.
-
Materials:
-
Hot plate apparatus with a transparent cylinder
-
Timer
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C)[11].
-
Place the rat on the hot plate within the transparent cylinder.
-
Start the timer immediately upon placement.
-
Observe the animal for nocifensive behaviors, typically paw licking or jumping.
-
Stop the timer at the first sign of a nocifensive behavior and record the latency.
-
Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) should be established to avoid injury if the animal does not respond[11].
-
4. Von Frey Test for Mechanical Allodynia
This protocol assesses the withdrawal threshold to a mechanical stimulus.
-
Materials:
-
Von Frey filaments of varying stiffness or an electronic von Frey apparatus
-
Elevated mesh platform with individual chambers
-
-
Procedure:
-
Place the rat in an individual chamber on the mesh platform and allow it to acclimate.
-
Apply the von Frey filament to the plantar surface of the hind paw with enough force to cause it to buckle.
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold[3]. A positive response is a sharp withdrawal of the paw.
-
If using an electronic von Frey, apply the filament with increasing force until the animal withdraws its paw. The device will record the withdrawal threshold.
-
Repeat measurements to obtain a reliable average, allowing several minutes between stimulations of the same paw[5].
-
IV. Visualizations
Ziconotide Signaling Pathway
The following diagram illustrates the mechanism of action of ziconotide at the presynaptic terminal of a primary afferent neuron in the spinal cord.
Caption: Ziconotide blocks N-type calcium channels, preventing neurotransmitter release.
Preclinical Experimental Workflow for Intrathecal Ziconotide
The diagram below outlines a typical workflow for evaluating the efficacy and side effects of intrathecal ziconotide in a preclinical pain model.
Caption: Workflow for preclinical evaluation of intrathecal ziconotide.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Current perspectives on intrathecal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. criver.com [criver.com]
- 15. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 18. farm.ucl.ac.be [farm.ucl.ac.be]
Ziconotide degradation in intrathecal infusion pumps and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ziconotide in intrathecal infusion pumps.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving the intrathecal administration of ziconotide.
Issue 1: Sub-optimal therapeutic response or loss of efficacy over time.
-
Question: My experiment shows a diminishing analgesic effect of ziconotide over the infusion period, even with a constant dose. What could be the cause?
-
Answer: A gradual loss of efficacy can be attributed to the degradation of ziconotide within the intrathecal infusion pump. Ziconotide is a peptide and is susceptible to physical and chemical instability under certain conditions. Key factors influencing its degradation include temperature, pH, concentration, and the presence of other drugs in the admixture.
-
Temperature: Implanted pumps operate at body temperature (approximately 37°C), which can accelerate the degradation of ziconotide compared to storage at 5°C.[1][2]
-
pH: Ziconotide degradation is highly correlated with the pH of the solution. Acidic conditions (pH < 4.5) can lead to faster acid hydrolysis.[2]
-
Concentration: Lower concentrations of ziconotide have been shown to be less stable over time.[1] For instance, one study found that at 37°C in an intrathecal pump, the residual concentration of ziconotide alone on day 31 was lower for a 0.25 μg/mL solution compared to a 1 μg/mL solution.[1]
-
Admixtures: Co-administration with other analgesics, such as morphine, can impact ziconotide stability.[1][2][3][4][5] Some studies suggest that morphine may facilitate ziconotide degradation.[4][5]
-
Issue 2: Inconsistent drug delivery or pump malfunction.
-
Question: I suspect my intrathecal pump is not delivering ziconotide correctly. How can I troubleshoot this?
-
Answer: While pump malfunctions are rare, they can occur.[6] It is crucial to differentiate between a true device malfunction and other factors that may affect therapy.
-
Pump Interrogation: The first step is to interrogate the pump to check for any alarms or motor stalls.[7]
-
Catheter Issues: Catheter-related problems are more common than pump failures and can include migration, kinking, or blockage.[6][7]
-
Withdrawal Symptoms: Unlike opioids, abrupt discontinuation of ziconotide does not cause a withdrawal syndrome.[6][7] If the patient is receiving an opioid admixture and exhibits withdrawal symptoms, this strongly suggests an interruption in drug delivery.[6]
-
Issue 3: Appearance of precipitates or changes in the solution.
-
Question: I have observed particulate matter in the ziconotide solution within the pump reservoir. What should I do?
-
Answer: The formation of precipitates can indicate drug degradation or incompatibility. Ziconotide degradation can occur through oxidation and hydrolysis.[3] Visual inspection of the solution for any changes in color or clarity, or the presence of turbidity, is a critical step in assessing stability.[3] If precipitation is observed, the infusion should be stopped, and the pump contents replaced with a fresh solution. Further analysis of the precipitate may be necessary to identify the cause.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of ziconotide for intrathecal infusion.
-
Question 1: What are the primary degradation pathways for ziconotide in an intrathecal pump?
-
Answer: The primary degradation pathways for ziconotide in an intrathecal pump are acid hydrolysis and oxidation.[2][3] Ziconotide is a peptide, and its degradation can result in the formation of various products, including ziconotide methionine sulfoxide and ziconotide succinimide intermediate.[8]
-
Question 2: How does temperature affect the stability of ziconotide?
-
Answer: Temperature is a critical factor in ziconotide stability. While ziconotide is stable for extended periods when refrigerated at 2-8°C, its degradation is accelerated at body temperature (37°C) inside an implantable pump.[1][2][9] Studies have shown a significant decrease in ziconotide concentration over several weeks at 37°C.[1][3][5]
-
Question 3: What is the impact of dilution on ziconotide stability?
-
Answer: Diluting ziconotide can decrease its stability, leading to a shorter in-pump duration.[10] Undiluted solutions generally exhibit better stability over time.[10] When dilution is necessary, preservative-free 0.9% sodium chloride is the recommended diluent.[11]
-
Question 4: Is it safe to mix ziconotide with other analgesics like morphine in the same pump?
-
Answer: While co-administration of ziconotide with other analgesics like morphine is done in clinical practice, it can affect the stability of ziconotide.[1][2][3][4][5] The pH of the admixture, largely influenced by the other components, plays a significant role in ziconotide's degradation rate.[2] Some studies have shown that admixtures with hydromorphone are more stable than those with morphine.[5]
-
Question 5: What are the recommended pump systems for ziconotide infusion?
-
Answer: The Medtronic SynchroMed® II Infusion System and the CADD-Micro® Ambulatory Infusion Pump are two systems that have been specified for the intrathecal delivery of ziconotide.[9][12] It is essential to refer to the manufacturer's manuals for specific instructions on programming and refilling these devices.[12]
-
Question 6: How can I prevent or minimize ziconotide degradation in my experiments?
-
Answer: To minimize ziconotide degradation:
-
Optimize pH: If preparing admixtures, consider the final pH of the solution. Maintaining a pH above 4.5 can significantly improve stability.[2]
-
Consider Concentration: Use higher, undiluted concentrations of ziconotide when possible, as they tend to be more stable.[1][10]
-
Admixture Choice: If co-administering with an opioid, be aware of the potential impact on stability. Admixtures with hydromorphone may be preferable to those with morphine in terms of ziconotide stability.[5]
-
Regular Refills: Adhere to recommended pump refill intervals to ensure the patient receives a therapeutic dose. The refill interval may need to be shortened when using diluted solutions or certain admixtures.[3][10]
-
Proper Storage: Store ziconotide vials at the recommended temperature of 2-8°C and protect them from light before pump filling.[9][11]
-
Data Presentation
Table 1: Stability of Ziconotide Alone in Intrathecal Pumps at 37°C
| Initial Concentration (μg/mL) | Residual Concentration (%) after 31 Days | Reference |
| 0.25 | 35.54 (± 0.04) | [1] |
| 0.5 | 39.37 (± 0.15) | [1] |
| 1.0 | 44.49 (± 0.18) | [1] |
Table 2: Stability of Ziconotide in Admixtures in Intrathecal Pumps at 37°C
| Admixture Components | Ziconotide Concentration | Duration | Residual Ziconotide Concentration (%) | Reference |
| Ziconotide (0.1-0.75 μg/mL), Ropivacaine (7.5 mg/mL), Morphine (7.5 mg/mL), Clonidine (15 μg/mL) | Not specified | 35 days | 53.4 (± 3.33) | [1] |
| Ziconotide (25 μg/mL), Morphine (35 mg/mL) | 25 μg/mL | 17 days | 79 | [5] |
| Ziconotide (25 μg/mL), Hydromorphone (35 mg/mL) | 25 μg/mL | 25 days | 88 | [5] |
Table 3: Influence of pH on Ziconotide Degradation in Admixtures
| pH | Median Loss of Concentration Delay | Reference |
| < 4.5 | 3.5 days [3; 5] | [2] |
| ≥ 4.5 | 13 days [13; 24] | [2] |
Experimental Protocols
Protocol 1: Assessment of Ziconotide Stability in Intrathecal Pumps
Objective: To determine the in vitro stability of ziconotide (alone or in admixture) under simulated physiological conditions in an intrathecal infusion pump.
Materials:
-
Ziconotide solution of known concentration
-
Intrathecal infusion pump (e.g., Medtronic SynchroMed® II)
-
Incubator set to 37°C
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Pressure Liquid Chromatography (UPLC) system with a suitable column for peptide analysis
-
Analytical standards for ziconotide and any other drugs in the admixture
-
Appropriate mobile phase and buffers for chromatography
-
pH meter
-
Syringes and sterile vials for sample collection
Methodology:
-
Preparation of Solutions: Prepare the ziconotide solution (and any admixtures) under aseptic conditions. Determine the initial concentration and pH of the solution.
-
Pump Filling: Fill the reservoir of the intrathecal pump with the prepared solution according to the manufacturer's instructions.
-
Incubation: Place the filled pump in an incubator maintained at 37°C.
-
Sampling: At predetermined time points (e.g., day 0, 7, 14, 21, 30), withdraw a small aliquot of the solution from the pump reservoir using a sterile syringe.
-
Sample Analysis:
-
Visually inspect the sample for any precipitation or color change.
-
Measure the pH of the sample.
-
Quantify the concentration of ziconotide (and other components if applicable) using a validated HPLC or UPLC method.
-
-
Data Analysis: Calculate the percentage of the initial ziconotide concentration remaining at each time point. Plot the concentration over time to determine the degradation kinetics.
Visualizations
Caption: Factors contributing to ziconotide degradation in intrathecal pumps.
Caption: Troubleshooting workflow for reduced ziconotide efficacy.
References
- 1. In vitro stability of low-concentration ziconotide alone or in admixtures in intrathecal pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH and temperature on ziconotide stability in intrathecal analgesic admixtures in implantable pumps and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Admixtures Combining Ziconotide with Morphine or Hydromorphone During Simul ated Intrathecal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Problem-Solving in Patients with Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asra.com [asra.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrathecal pain management with ziconotide: Time for consensus? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ziconotide Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Validation & Comparative
Ziconotide's Selectivity Profile: A Comparative Guide to its Cross-reactivity with Calcium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
Ziconotide, a synthetic peptide derived from the cone snail Conus magus, is a potent analgesic that selectively blocks N-type (Cav2.2) voltage-gated calcium channels.[1][2] This guide provides a comprehensive comparison of ziconotide's cross-reactivity with other calcium channel subtypes, supported by quantitative data and detailed experimental protocols. Understanding this selectivity is crucial for elucidating its mechanism of action and for the development of future channel-targeted therapeutics.
Quantitative Analysis of Ziconotide's Selectivity
Ziconotide exhibits a remarkably high affinity and selectivity for N-type (Cav2.2) calcium channels.[1] Radioligand binding assays have determined its binding affinity for N-type channels to be in the picomolar range.[3] This high selectivity is a key factor in its therapeutic efficacy as an analgesic, as N-type channels are critically involved in the transmission of pain signals in the spinal cord.[4][5]
While comprehensive quantitative data for all calcium channel subtypes is not extensively published in a single source, the available evidence consistently demonstrates ziconotide's profound preference for Cav2.2 channels. The following table summarizes the available data on ziconotide's interaction with various calcium channel subtypes.
| Calcium Channel Subtype | Classification | Ziconotide Activity | Reference |
| Cav2.2 (N-type) | High-Voltage-Activated | High Affinity (pM range) | [3] |
| Cav1.2 (L-type) | High-Voltage-Activated | Affected only at concentrations >10 μM | [6][7] |
| Cav2.1 (P/Q-type) | High-Voltage-Activated | Significantly lower affinity than for N-type | [8] |
| Cav2.3 (R-type) | High-Voltage-Activated | Data not readily available | |
| Cav3.2 (T-type) | Low-Voltage-Activated | Affected only at concentrations >10 μM | [6][7] |
Note: The >1000-fold selectivity for N-type over other subtypes is a widely cited figure, although direct side-by-side IC50 values for all subtypes are not always presented in the literature.
Experimental Protocols
The selectivity of ziconotide is primarily determined through two key experimental methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays quantify the affinity of a ligand (ziconotide) for its receptor (the calcium channel) by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of ziconotide for different calcium channel subtypes.
Materials:
-
Cell lines recombinantly expressing specific calcium channel subtypes (e.g., HEK293 cells)
-
Membrane preparations from these cells
-
Radioligand specific for the channel subtype (e.g., [125I]ω-conotoxin MVIIA for N-type channels)
-
Ziconotide at varying concentrations
-
Scintillation counter
Protocol:
-
Membrane Preparation: Cells expressing the target calcium channel are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: The membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of ziconotide.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of ziconotide that displaces 50% of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.
Electrophysiological Assays (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of ion channel activity in live cells, providing functional data on the inhibitory effects of ziconotide.
Objective: To determine the concentration-dependent inhibition (IC50) of calcium channel currents by ziconotide.
Materials:
-
Cell lines expressing the calcium channel subtype of interest
-
Patch clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Ziconotide at varying concentrations
Protocol:
-
Cell Preparation: Cells are plated on coverslips for easy access with the micropipette.
-
Pipette Formation: A glass micropipette with a very fine tip (around 1-2 µm) is fabricated and filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: The cell is voltage-clamped at a holding potential where the calcium channels are closed. Depolarizing voltage steps are then applied to open the channels, and the resulting calcium currents are recorded.
-
Drug Application: Ziconotide is applied to the cell at increasing concentrations, and the effect on the calcium current is recorded.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at each ziconotide concentration. This data is then used to construct a dose-response curve and calculate the IC50 value.[9][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of N-type calcium channels in nociception and a general workflow for assessing the cross-reactivity of a compound like ziconotide.
Caption: N-Type Calcium Channel Signaling in Nociception.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the Cav2.2 blocker Ziconotide in pain: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Ziconotide Target Engagement in Primary Afferent Neurons
Published: November 21, 2025
This guide provides a comparative overview of key experimental methods to validate the target engagement of ziconotide in primary afferent neurons. Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA from the marine snail Conus magus, is a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2).[1][2] These channels are critical for neurotransmission in pain pathways, making ziconotide a valuable non-opioid analgesic for severe chronic pain.[3][4] Validating that ziconotide effectively binds to and inhibits Cav2.2 channels in primary afferent neurons is a crucial step in preclinical research and drug development.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies, supporting data, and standardized protocols.
Ziconotide's Mechanism of Action
Ziconotide exerts its analgesic effect by binding directly to the pore of the Cav2.2 channel on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[5][6][7] This blockade prevents the influx of calcium that is necessary for the release of pronociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P.[3][8] By interrupting this signaling cascade, ziconotide effectively reduces the transmission of pain signals.[3][9]
Comparison of Target Validation Methods
Several distinct methodologies can be employed to confirm ziconotide's engagement with Cav2.2 channels. The choice of method depends on the specific research question, desired throughput, and the type of data required (direct binding vs. functional consequence).
| Method | Principle | Data Output | Throughput | Pros | Cons |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand (e.g., [¹²⁵I]ω-conotoxin MVIIA) to the Cav2.2 channel in membrane preparations. Ziconotide competes with the radioligand. | Binding affinity (Kd), Inhibition constant (Ki) | Medium | Direct evidence of target binding; quantitative affinity data.[3] | Use of radioactive materials; does not measure channel function. |
| Patch-Clamp Electrophysiology | Directly measures the ionic current through Cav2.2 channels in a live neuron. The application of ziconotide results in a measurable block of this current. | Inhibition concentration (IC50), channel kinetics, voltage-dependence | Low | "Gold standard" for ion channel function; provides detailed biophysical data.[3][10] | Technically demanding; low throughput; requires specialized equipment. |
| Calcium Imaging | Uses fluorescent dyes (e.g., Fura-2) or genetically encoded sensors (e.g., GCaMP) to measure changes in intracellular Ca²⁺ concentration upon neuronal depolarization.[11][12] | Relative change in fluorescence, IC50 for inhibition of Ca²⁺ influx | High | Measures a direct functional outcome of channel activity; high-throughput compatible. | Indirect measure of channel activity; potential for off-target effects influencing Ca²⁺ levels. |
| Neurotransmitter Release Assay | Quantifies the release of neurotransmitters (e.g., CGRP, Substance P) from cultured primary afferent neurons following depolarization. Ziconotide's efficacy is measured by the reduction in release. | IC50 for inhibition of neurotransmitter release | Medium | Measures a key downstream physiological effect of target engagement.[3] | Indirect; more complex protocol; influenced by other cellular machinery. |
| FRET-based Biosensors | Utilizes Förster Resonance Energy Transfer between two fluorophores to detect conformational changes in the channel or downstream signaling events upon ziconotide binding.[13][14] | Change in FRET ratio | Low to Medium | High specificity; can provide real-time data on molecular interactions in live cells. | Technically complex to develop and implement; may require genetic modification of cells.[15] |
Quantitative Performance Data
The following tables summarize key quantitative metrics for ziconotide's interaction with its target, Cav2.2, as reported in the literature.
Table 1: Binding Affinity of Ziconotide for Cav2.2
| Preparation | Ligand | Binding Affinity (Kd) | Reference |
| Rat Brain Synaptosomes | [¹²⁵I]ω-conotoxin MVIIA | ~10-40 pM | [3] |
| In silico model | Ziconotide | 4.8 x 10⁻⁸ M | [16] |
Note: Kd values can vary based on experimental conditions and tissue preparation.
Table 2: Functional Inhibition of Cav2.2 by Ziconotide
| Cell Type/System | Assay Method | IC50 | Reference |
| Expressed human Cav2.2 | Electrophysiology | ~5-20 nM | [3] |
| Rat Hippocampal Neurons | Electrophysiology | ~100 nM | [3] |
| Spinal Cord Slices | Substance P Release | ~1-5 nM | [3] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of N-type calcium currents and their inhibition by ziconotide.
Workflow Diagram:
Methodology:
-
Cell Preparation: Isolate and culture primary afferent neurons (e.g., from dorsal root ganglia) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Add tetrodotoxin (0.5 µM) to block sodium channels.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a neuron with a fire-polished borosilicate glass pipette (resistance 2-5 MΩ) filled with internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).
-
Apply a brief, stronger suction pulse to rupture the cell membrane, achieving whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
-
Data Acquisition:
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.
-
Record baseline currents for several minutes to ensure stability.
-
Perfuse the chamber with the external solution containing the desired concentration of ziconotide.
-
After equilibration, record the inhibited currents using the same voltage protocol.
-
Repeat with multiple concentrations to generate a dose-response curve.
-
-
Analysis: Measure the peak current amplitude before and after ziconotide application. Calculate the percentage of inhibition and fit the dose-response data to the Hill equation to determine the IC50 value.
Calcium Imaging Assay
This protocol measures the inhibition of depolarization-evoked calcium influx in a population of neurons.
Workflow Diagram:
Methodology:
-
Cell Preparation: Plate dissociated primary afferent neurons in a multi-well plate (e.g., 96-well) with a clear bottom.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells gently 2-3 times with the salt solution to remove extracellular dye.
-
-
Compound Incubation: Add solutions containing various concentrations of ziconotide (and a vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes).
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for ratiometric imaging.
-
Measure baseline fluorescence (F₀) at dual wavelengths (e.g., excitation at 340 nm and 380 nm for Fura-2).
-
Add a depolarizing stimulus, such as a high potassium (High K⁺) solution (e.g., 50 mM KCl), to open voltage-gated calcium channels.
-
Immediately measure the peak fluorescence (F) during stimulation.
-
-
Analysis: Calculate the change in fluorescence ratio (F340/F380 for Fura-2) and normalize it to the baseline to get the response magnitude. Compare the responses in ziconotide-treated wells to the control to determine the percent inhibition and calculate an IC50.
Logical Framework for Validation
The validation of target engagement can be viewed as a multi-level process, moving from direct physical interaction to downstream physiological consequences. The choice of assay informs where in this cascade the measurement is being made.
References
- 1. Ziconotide: neuronal calcium channel blocker for treating severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bilz0r.atspace.com [bilz0r.atspace.com]
- 3. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal pain management with ziconotide: Time for consensus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ziconotide - Wikipedia [en.wikipedia.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Measurement of Cellular Ca2+ Concentrations and Movements - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FRET-based sensor for CaMKII activity (FRESCA): A useful tool for assessing CaMKII activity in response to Ca2+ oscillations in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FRET-based sensor for CaMKII activity (FRESCA): A useful tool for assessing CaMKII activity in response to Ca2+ oscillations in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scalable Ligand-Receptor Binding Affinity Landscape: A Case Study with Ziconotide and CaV2.2[v1] | Preprints.org [preprints.org]
A Head-to-Head In Vitro Comparison of Ziconotide and ω-Conotoxin GVIA: Potency, Kinetics, and Mechanism of Action at N-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two potent neurotoxins, ziconotide (a synthetic version of ω-conotoxin MVIIA) and ω-conotoxin GVIA, both of which are invaluable tools in the study of N-type (CaV2.2) voltage-gated calcium channels. While both peptides are derived from the venom of cone snails and share a common target, their distinct pharmacological profiles, particularly in terms of binding kinetics and reversibility, have significant implications for their research and therapeutic applications. This document synthesizes experimental data to offer a clear, objective comparison of their performance.
At a Glance: Key Differences
| Feature | Ziconotide (ω-Conotoxin MVIIA) | ω-Conotoxin GVIA |
| Primary Target | N-type (CaV2.2) Voltage-Gated Calcium Channel | N-type (CaV2.2) Voltage-Gated Calcium Channel |
| Binding Reversibility | Reversible | Virtually Irreversible / Slowly Reversible[1][2][3] |
| Binding Affinity (Kd) | pM to low nM range | pM to low nM range |
| Clinical Use | Approved as Prialt® for severe chronic pain | Primarily a research tool due to its irreversible binding[2][4] |
Quantitative Comparison of In Vitro Performance
The following tables summarize the key quantitative parameters of ziconotide and ω-conotoxin GVIA based on in vitro experimental data. It is important to note that absolute values can vary between studies due to different experimental conditions, cell types, and assay formats.
Table 1: Binding Affinity for CaV2.2 Channels
| Toxin | Assay Type | Preparation | Kd (pM) | IC50 (nM) | Reference |
| Ziconotide (ω-MVIIA) | Radioligand Binding | Rat neocortical neurons and synaptosomes | 1 - 18 | - | [5] |
| Ziconotide (ω-MVIIA) | Electrophysiology | Recombinant human CaV2.2 | - | 0.7 - 1.8 | [6] |
| ω-Conotoxin GVIA | Radioligand Binding | Rat brain homogenate | - | - | [4] |
| ω-Conotoxin GVIA | Electrophysiology | N-type calcium channels | - | 0.15 |
Table 2: Kinetic Properties of CaV2.2 Channel Blockade
| Toxin | On-Rate | Off-Rate | Key Characteristic | Reference |
| Ziconotide (ω-MVIIA) | Rapid | Reversible | Allows for washout in experimental setups. | [5] |
| ω-Conotoxin GVIA | Slow | Very Slow / Near-Irreversible | Leads to persistent channel blockade. | [2][3] |
Mechanism of Action: Pore Blockade of CaV2.2
Both ziconotide and ω-conotoxin GVIA exert their effects by physically occluding the pore of the N-type (CaV2.2) voltage-gated calcium channel.[7] This channel is predominantly located on presynaptic nerve terminals and plays a crucial role in the influx of calcium ions that triggers the release of neurotransmitters.[2] By blocking this channel, these conotoxins effectively inhibit neurotransmitter release, which is the basis for their analgesic properties.
Cryo-electron microscopy studies have revealed that ziconotide binds to a site in the outer vestibule of the CaV2.2 channel pore.[6] The binding site for ω-conotoxin GVIA is thought to be overlapping but not identical to that of ziconotide.[2] This subtle difference in their binding sites may contribute to the observed differences in their binding kinetics and reversibility.
References
- 1. Analgesic effect of highly reversible ω-conotoxin FVIA on N type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-conotoxin: direct and persistent blockade of specific types of calcium channels in neurons but not muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
Ziconotide's Superior Selectivity for N-type Calcium Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ziconotide's performance against other N-type calcium channel blockers, supported by experimental data from radioligand binding assays.
Ziconotide (synthetic ω-conotoxin MVIIA) is a potent analgesic that exhibits a high degree of selectivity for N-type (CaV2.2) voltage-gated calcium channels.[1] This specificity is critical to its therapeutic mechanism, as it allows for the targeted inhibition of neurotransmitter release in pain signaling pathways, distinguishing it from other less selective calcium channel blockers.[2] This guide delves into the comparative binding affinities of ziconotide and other notable N-type channel blockers, provides a detailed methodology for assessing this selectivity via radioligand binding assays, and illustrates the key pathways and experimental workflows.
Comparative Analysis of N-type Channel Blocker Selectivity
The following table summarizes the binding affinities of ziconotide and alternative N-type calcium channel blockers. The data, derived from various radioligand binding studies, highlights the superior selectivity of ziconotide for the N-type channel over other subtypes.
| Compound | Target Channel | Binding Affinity (IC50/Ki) | Selectivity Profile | Reference |
| Ziconotide (ω-conotoxin MVIIA) | N-type (CaV2.2) | ~1-10 pM (Kd) | >1000-fold selective over P/Q-type and L-type channels | [1] |
| P/Q-type (CaV2.1) | >1 µM | [1] | ||
| L-type (CaV1.x) | >10 µM | |||
| Leconotide (ω-conotoxin CVID) | N-type (CaV2.2) | Potent, comparable to Ziconotide in displacing 125I-GVIA | More selective than Ziconotide over P/Q-type channels | [3] |
| P/Q-type (CaV2.1) | Lower affinity than for N-type | |||
| ω-conotoxin GVIA | N-type (CaV2.2) | 0.15 nM (IC50) | High affinity and selective, but with virtually irreversible binding | [2][4] |
| P/Q-type (CaV2.1) | Lower affinity | |||
| L-type (CaV1.x) | Insensitive | [5] |
Experimental Protocol: Radioligand Binding Assay for Ziconotide Selectivity
This section details a typical protocol for a competitive radioligand binding assay to determine the selectivity of ziconotide for N-type calcium channels. This method is based on the principles described in various studies.[6][7]
Objective: To determine the binding affinity (Ki) of ziconotide for N-type calcium channels and compare it to its affinity for other calcium channel subtypes (e.g., P/Q-type).
Materials:
-
Test Compound: Ziconotide
-
Radioligand: [125I]ω-conotoxin GVIA (a high-affinity N-type channel ligand)
-
Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue, which are rich in N-type calcium channels.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of unlabeled ω-conotoxin GVIA (e.g., 1 µM)
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, [125I]ω-conotoxin GVIA (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, [125I]ω-conotoxin GVIA, and a saturating concentration of unlabeled ω-conotoxin GVIA.
-
Competitive Binding Wells: Add membrane preparation, [125I]ω-conotoxin GVIA, and increasing concentrations of ziconotide.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the ziconotide concentration.
-
Determine IC50: Use non-linear regression to fit the data and determine the IC50 value (the concentration of ziconotide that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Selectivity Determination:
-
Repeat the assay using membrane preparations expressing other calcium channel subtypes (e.g., P/Q-type) and their respective selective radioligands to determine the Ki of ziconotide for these channels.
-
The ratio of Ki values for the different channel subtypes provides a quantitative measure of ziconotide's selectivity.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the N-type calcium channel signaling pathway and the experimental workflow of the radioligand binding assay.
Caption: N-type calcium channel signaling and ziconotide's mechanism of action.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omega-Conotoxin GVIA | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain voltage-sensitive calcium channel subtypes differentiated by omega-conotoxin fraction GVIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. scite.ai [scite.ai]
A Comparative Analysis of Leconotide and Ziconotide in Preclinical Models of Diabetic Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of two N-type voltage-gated calcium channel (CaV2.2) blockers, leconotide and ziconotide, in the context of diabetic neuropathic pain. The information presented is based on preclinical experimental data, with a focus on efficacy in established animal models and a critical evaluation of their respective safety profiles.
Executive Summary
Diabetic neuropathy is a common and debilitating complication of diabetes, frequently leading to chronic, intractable pain. Both leconotide and ziconotide, derived from cone snail venom, offer a non-opioid mechanism of action by targeting the CaV2.2 channels pivotal to pain signal transmission. Preclinical evidence, primarily from streptozotocin (STZ)-induced diabetic rat models, indicates that while both compounds can alleviate neuropathic pain, leconotide exhibits a significantly wider therapeutic window. A key differentiating factor is leconotide's feasibility for intravenous administration without inducing the dose-limiting side effects associated with systemic ziconotide, which necessitates intrathecal delivery.
Mechanism of Action: Targeting the CaV2.2 Channel
Leconotide and ziconotide share a common mechanism of action, functioning as potent and selective antagonists of N-type (CaV2.2) voltage-gated calcium channels.[1][2][3] These channels are predominantly located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[4] By blocking the influx of calcium ions into these neurons, leconotide and ziconotide inhibit the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4] This interruption of the pain signaling cascade at the spinal level forms the basis of their analgesic effects.
Figure 1. Signaling pathway of leconotide and ziconotide in pain transmission.
Comparative Efficacy in a Diabetic Neuropathic Pain Model
A pivotal study directly compared the antihyperalgesic efficacy of intravenously administered leconotide and ziconotide in a streptozotocin (STZ)-induced diabetic rat model.[2] This model is widely accepted for its ability to replicate key features of human diabetic neuropathy, including thermal hyperalgesia and mechanical allodynia.
Data on Thermal Hyperalgesia
The study assessed the reversal of thermal hyperalgesia by measuring paw withdrawal latency to a noxious heat stimulus. The results demonstrated a significant therapeutic advantage for leconotide when administered intravenously.[2]
| Compound | Administration Route | Maximum No-Side-Effect Dose (NSED) | % Reversal of Hyperalgesia at NSED |
| Leconotide | Intravenous (IV) | 2 mg/kg | 51.7% |
| Ziconotide | Intravenous (IV) | 0.02 mg/kg | 0.4% |
| Data sourced from Kolosov et al., 2010.[2] |
At its maximum tolerated intravenous dose, leconotide produced a substantial (51.7%) reversal of hyperalgesia.[2] In stark contrast, ziconotide, at its highest intravenous dose that did not produce observable side effects, had a negligible effect on hyperalgesia (0.4% reversal).[2] This suggests that achieving a therapeutic concentration of ziconotide via systemic administration is severely limited by its toxicity profile.
Data on Mechanical Allodynia
While the direct comparative study focused on thermal hyperalgesia, other preclinical studies have demonstrated that intrathecal ziconotide can produce antiallodynic effects in neuropathic pain models.[5] Systemic administration of ziconotide at doses that do not induce side effects (0.02 mg/kg) was found to be ineffective in relieving mechanical allodynia in a diabetic neuropathy model.[6] Quantitative data directly comparing the efficacy of intravenous leconotide on mechanical allodynia in a diabetic model is not yet extensively published, representing a key area for future research.
Adverse Effect Profile: A Critical Differentiator
The most significant distinction between leconotide and ziconotide in preclinical models lies in their safety profiles, particularly concerning the route of administration.
Leconotide: In the comparative study, intravenous leconotide was well-tolerated up to a dose of 2 mg/kg, with no observable side effects such as sedation or changes in blood pressure.[2][3] This favorable safety profile allows for systemic administration, a significant practical advantage over ziconotide.[6]
Ziconotide: Systemic (intravenous) administration of ziconotide is associated with a narrow therapeutic window, with significant side effects emerging at doses required for analgesia.[2] A higher dose of 0.2 mg/kg (IV) caused significant sedation in the diabetic rat model.[3] Nonclinical studies have identified tremoring, shaking, ataxia, and hyperreactivity as common behavioral effects.[1] These adverse effects necessitate its administration via the intrathecal route for clinical use, which is invasive and associated with potential complications.[4]
| Adverse Effect | Leconotide (Intravenous) | Ziconotide (Systemic/Preclinical) |
| Sedation | Not observed at 2 mg/kg[3] | Observed at 0.2 mg/kg[3] |
| Cardiovascular | Minimal and transient effects on blood pressure[3] | Orthostatic hypotension[4] |
| Motor Effects | Not observed at NSED[2] | Tremoring, shaking, ataxia[1] |
| Cognitive | Not reported in the primary preclinical study | Confusion, memory impairment (clinical)[7][8] |
| Gastrointestinal | Not reported in the primary preclinical study | Nausea (clinical)[7] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This is the most commonly used animal model to study diabetic neuropathic pain.
Figure 2. Experimental workflow for the STZ-induced diabetic neuropathy model.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. Doses can range from 50 to 150 mg/kg.[2]
-
Confirmation: Diabetes is confirmed by measuring blood glucose levels from tail vein samples a few days after STZ injection. Animals with glucose levels typically above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Hyperalgesia and allodynia typically develop over several weeks (e.g., 3-5 weeks) post-injection.
Behavioral Testing for Neuropathic Pain
-
Thermal Hyperalgesia (Hargreaves Test):
-
Apparatus: A plantar test apparatus with a radiant heat source.
-
Procedure: Rats are placed in individual plexiglass enclosures on a glass floor. The heat source is positioned under the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A shorter latency in diabetic animals compared to controls indicates thermal hyperalgesia.
-
-
Mechanical Allodynia (von Frey Test):
-
Apparatus: Calibrated von Frey filaments or an electronic von Frey device.
-
Procedure: Rats are placed in enclosures on a wire mesh floor. Filaments of increasing stiffness are applied to the plantar surface of the hind paw. The force at which the rat withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold in diabetic animals indicates mechanical allodynia.
-
Conclusion and Future Directions
Preclinical data strongly suggest that leconotide may offer a significant therapeutic advantage over ziconotide for the treatment of diabetic neuropathic pain. Its comparable mechanism of action, combined with a superior safety profile that allows for intravenous administration, positions it as a promising candidate for further development. The ability to avoid the complexities and risks of intrathecal delivery is a major potential clinical benefit.
However, further research is warranted to fully elucidate the therapeutic potential of leconotide. Specifically, head-to-head comparative studies focusing on mechanical allodynia are needed to provide a more complete picture of its efficacy. Additionally, long-term safety and efficacy studies in diabetic neuropathy models will be crucial to support its translation to clinical trials for this indication. The synergistic potential of intravenous leconotide with other classes of analgesics also represents a promising avenue for future investigation.
References
- 1. Nonclinical safety of ziconotide: an intrathecal analgesic of a new pharmaceutical class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNSB004 (Leconotide) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ziconotide: Indications, Adverse Effects, and Limitations in Managing Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous injection of leconotide, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Ziconotide's Impact on CGRP Release: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ziconotide's mechanism for reducing calcitonin gene-related peptide (CGRP) release with other CGRP-targeting therapies. It includes detailed experimental protocols for in vivo validation and visual representations of the underlying biological pathways and experimental workflows.
Ziconotide's Mechanism of Action: Presynaptic Inhibition of CGRP Release
Ziconotide, a synthetic form of a cone snail peptide, exerts its analgesic effects by selectively blocking N-type voltage-gated calcium channels (N-VGCCs) on presynaptic nerve terminals.[1][2] In the context of pain signaling, the arrival of an action potential at the presynaptic terminal of a nociceptive neuron triggers the opening of N-VGCCs. The subsequent influx of calcium is a critical step for the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane and their subsequent release into the synaptic cleft.
By blocking these channels, ziconotide effectively prevents this calcium influx, thereby inhibiting the release of key pro-nociceptive neurotransmitters, including glutamate, Substance P, and notably, CGRP.[1][2] This presynaptic inhibition of CGRP release in the dorsal horn of the spinal cord is a cornerstone of ziconotide's potent analgesic properties in severe chronic pain.
Comparative Analysis: Ziconotide vs. CGRP Antagonists
While ziconotide reduces the amount of CGRP released from nerve endings, a newer class of drugs, the CGRP antagonists, work by blocking the CGRP signaling pathway at a different point. These antagonists can be broadly categorized into two groups: small molecule antagonists (gepants) and monoclonal antibodies.
-
Small Molecule CGRP Receptor Antagonists (Gepants): These molecules, such as ubrogepant and rimegepant, act by competitively binding to the CGRP receptor, thereby preventing the binding of CGRP and subsequent activation of the receptor.[3]
-
Monoclonal Antibodies: This class of drugs targets either the CGRP ligand itself (e.g., fremanezumab, galcanezumab) or the CGRP receptor (e.g., erenumab).[3][4] By binding to the CGRP molecule, the ligand-targeting antibodies prevent it from reaching and activating its receptor. The receptor-targeting antibodies physically block the receptor, achieving the same outcome of preventing CGRP signaling.
The following table summarizes the key differences between ziconotide and CGRP antagonists in their interaction with the CGRP system.
| Feature | Ziconotide | Small Molecule CGRP Receptor Antagonists (Gepants) | Monoclonal Antibodies Targeting CGRP Ligand | Monoclonal Antibodies Targeting CGRP Receptor |
| Primary Target | N-type voltage-gated calcium channels (presynaptic) | CGRP receptor (postsynaptic) | CGRP ligand (in the synapse) | CGRP receptor (postsynaptic) |
| Effect on CGRP | Inhibits the release of CGRP from presynaptic neurons | Blocks the action of CGRP at its receptor | Binds to and neutralizes CGRP after its release | Blocks the CGRP receptor, preventing CGRP binding |
| Mechanism of Action | Prevents presynaptic calcium influx | Competitive antagonist of the CGRP receptor | Sequesters CGRP, preventing receptor interaction | Blocks the CGRP receptor |
| Examples | Prialt® | Nurtec ODT® (rimegepant), Ubrelvy® (ubrogepant) | Ajovy® (fremanezumab), Emgality® (galcanezumab) | Aimovig® (erenumab) |
In Vivo Experimental Protocol: Measurement of Stimulated CGRP Release
Validating the in vivo effect of ziconotide on CGRP release requires animal models that allow for the controlled stimulation of CGRP release and subsequent quantification. A commonly used model involves the stimulation of the trigeminal ganglion and measurement of CGRP in collected blood samples.
Animal Model and Surgical Preparation
-
Animal Selection: Adult male Sprague-Dawley rats (250-350g) are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Surgical Cannulation: The femoral vein is cannulated for drug administration, and the femoral artery is cannulated for blood pressure monitoring and blood sampling.
-
Trigeminal Ganglion Stimulation: A stimulating electrode is stereotaxically placed in the trigeminal ganglion.
Experimental Procedure
-
Baseline Sampling: A baseline blood sample is collected from the femoral artery.
-
Drug Administration: Ziconotide (or a comparator CGRP antagonist) is administered intravenously via the cannulated femoral vein. A control group receives a vehicle infusion.
-
Stimulation: After a predetermined drug equilibration period, the trigeminal ganglion is electrically stimulated to evoke CGRP release.
-
Blood Sampling: Blood samples are collected at specific time points during and after the stimulation period.
-
Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
CGRP Quantification: Plasma CGRP levels are quantified using a sensitive and specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Data Analysis
The change in plasma CGRP concentration from baseline following trigeminal stimulation is calculated for both the drug-treated and vehicle-treated groups. A statistically significant reduction in the stimulated CGRP release in the ziconotide-treated group compared to the control group would validate its in vivo effect.
Visualizing the Pathways and Protocols
To further clarify the concepts discussed, the following diagrams illustrate the CGRP signaling pathway and the experimental workflow for its in vivo measurement.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. vjneurology.com [vjneurology.com]
Ziconotide vs. Other Conotoxins: A Comparative Guide to Analgesic Potency and Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ziconotide and other promising conotoxins in terms of their analgesic potency and side effect profiles, supported by experimental data. Conotoxins, peptides derived from the venom of marine cone snails, represent a rich source of novel therapeutics for pain management due to their high specificity and potency for various ion channels and receptors involved in nociception.
Executive Summary
Ziconotide (Prialt®), a synthetic version of ω-conotoxin MVIIA from Conus magus, is currently the only FDA-approved conotoxin for the treatment of severe chronic pain.[1] It functions by selectively blocking N-type voltage-gated calcium channels (CaV2.2), thereby inhibiting the release of pronociceptive neurotransmitters in the spinal cord.[2][3] While a potent analgesic, ziconotide has a narrow therapeutic window and is associated with significant neurological side effects, necessitating intrathecal administration.[4][5] Research into other conotoxins aims to identify candidates with improved safety profiles, alternative delivery routes, and comparable or superior analgesic efficacy. This guide compares ziconotide with other notable conotoxins that have been evaluated for their analgesic potential.
Data Presentation
Analgesic Potency of Ziconotide and Other Conotoxins
The following table summarizes the available quantitative data on the analgesic potency of ziconotide and other selected conotoxins from preclinical and clinical studies.
| Conotoxin | Target(s) | Animal Model | Analgesic Assay | Potency (ED₅₀/IC₅₀) | Citation(s) |
| Ziconotide (ω-MVIIA) | N-type Ca²⁺ channels (CaV2.2) | Rat (incisional pain) | Post-operative pain | ED₅₀: 49 pM (intrathecal) | [1] |
| Rat | Neuropathic pain | ED₅₀: ~1-10 ng (intrathecal) | [2] | ||
| Human | Chronic pain | Clinically effective dose: 2.4-19.2 µ g/day (intrathecal) | [6][7] | ||
| ω-Conotoxin GVIA | N-type Ca²⁺ channels (CaV2.2) | Not specified | N/A | Greater in vivo potency than MVIIA | [8] |
| ω-Conotoxin CVID | N-type Ca²⁺ channels (CaV2.2) | Rat | Neuropathic pain | Potent antinociception (intrathecal) | [8] |
| Vc1.1 | α9α10 nAChRs, GABA-B receptors | Rat | Neuropathic pain | Orally active at a 120-fold lower dose than gabapentin | [9] |
| Human DRG neurons | Inhibition of excitability | IC₅₀: 19.1 nM (for CaV2.2 inhibition via GABA-B) | [10] | ||
| Lt7b | Calcium channels | Mouse | Hot plate | Significant increase in pain threshold | [11] |
| Rat DRG neurons | Calcium current inhibition | IC₅₀: 856 ± 95 nM | [11] | ||
| Lv32.1 | NaV1.8, α9α10 nAChR (weak) | Mouse | Hot plate | Significant increase in pain threshold | [12] |
Side Effect Profiles of Ziconotide and Other Conotoxins
This table outlines the notable side effects associated with ziconotide and provides a qualitative comparison with other conotoxins based on available data.
| Conotoxin | Common Side Effects | Serious Adverse Events | Comparison with Ziconotide | Citation(s) |
| Ziconotide (ω-MVIIA) | Dizziness, nausea, confusion, nystagmus, ataxia, headache, somnolence, memory impairment.[4][13] | Hallucinations, psychosis, depression with suicidal ideation, meningitis, elevated creatine kinase.[6] | Narrow therapeutic window.[5] | [4][5][6][13] |
| ω-Conotoxin GVIA | Not extensively studied in humans due to irreversible binding. | Potential for severe side effects. | Not applicable for direct clinical comparison. | [5] |
| ω-Conotoxin CVID | Investigated for a potentially superior side effect profile. | Failed in clinical trials due to severe adverse effects. | Initially promising, but ultimately not safer in clinical trials. | [13] |
| Vc1.1 | Terminated in Phase II clinical trials due to negative results. | Specific adverse event profile not detailed in the provided results. | Different mechanism of action may lead to a different side effect profile. | [9] |
| O1_cal6.4b | Did not impair motor coordination in rats at effective analgesic doses. | Not yet in human clinical trials. | Appears to have a better motor side effect profile in preclinical models. | [13] |
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to assess the thermal pain threshold in rodents.[14][15]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52-55°C).[15][16] A transparent cylinder is placed on the surface to confine the animal.[14]
-
Animal Acclimatization: Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.[17]
-
Drug Administration: The test compound (e.g., conotoxin) or vehicle is administered via the desired route (e.g., intrathecal, intravenous, intraperitoneal) at a predetermined time before the test.
-
Testing Procedure: Each animal is placed individually on the hot plate, and a timer is started.[14]
-
Endpoint: The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.[14][16] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[16]
-
Data Analysis: The latency to respond is compared between the drug-treated and vehicle-treated groups. A significant increase in latency indicates an analgesic effect.[15]
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.[8][18]
Methodology:
-
Animal Acclimatization: Animals (mice or rats) are placed in a transparent observation chamber for at least 15-30 minutes to acclimate.[8]
-
Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[8][19]
-
Observation Period: The animal's behavior is observed for a set period, typically 45-60 minutes, immediately following the injection.[20]
-
Behavioral Scoring: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.[20] This response is biphasic:
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between drug-treated and vehicle-treated groups.
Rotarod Test
The rotarod test is employed to evaluate motor coordination and balance, which is crucial for identifying potential motor-impairing side effects of analgesic compounds.[17][21]
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.[17]
-
Animal Training: Animals (mice or rats) are trained on the rotarod for several trials before the actual test to ensure they have learned the task.[17][22] This typically involves placing the animal on the rod at a low, constant speed.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing Procedure: The animal is placed on the rotarod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm).[23]
-
Endpoint: The latency to fall off the rotating rod is recorded.[21]
-
Data Analysis: The latency to fall is compared between the drug-treated and vehicle-treated groups. A significant decrease in latency suggests motor impairment.
Mandatory Visualization
Signaling Pathways
Caption: Ziconotide blocks N-type calcium channels on presynaptic neurons.
Caption: Vc1.1 indirectly inhibits N-type calcium channels via GABA-B receptor activation.
Experimental Workflow
Caption: A typical experimental workflow for preclinical screening of conotoxin analgesics.
References
- 1. dovepress.com [dovepress.com]
- 2. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ziconotide: Indications, Adverse Effects, and Limitations in Managing Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Targeting of N-Type Calcium Channels via GABAB-Receptor Activation by α-Conotoxin Vc1.1 Variants Displaying Improved Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of a novel analgesic conotoxin Lt7b that inhibits calcium currents and increases sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of an Analgesic Potential Conotoxin Lv32.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. biomed-easy.com [biomed-easy.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 22. Rotarod test in rats [protocols.io]
- 23. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ziconotide Acetate: A Procedural Guide
The proper handling and disposal of ziconotide acetate, a potent N-type calcium channel blocker used in treating severe chronic pain, is paramount for laboratory safety and environmental protection. Due to its high toxicity, stringent protocols must be followed to mitigate risks to personnel and prevent contamination. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound in a research or drug development setting.
Hazard and Disposal Summary
This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] Therefore, it must be handled as hazardous pharmaceutical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
| Parameter | Specification | Source(s) |
| Hazard Classification | Acute Toxicity - Category 3 (Oral, Dermal, Inhalation) | [1][2] |
| Primary Disposal Route | Controlled incineration via a licensed chemical destruction plant or disposal company. | [3][4][5] |
| Prohibited Actions | Do not dispose of with household garbage. Do not discharge into sewer systems or drains.[2][3] | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, protective clothing, eye/face protection. | [1][6] |
| Storage (Waste) | Store in a suitable, closed, and properly labeled container in a secure, locked-up location.[3][7] | [3][7] |
| Container Type | Hazardous pharmaceutical waste is typically collected in black, leak-proof, clearly labeled containers. | [5] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final destruction.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any this compound waste, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Wear chemical-resistant gloves.[4]
-
Protective Clothing: A lab coat is mandatory.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use appropriate respiratory protection.[4]
Step 2: Waste Segregation and Classification
All materials contaminated with this compound must be classified as hazardous pharmaceutical waste.[8][9] This includes:
-
Expired or unused this compound solution.
-
Empty vials, syringes, and other containers with residue.
-
Contaminated lab supplies such as pipette tips, gloves, and bench paper.
Do not mix this compound waste with non-hazardous materials.[8]
Step 3: Containment and Labeling
-
Collect Waste: Carefully place all this compound waste into a designated, leak-proof hazardous waste container.[3][5]
-
Seal the Container: Ensure the container is tightly sealed to prevent leaks or spills.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste - Pharmaceuticals" and include the name "this compound."
Step 4: Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[3][6]
-
Absorb and Collect: For liquid spills, use an inert, absorbent material (e.g., diatomite, universal binders). For solid spills, carefully sweep or shovel the material.[4][6] Use spark-proof tools if applicable.[3]
-
Dispose of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly.[6]
Step 5: Storage of Waste
Store the sealed and labeled hazardous waste container in a secure, designated area. The storage location should be a locked, well-ventilated space, away from incompatible materials, pending pickup by a licensed waste carrier.[1][7]
Step 6: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[4] The standard and required method for this type of pharmaceutical waste is controlled incineration at a permitted facility.[3][5]
-
Do not attempt to treat or neutralize the chemical in the lab.
-
Do not flush down the drain or discard in regular trash. [2][3]
-
Contaminated Containers: Empty vials or packaging that once held this compound should be disposed of as unused product in the hazardous waste stream.[4]
-
Outer Packaging: Uncontaminated outer packaging (e.g., cardboard boxes) can be recycled after removing or obliterating any sensitive information.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical process for the safe disposal of this compound waste.
Caption: this compound Disposal Workflow.
Note on Experimental Protocols: The information provided in this document is based on Safety Data Sheets and general pharmaceutical waste guidelines. It is intended to provide safety and disposal procedures and does not contain specific experimental or research protocols.
References
- 1. Ziconotide Polyacetate - Safety Data Sheet [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.echemi.com [file.echemi.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. abmole.com [abmole.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Managing pharmaceutical waste – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 9. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Essential Safety and Operational Guide for Handling Ziconotide Acetate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of therapeutic compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ziconotide acetate, including detailed operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body | Impervious clothing.[1] |
| Respiratory | Suitable respirator to avoid inhalation of dust or aerosols.[1] |
Quantitative Safety Data
At present, specific occupational exposure limit values for this compound have not been established.[1][2]
| Parameter | Value |
| Occupational Exposure Limit | Not Established |
Standard Operating Procedure: Handling and Disposal of this compound
This protocol outlines the step-by-step process for the safe handling and disposal of this compound in a laboratory setting.
Preparation and Handling:
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] Accessible safety shower and eye wash stations are mandatory.[1]
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above: safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should also be used.
-
Compound Handling:
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated, sealed, and properly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container closed when not in use.
-
Final Disposal: Dispose of the contaminated material through a licensed disposal company, adhering to all local, state, and federal regulations.[2] Do not allow the product to enter drains or water courses.[1]
Emergency Protocol: this compound Spill Management
Immediate and correct response to a spill is critical to contain the substance and prevent exposure.
Immediate Actions:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don full personal protective equipment, including a respirator, before attempting to clean the spill.[1]
Spill Containment and Cleanup:
-
Absorb Liquid: For solutions, absorb the spill using a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect Solid: For powder spills, carefully sweep or shovel the material to avoid creating dust and place it into a suitable, closed container for disposal.[2]
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate the area.[1]
-
Dispose: Dispose of all contaminated materials, including the absorbent material and cleaning supplies, as hazardous waste according to institutional and regulatory guidelines.[1]
Spill Response Workflow
Caption: Workflow for managing a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
